Methyl ethanesulfonate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl ethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O3S/c1-3-7(4,5)6-2/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLJRCXSSKLWCDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5062055 | |
| Record name | Ethanesulfonic acid, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5062055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1912-28-3 | |
| Record name | Methyl ethanesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1912-28-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanesulfonic acid, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001912283 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanesulfonic acid, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanesulfonic acid, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5062055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1912-28-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl Ethanesulfonate: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl ethanesulfonate (MES), with the CAS number 1912-28-3, is an organic compound classified as a sulfonate ester. It is a colorless to pale yellow liquid that is soluble in water and organic solvents[1]. The molecule consists of a methyl group attached to an ethanesulfonate moiety, a structural feature that imparts significant reactivity[1]. MES is primarily known for its role as an alkylating agent, which makes it a valuable reagent in various chemical syntheses and a compound of interest in biological research, particularly in studies of mutagenesis[1]. Its potential to induce genetic mutations necessitates careful handling in laboratory settings[1]. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of this compound.
Chemical Structure and Identification
The structural formula and key identifiers for this compound are provided below.
Chemical Structure Diagram
Caption: Chemical structure of this compound.
Identifiers
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 1912-28-3 |
| Molecular Formula | C₃H₈O₃S |
| Molecular Weight | 124.16 g/mol |
| SMILES | CCS(=O)(=O)OC |
| InChI | InChI=1S/C3H8O3S/c1-3-7(4,5)6-2/h3H2,1-2H3 |
| Synonyms | Ethanesulfonic acid, methyl ester; Methyl ethane sulphonate; Methyl ethylsulfonate |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the following table.
| Property | Value | Reference |
| Physical State | Colorless to pale yellow liquid | [1] |
| Boiling Point | 214 °C | [2] |
| Density | 1.177 g/cm³ | [2] |
| Refractive Index | 1.4661 (estimate) | [2] |
| Flash Point | 84 °C | [2] |
| Solubility | Soluble in water and organic solvents | [1] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
-
¹H NMR: Data available on PubChem.
-
¹³C NMR: Data available on PubChem.
-
Mass Spectrometry (GC-MS): Data available on PubChem and the NIST WebBook[1].
-
Infrared (IR) Spectroscopy: Data available on PubChem.
Chemical Properties and Reactivity
This compound's chemical behavior is dominated by its function as an alkylating agent. The electron-withdrawing sulfonate group makes the methyl group susceptible to nucleophilic attack.
Reactivity with Nucleophiles
This compound readily reacts with a variety of nucleophiles, such as amines and alcohols, leading to the formation of new sulfonate esters or other methylated products[1]. The general mechanism involves the nucleophilic attack on the methyl carbon, with the ethanesulfonate anion acting as a good leaving group.
Reaction with a Generic Nucleophile (Nu⁻)
Caption: General mechanism of nucleophilic substitution on this compound.
Experimental Protocols
Synthesis of this compound
While several synthetic routes exist, a common laboratory-scale preparation involves the reaction of ethanesulfonyl chloride with methanol in the presence of a base to neutralize the HCl byproduct.
Reaction Scheme
References
Methyl Ethanesulfonate: A Comprehensive Technical Guide to its Mechanism of Action as an Alkylating Agent
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methyl ethanesulfonate (MES) is a monofunctional alkylating agent with the chemical formula C₃H₈O₃S. While not as extensively studied as its close analogs methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS), MES is understood to exert its biological effects primarily through the covalent modification of cellular macromolecules, with DNA being the principal target. This guide provides an in-depth technical overview of the mechanism of action of MES, drawing upon data from related alkylating agents to elucidate its chemical reactivity, cellular targets, and the subsequent biological responses. The information presented herein is intended to support research and development efforts in fields utilizing alkylating agents, including oncology and genetic toxicology.
Chemical Properties and Reactivity
This compound is the methyl ester of ethanesulfonic acid. Its reactivity as an alkylating agent is dictated by the electrophilic nature of the methyl group, which is attached to a good leaving group, the ethanesulfonate anion. The primary mechanism of action involves the transfer of this methyl group to nucleophilic centers in biological molecules.
The alkylation reaction of MES is believed to proceed predominantly through a bimolecular nucleophilic substitution (SN2) mechanism. In an SN2 reaction, the nucleophile attacks the carbon atom and displaces the leaving group in a single, concerted step. This mechanism is favored for methyl esters of sulfonic acids due to the low steric hindrance around the methyl group. The rate of an SN2 reaction is dependent on the concentration of both the alkylating agent and the nucleophile.
The alternative SN1 mechanism, which involves the formation of a carbocation intermediate, is less likely for MES under physiological conditions because the methyl carbocation is highly unstable.
Mechanism of DNA Alkylation
The genotoxicity of this compound stems from its ability to alkylate DNA bases. The nitrogen and oxygen atoms within the DNA bases are rich in electrons, making them susceptible to electrophilic attack by the methyl group of MES. The primary sites of DNA alkylation by simple methylating agents are the ring nitrogens of purine bases.
The major DNA adducts formed by methylating agents that react via an SN2 mechanism are:
-
N7-methylguanine (N7-MeG): This is the most abundant adduct, accounting for a significant majority of the total alkylation. The N7 position of guanine is highly nucleophilic and sterically accessible in the major groove of the DNA double helix.[1]
-
N3-methyladenine (N3-MeA): This is the second most common adduct. The N3 position of adenine is located in the minor groove of the DNA.
Other minor adducts can also be formed, including O⁶-methylguanine (O⁶-MeG), although the formation of oxygen adducts is generally less favored by SN2-type methylating agents compared to SN1-type agents.
The formation of these adducts has significant biological consequences:
-
N7-methylguanine: While not strongly mutagenic itself, N7-MeG can destabilize the glycosidic bond between the base and the deoxyribose sugar, leading to the formation of an apurinic (AP) site. AP sites are non-coding lesions and can stall DNA replication.[1]
-
N3-methyladenine: This lesion is highly cytotoxic as it can block the progression of DNA polymerases during replication.[2]
-
O⁶-methylguanine: This is a highly mutagenic lesion. O⁶-MeG can mispair with thymine instead of cytosine during DNA replication, leading to G:C to A:T transition mutations.
Below is a diagram illustrating the SN2 mechanism of guanine alkylation by this compound.
Caption: SN2 mechanism of N7-guanine alkylation by MES.
Cellular Responses to this compound-Induced DNA Damage
The introduction of alkyl adducts into the DNA triggers a complex network of cellular responses aimed at repairing the damage and maintaining genome integrity. These responses include the activation of DNA repair pathways, cell cycle checkpoints, and, in cases of extensive damage, the induction of apoptosis.
DNA Repair Pathways
The primary mechanism for repairing the types of lesions induced by MES is the Base Excision Repair (BER) pathway.
Base Excision Repair (BER):
The BER pathway is responsible for removing small, non-helix-distorting base lesions, such as N7-methylguanine and N3-methyladenine. The key steps in BER are:
-
Recognition and Excision: A DNA glycosylase, such as N-methylpurine DNA glycosylase (MPG), recognizes the alkylated base and cleaves the N-glycosidic bond, creating an apurinic/apyrimidinic (AP) site.
-
AP Site Incision: An AP endonuclease, primarily APE1, cuts the phosphodiester backbone 5' to the AP site.
-
End Processing and DNA Synthesis: DNA polymerase β (Pol β) removes the 5' deoxyribose phosphate (dRP) residue and fills the single-nucleotide gap.
-
Ligation: DNA ligase III, in complex with XRCC1, seals the nick in the DNA backbone to complete the repair.
The following diagram illustrates the Base Excision Repair pathway for an alkylated guanine.
References
Genotoxicity and mutagenicity of Methyl ethanesulfonate
An In-Depth Technical Guide on the Genotoxicity and Mutagenicity of Methyl Methanesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl methanesulfonate (MMS), an ester of methanesulfonic acid, is a potent monofunctional alkylating agent widely utilized in genetic toxicology and cancer research as a model genotoxin.[1][2][3][4] While the user query specified "Methyl ethanesulfonate," the vast body of research focuses on the closely related and more commonly studied Methyl methanesulfonate (MMS) and Ethyl methanesulfonate (EMS). This guide will primarily focus on MMS, a direct-acting agent that does not require metabolic activation to exert its genotoxic effects.[5][6] Its primary mechanism of action involves the covalent attachment of a methyl group to nucleophilic sites on DNA bases, leading to a cascade of cellular responses including DNA damage, gene mutations, chromosomal aberrations, and in some cases, cell death or carcinogenic transformation.[1][2][3][4] Understanding the genotoxic profile of MMS is crucial for assessing the risk of similar alkylating agents and for elucidating the fundamental mechanisms of DNA repair and mutagenesis.
Mechanism of Genotoxicity: DNA Alkylation and Repair
MMS is a classic SN2 alkylating agent that transfers its methyl group to various nucleophilic centers within the DNA molecule.[3] This action results in the formation of several DNA adducts. The most prevalent adducts are N7-methylguanine (N7-MeG) and N3-methyladenine (N3-MeA).[1][2][4] While formed at a lower frequency, O6-methylguanine (O6-MeG) is considered one of the most critical mutagenic lesions because it can mispair with thymine instead of cytosine during DNA replication, leading to G:C to A:T transition mutations.[5][7]
The cellular response to this damage is primarily mediated by the Base Excision Repair (BER) pathway, which recognizes and removes the methylated bases.[2][7] If the damage overwhelms the repair capacity or if the repair is faulty, it can lead to the formation of single-strand breaks and subsequently double-strand breaks.[2] This DNA damage triggers a complex DNA Damage Response (DDR) signaling cascade, often involving kinases like ATM and p53, which can orchestrate cell cycle arrest to allow time for repair, or induce apoptosis if the damage is too severe.[8]
Quantitative Genotoxicity Data
The genotoxic and mutagenic effects of MMS have been quantified across a range of biological systems. The following tables summarize key quantitative data from various assays.
Table 1: In Vitro Genotoxicity of MMS
| Assay Type | Test System | Concentration/Dose | Result | Reference |
| Comet Assay | Allium cepa root cells | 50 µM | 68.3% Head DNA | [9] |
| 100 µM | 51.7% Head DNA | [9] | ||
| 250 µM | 40.2% Head DNA | [9] | ||
| 500 µM | 34.2% Head DNA | [9] | ||
| 1000 µM | 32.4% Head DNA | [9] | ||
| 2000 µM | 21.6% Head DNA | [9] | ||
| 4000 µM | 8.3% Head DNA | [9] | ||
| HPRT Mutation | Chinese Hamster Ovary (CHO) | Dose inducing 10% survival | Similar mutation induction in repair-proficient (CHO9) and deficient (EM-C11) cells | [7] |
| DNA Adducts | Calf Thymus DNA | 100 µM DNA + MMS | 0.773 mmol N7-MeGua / mol DNA | [10] |
| 0.072 mmol 3-MeAde / mol DNA | [10] | |||
| 0.0033 mmol O6-Me-dGuo / mol DNA | [10] | |||
| Gene Mutation | Human Lymphoblasts (hprt locus) | Not specified | Induced gene mutations | [5] |
| Chrom. Aberrations | Human Lymphocytes (G1 phase) | Not specified | Increased aberration frequency | [11][12] |
Table 2: In Vivo Genotoxicity of MMS
| Assay Type | Test System | Dose | Route | Result | Reference |
| Micronucleus Test | CD-1 Mice (Bone Marrow) | 80 mg/kg | Intraperitoneal | Significant induction of Micronucleated Polychromatic Erythrocytes (MNPCEs) at 12-36h | [13] |
| Micronucleus Test | CD-1 Mice (Peripheral Blood) | 20-80 mg/kg | Intraperitoneal | Dose-dependent increase in Micronucleated Reticulocytes (MNRETs), peak at ~36h | [13] |
| Repeated-Dose Micronucleus | Crl:CD (SD) Rats (Bone Marrow) | 25 & 50 mg/kg/day for 14 days | Oral | Induced Micronucleated Immature Erythrocytes (MNIMEs) | [14] |
| 15 & 30 mg/kg/day for 28 days | Oral | Induced MNIMEs | [14] | ||
| Repeated-Dose Micronucleus | Crl:CD (SD) Rats (Liver) | 50 mg/kg/day for 14 days | Oral | Increased frequency of Micronucleated Hepatocytes (MNHEPs) | [14] |
| Carcinogenicity | Sprague-Dawley Rats | 50 ppm (225 mg/m³) 6h/day, 5d/wk, 6wks | Inhalation | Nasal tumors in 47/80 animals vs 0/98 controls | [6] |
Experimental Protocols
Detailed methodologies are essential for the replication and interpretation of genotoxicity studies. Below are summaries of standard protocols for key assays used to evaluate MMS.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test assesses the ability of a substance to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium. MMS is a direct-acting mutagen and is often used as a positive control.[5][15]
Methodology:
-
Strain Selection: Use appropriate tester strains, such as TA100 or TA1535, which detect base-pair substitutions.[5][6]
-
Culture Preparation: Grow selected strains overnight in nutrient broth to reach a cell density of approximately 1-2 x 10⁹ cells/mL.[16]
-
Metabolic Activation (S9): For direct-acting mutagens like MMS, the test is often run without an S9 mix. However, a parallel test with S9 is standard practice to detect mutagens that require metabolic activation.
-
Plate Incorporation: To a tube containing 2 mL of molten top agar (at ~45°C), add 0.1 mL of the bacterial culture and the test concentration of MMS (or control substance).
-
Plating: The mixture is poured onto a minimal glucose agar plate. The trace amount of histidine in the top agar allows for a few cell divisions, which is necessary for mutations to be fixed.
-
Incubation: Plates are incubated inverted at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies (his+) on each plate is counted. A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a mutagenic effect.
In Vivo Micronucleus Test
This assay detects damage to chromosomes or the mitotic apparatus in erythroblasts by quantifying micronuclei (small, extra-nuclear bodies) in newly formed erythrocytes.[17]
Methodology:
-
Administration: The test substance (MMS) is administered to the animals, usually via intraperitoneal injection or oral gavage, often at multiple dose levels.[13][14] A common protocol involves one or two administrations.[18]
-
Sample Collection: At appropriate time points after treatment (e.g., 24 and 48 hours), samples of bone marrow or peripheral blood are collected. The peak of micronucleated cell formation for MMS is around 24-36 hours post-treatment.[13]
-
Slide Preparation: Bone marrow cells are flushed from the femur, smeared onto glass slides, and fixed. For peripheral blood, a small drop is smeared.
-
Staining: Slides are stained with a dye that differentiates between polychromatic/reticulocytes (immature erythrocytes, PCEs/RETs) and normochromatic (mature) erythrocytes. Acridine orange is commonly used for this purpose, staining RNA in young erythrocytes red/orange and DNA (including micronuclei) yellow/green.[13][19]
-
Analysis: Using a fluorescence microscope, at least 2000 immature erythrocytes per animal are scored for the presence of micronuclei. The ratio of immature to mature erythrocytes is also calculated as a measure of bone marrow toxicity.
-
Evaluation: A dose-related, statistically significant increase in the frequency of micronucleated immature erythrocytes indicates a positive result.
Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual eukaryotic cells.[20][21]
Methodology:
-
Cell Preparation: A single-cell suspension is prepared from the tissue or cell culture of interest.
-
Embedding: The cell suspension is mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: The slides are immersed in a high-salt lysis solution (often containing Triton X-100) to remove cell membranes, cytoplasm, and most nuclear proteins, leaving behind the DNA as a "nucleoid".[22]
-
Alkaline Unwinding: Slides are placed in a high-pH electrophoresis buffer (pH > 13) to unwind the DNA. This step is crucial for revealing single-strand breaks and alkali-labile sites.[22][23]
-
Electrophoresis: An electric field is applied. Broken DNA fragments, being relaxed, can migrate out of the nucleoid towards the anode, forming a "comet tail". Intact DNA remains in the nucleoid "head".
-
Neutralization and Staining: Slides are neutralized, dried, and stained with a fluorescent DNA dye (e.g., SYBR Green I).[24]
-
Visualization and Scoring: Comets are visualized using a fluorescence microscope. Image analysis software is used to quantify the extent of DNA damage, typically by measuring parameters like tail length, % DNA in the tail, and tail moment (tail length × % DNA in tail).[9]
In Vitro Chromosomal Aberration Test
This cytogenetic assay evaluates the ability of a test agent to induce structural damage to chromosomes in cultured mammalian cells.[25][26]
Methodology:
-
Cell Culture: Use a suitable cell line (e.g., Chinese Hamster Ovary - CHO) or primary cells (e.g., human peripheral blood lymphocytes).[25]
-
Exposure: Actively dividing cell cultures are exposed to several concentrations of MMS, typically for a short duration (3-4 hours) with and without S9 metabolic activation, and for a longer duration (e.g., ~21 hours) without S9.[25]
-
Metaphase Arrest: A spindle inhibitor (e.g., colcemid) is added to the cultures for the last 2-3 hours of incubation to arrest cells in metaphase.
-
Harvesting and Slide Preparation: Cells are harvested, treated with a hypotonic solution to swell the cells and disperse the chromosomes, and then fixed (e.g., with methanol:acetic acid). The cell suspension is dropped onto clean, cold microscope slides and air-dried.
-
Staining: Chromosomes are stained, typically with Giemsa.
-
Microscopic Analysis: Metaphase spreads are analyzed under a microscope. At least 100-200 well-spread metaphases per concentration are scored for structural aberrations, such as chromatid and chromosome breaks, gaps, and exchanges (e.g., dicentrics, rings, quadriradials).
-
Evaluation: A dose-dependent and statistically significant increase in the percentage of cells with structural aberrations indicates clastogenic activity.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. The Alkylating Agent Methyl Methanesulfonate Triggers Lipid Alterations at the Inner Nuclear Membrane That Are Independent from Its DNA-Damaging Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. publications.iarc.who.int [publications.iarc.who.int]
- 6. Methyl methanesulfonate - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Methyl methanesulfonate-induced hprt mutation spectra in the Chinese hamster cell line CHO9 and its xrcc1-deficient derivative EM-C11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Signaling mechanisms involved in the response to genotoxic stress and regulating lifespan - PMC [pmc.ncbi.nlm.nih.gov]
- 9. environmentaljournals.org [environmentaljournals.org]
- 10. The in vitro methylation of DNA by a minor groove binding methyl sulfonate ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Redirecting [linkinghub.elsevier.com]
- 12. The induction of chromosome-type aberrations in G1 by methyl methanesulfonate and 4-nitroquinoline-N,-oxide, and the non-requirement of an S-phase for their production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The micronucleus test of methyl methanesulfonate with mouse peripheral blood reticulocytes using acridine orange-coated slides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Assessment of methyl methanesulfonate using the repeated-dose liver micronucleus assay in young adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. downloads.regulations.gov [downloads.regulations.gov]
- 16. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The micronucleus test—most widely used in vivo genotoxicity test— - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The in vivo erythrocyte micronucleus test: measurement at steady state increases assay efficiency and permits integration with toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Micronucleus test with ethyl methanesulfonate in mouse peripheral blood reticulocytes stained supravitally using acridine orange-coated slides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Measuring DNA modifications with the comet assay: a compendium of protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Measuring DNA modifications with the comet assay: a compendium of protocols | Springer Nature Experiments [experiments.springernature.com]
- 22. Evaluation of the Major Steps in the Conventional Protocol for the Alkaline Comet Assay [mdpi.com]
- 23. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 24. creative-diagnostics.com [creative-diagnostics.com]
- 25. criver.com [criver.com]
- 26. Evaluating Solvent Safety in Chromosome Aberration Assays for Genetic Toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Laboratory Synthesis and Purification of Methyl Ethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the synthesis, purification, and characterization of methyl ethanesulfonate (CAS No. 1912-28-3) for laboratory applications. This compound is an alkylating agent used in organic synthesis and is also studied as a potential genotoxic impurity (PGI) in pharmaceuticals.[1][2] This document outlines detailed experimental protocols, presents key physical and spectral data, and emphasizes critical safety precautions.
Physicochemical Properties
This compound is a colorless to pale yellow liquid soluble in water and organic solvents.[2] Its key properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₃H₈O₃S | [3] |
| Molecular Weight | 124.16 g/mol | [3][4] |
| Boiling Point | 214 °C | [3][5] |
| Density | 1.177 g/cm³ | [3][5] |
| Refractive Index | ~1.466 | [3] |
| CAS Number | 1912-28-3 | [3] |
Synthesis of this compound
This compound is typically prepared by the esterification of an ethanesulfonic acid derivative with methanol. Two common laboratory-scale methods are presented below.
Method 1: From Ethanesulfonyl Chloride and Methanol
This is a direct and common method for synthesizing sulfonate esters. The reaction involves the nucleophilic attack of methanol on the electrophilic sulfur atom of ethanesulfonyl chloride, with the elimination of hydrogen chloride.
Reaction Scheme: CH₃CH₂SO₂Cl + CH₃OH → CH₃CH₂SO₂OCH₃ + HCl
Method 2: From Ethanesulfonic Acid and Trimethoxymethane
Reaction Scheme: CH₃CH₂SO₃H + HC(OCH₃)₃ → CH₃CH₂SO₂OCH₃ + HCOOCH₃ + CH₃OH
Experimental Protocols
Protocol 1: Synthesis from Ethanesulfonyl Chloride and Methanol
This protocol describes a standard procedure for the esterification of a sulfonyl chloride.
Materials and Equipment:
-
Ethanesulfonyl chloride
-
Methanol (anhydrous)
-
Triethylamine or Pyridine (as an HCl scavenger)
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask with magnetic stirrer
-
Addition funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Setup: In a fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar. Add anhydrous methanol (1.2 eq) and the chosen extraction solvent (e.g., diethyl ether, 100 mL). Cool the flask to 0 °C in an ice bath.
-
Reaction: Slowly add ethanesulfonyl chloride (1.0 eq) to the stirred methanol solution. After the addition is complete, add a base such as triethylamine or pyridine (1.1 eq) dropwise to neutralize the HCl formed.
-
Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL) to remove any remaining acid, and finally with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.
-
Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.
Workflow for Synthesis and Purification
References
- 1. Ethanesulfonic acid methyl ester - CAS-Number 1912-28-3 - Order from Chemodex [chemodex.com]
- 2. CAS 1912-28-3: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound CAS#: 1912-28-3 [m.chemicalbook.com]
- 4. Ethanesulfonic acid, methyl ester | C3H8O3S | CID 15952 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 1912-28-3 [chemicalbook.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to Methyl Ethanesulfonate (CAS 1912-28-3): Properties and Hazards
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl ethanesulfonate (MES), identified by CAS number 1912-28-3, is a significant chemical intermediate and a member of the alkyl sulfonate ester class of compounds. Its primary utility lies in its function as a potent alkylating agent, a characteristic that renders it valuable in various synthetic organic chemistry processes. However, this reactivity also underpins its classification as a potential genotoxic impurity (PGI), necessitating rigorous assessment and control in pharmaceutical manufacturing and other sensitive applications. This technical guide provides a comprehensive overview of the chemical and physical properties of MES, its toxicological profile with a focus on genotoxicity, and detailed experimental protocols for its assessment. Furthermore, it elucidates the key cellular signaling pathways implicated in the response to DNA damage induced by this compound.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid with a molecular formula of C3H8O3S.[1] It is soluble in water and various organic solvents.[1] A comprehensive summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound (CAS 1912-28-3)
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [2] |
| Synonyms | Methyl ethane sulphonate, Ethanesulfonic acid, methyl ester | [1] |
| Molecular Formula | C3H8O3S | [3] |
| Molecular Weight | 124.16 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [1][4] |
| Boiling Point | 214 °C | [5][6] |
| Melting Point | Not available | |
| Density | 1.177 g/cm³ | [5][6] |
| Flash Point | 83.5 °C (182.3 °F) | [3][7] |
| Vapor Pressure | 0.304 hPa at 25°C | [3] |
| Solubility | Soluble in water and organic solvents. Soluble in chloroform. | [1][4] |
| Refractive Index | 1.421 - 1.423 | [4] |
Hazards and Toxicology
The primary toxicological concern associated with this compound is its genotoxicity, stemming from its activity as an alkylating agent.[1] Alkylating agents can transfer an alkyl group to nucleophilic sites on biological macromolecules, most significantly DNA.[8] This can lead to the formation of DNA adducts, which, if not repaired, can result in mutations and chromosomal aberrations during DNA replication.[9][10]
GHS Hazard Classification
This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazard statements:
-
H315: Causes skin irritation.[7]
-
H319: Causes serious eye irritation.[7]
-
H335: May cause respiratory irritation.[7]
Genotoxicity
The genotoxic potential of alkylating agents like MES is a critical consideration, particularly in the pharmaceutical industry where they may be present as impurities in active pharmaceutical ingredients (APIs). The mutagenic and clastogenic effects are typically evaluated using a battery of in vitro and in vivo tests.
Experimental Protocols
Standardized guidelines from the Organisation for Economic Co-operation and Development (OECD) are followed for the robust assessment of genotoxicity.
Bacterial Reverse Mutation Test (Ames Test) - OECD 471
This test evaluates the potential of a substance to induce gene mutations in bacteria.[11][12][13]
Methodology:
-
Test Strains: A set of at least five strains of Salmonella typhimurium and Escherichia coli are used, which are auxotrophic for a specific amino acid (e.g., histidine for Salmonella).[11] These strains have mutations that make them unable to synthesize this amino acid.
-
Exposure: The bacterial strains are exposed to various concentrations of this compound, both with and without an exogenous metabolic activation system (S9 mix). The S9 mix, derived from rat liver homogenate, simulates mammalian metabolism.
-
Plating: The treated bacteria are plated on a minimal agar medium that lacks the required amino acid.[11]
-
Incubation: The plates are incubated at 37°C for 48-72 hours.[13]
-
Scoring: Only bacteria that have undergone a reverse mutation (reversion) to regain the ability to synthesize the essential amino acid will grow and form colonies. The number of revertant colonies is counted and compared to the spontaneous reversion rate in the negative control.[12] A dose-dependent increase in the number of revertant colonies indicates a mutagenic effect.[12]
In Vitro Mammalian Cell Micronucleus Test - OECD 487
This assay detects chromosomal damage (clastogenicity) or effects on the mitotic apparatus (aneugenicity) in mammalian cells.[14][15][16][17][18]
Methodology:
-
Cell Culture: Human or rodent cell lines (e.g., human peripheral blood lymphocytes, CHO, TK6) are cultured.[14][15]
-
Exposure: The cells are treated with a range of concentrations of this compound, typically for a short period (3-6 hours) in the presence and absence of S9 metabolic activation, and for a longer period (e.g., 1.5-2 normal cell cycles) without S9.[14]
-
Cytokinesis Block: Cytochalasin B is often added to the culture medium to block cytokinesis, resulting in binucleated cells.[19][20] This allows for the identification of cells that have completed one nuclear division after treatment.
-
Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).[20]
-
Microscopic Analysis: The frequency of micronuclei (small, extranuclear bodies containing chromosomal fragments or whole chromosomes) is scored in binucleated cells.[14][19] A significant, dose-related increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.[15]
Signaling Pathways and Mechanisms of Action
The genotoxicity of this compound is a direct consequence of its ability to alkylate DNA, primarily at the N7 position of guanine and the N3 position of adenine.[21] This DNA damage triggers a complex cellular response involving multiple signaling pathways.
DNA Damage Response (DDR) Pathway
The formation of DNA adducts by MES activates the DNA Damage Response (DDR) pathway, a sophisticated network of proteins that detects DNA lesions, signals their presence, and promotes their repair.[22]
Caption: DNA Damage Response pathway initiated by this compound.
p53-Mediated Apoptosis Pathway
If the DNA damage is extensive and cannot be repaired, the cell may undergo programmed cell death, or apoptosis, often mediated by the tumor suppressor protein p53.[23][24]
Caption: p53-mediated apoptotic pathway in response to DNA damage.
Experimental Workflow
A typical workflow for assessing the genotoxic potential of a compound like this compound is a tiered approach, starting with in vitro assays and potentially progressing to in vivo studies if initial results are positive.
Caption: Tiered workflow for genotoxicity assessment.
Conclusion
This compound is a reactive alkylating agent with established genotoxic potential. A thorough understanding of its chemical properties, hazards, and mechanisms of action is crucial for its safe handling and for the risk assessment of its presence as an impurity. The standardized experimental protocols outlined in this guide provide a robust framework for evaluating the genotoxicity of MES and other similar compounds. Further research into the specific interactions of MES with cellular components will continue to refine our understanding of its biological effects and inform the development of strategies to mitigate its potential risks.
References
- 1. CAS 1912-28-3: this compound | CymitQuimica [cymitquimica.com]
- 2. Ethanesulfonic acid, methyl ester | C3H8O3S | CID 15952 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. Ethanesulfonic acid methyl ester - CAS-Number 1912-28-3 - Order from Chemodex [chemodex.com]
- 5. This compound CAS#: 1912-28-3 [m.chemicalbook.com]
- 6. This compound | 1912-28-3 [chemicalbook.com]
- 7. エタンスルホン酸メチル certified reference material, TraceCERT®, Manufactured by: Sigma-Aldrich Production GmbH, Switzerland | Sigma-Aldrich [sigmaaldrich.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Embryotoxicity induced by alkylating agents: 8. DNA adduct formation induced by ethylmethanesulfonate in mouse embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biosafe.fi [biosafe.fi]
- 12. The bacterial reverse mutation test | RE-Place [re-place.be]
- 13. oecd.org [oecd.org]
- 14. criver.com [criver.com]
- 15. nucro-technics.com [nucro-technics.com]
- 16. measurlabs.com [measurlabs.com]
- 17. catalog.labcorp.com [catalog.labcorp.com]
- 18. oecd.org [oecd.org]
- 19. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 20. researchgate.net [researchgate.net]
- 21. The in vitro methylation of DNA by a minor groove binding methyl sulfonate ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Contributions of DNA repair and damage response pathways to the non-linear genotoxic responses of alkylating agents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pnas.org [pnas.org]
- 24. The effect of methyl methanesulfonate (MMS)-induced excision repair on p53-dependent apoptosis in human lymphoid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of Methyl Ethanesulfonate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl ethanesulfonate (MES), with the CAS number 1912-28-3, is an organic compound classified as a sulfonate ester.[1] It is a colorless to pale yellow liquid that is generally described as being soluble in water and organic solvents.[1] In the context of pharmaceutical development, the solubility of MES is a critical parameter, particularly as it is identified as a potential genotoxic impurity (PGI). PGIs are compounds that can damage DNA and are therefore strictly regulated in active pharmaceutical ingredients (APIs).[2][3] Understanding the solubility of MES in various organic solvents is crucial for developing effective purification processes to control its presence in final drug products.
This guide provides detailed experimental procedures for researchers to determine the solubility of this compound in a selection of common organic solvents.
Experimental Protocols for Solubility Determination
The most common and reliable method for determining the equilibrium solubility of a compound is the shake-flask method.[1][4] This method involves saturating a solvent with the solute and then quantifying the concentration of the dissolved solute.
Shake-Flask Method
This protocol is a generalized procedure that can be adapted for various organic solvents.
2.1.1. Materials and Equipment
| Materials/Equipment | Description/Specification |
| This compound | Certified reference material of high purity. |
| Organic Solvents | HPLC grade or equivalent purity (e.g., methanol, ethanol, acetone, ethyl acetate, diethyl ether, hexane, toluene). |
| Volumetric flasks | Class A, various sizes. |
| Pipettes | Calibrated, various sizes. |
| Analytical balance | Readable to at least 0.1 mg. |
| Screw-cap vials | Glass, with inert caps/septa. |
| Thermostatic shaker | Capable of maintaining a constant temperature (e.g., 25 °C). |
| Syringe filters | 0.45 µm, compatible with the organic solvent. |
| Syringes | Glass or other compatible material. |
| Autosampler vials | For HPLC or GC analysis. |
2.1.2. Procedure
-
Preparation of Solvent: Add a precise volume of the chosen organic solvent to several screw-cap vials.
-
Addition of Solute: Add an excess amount of this compound to each vial to ensure that a saturated solution is formed. The excess solid should be visible.
-
Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Shake the vials for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.[4]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the undissolved solid to settle.
-
Sample Collection: Carefully withdraw a sample of the supernatant using a syringe. To avoid aspirating any solid particles, it is advisable to draw the liquid from the upper portion of the solution.
-
Filtration: Immediately filter the collected sample through a 0.45 µm syringe filter into a clean, dry autosampler vial. This step is crucial to remove any undissolved microparticles.
-
Dilution: If necessary, accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted solution using a validated analytical method, such as HPLC-UV or GC-MS, to determine the concentration of this compound.
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.
Analytical Methodologies for Quantification
The concentration of this compound in the saturated solvent can be determined using various analytical techniques. HPLC-UV and GC-MS are commonly employed for the quantification of alkyl sulfonates.
HPLC-UV Method
This method is suitable for the quantification of this compound, potentially after a derivatization step to enhance UV detection.
3.1.1. Chromatographic Conditions
| Parameter | Condition |
| Column | SunFire C18 (250 mm × 4.6 mm, 5 µm particle size) or equivalent.[2] |
| Mobile Phase | Isocratic mixture of 5 mM ammonium acetate and acetonitrile (e.g., 20:80 v/v).[2] |
| Flow Rate | 1.0 mL/min.[2] |
| Column Temperature | 30 °C.[2] |
| Injection Volume | 20 µL.[2] |
| Detection Wavelength | 280 nm (after derivatization).[2] |
3.1.2. Derivatization Procedure (if required)
For enhanced sensitivity, a derivatization agent such as sodium dibenzyldithiocarbamate can be used.[2] The reaction would be optimized for solvent, temperature, and reagent concentration.
GC-MS Method
GC-MS is a highly sensitive and specific method for the analysis of volatile and semi-volatile compounds like this compound.
3.2.1. Chromatographic Conditions
| Parameter | Condition |
| Column | Polar-deactivated polyethylene glycol column (e.g., 30 m × 0.25 mm × 1 µm film).[2] |
| Carrier Gas | Helium at a constant flow rate (e.g., 0.5 mL/min).[2] |
| Oven Program | Initial temperature of 40 °C (hold 1 min), ramp to 130 °C at 10 °C/min.[2] |
| Injection Mode | Split (e.g., 1:20).[2] |
| Injector Temperature | 220 °C.[2] |
| Ion Source Temperature | 250 °C.[2] |
| Analyzer Temperature | 200 °C.[2] |
| Ionization Mode | Electron Ionization (EI) at 70 eV. |
| Acquisition Mode | Selective Ion Monitoring (SIM) for target ions of this compound. |
Risk Assessment and Control of Genotoxic Impurities
The control of potentially genotoxic impurities is a critical aspect of drug development. The ICH M7 guideline provides a framework for the assessment and control of these impurities.[3]
The following diagram illustrates the logical workflow for managing genotoxic impurities like this compound.
Conclusion
While quantitative solubility data for this compound in a broad range of organic solvents is not extensively documented, this guide provides the necessary framework for its experimental determination. By employing the standardized shake-flask method and validated analytical techniques such as HPLC-UV and GC-MS, researchers can generate reliable solubility data. This information is paramount for the effective control of this compound as a potential genotoxic impurity in active pharmaceutical ingredients, ensuring the safety and quality of drug products. The provided workflows for solubility determination and genotoxic impurity risk management serve as practical tools for scientists and professionals in the pharmaceutical industry.
References
- 1. enamine.net [enamine.net]
- 2. Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
Thermal Stability and Decomposition of Methyl Ethanesulfonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl ethanesulfonate (MES) is an alkylating agent and a member of the sulfonate ester class of compounds, which are of significant interest in pharmaceutical development and organic synthesis. A thorough understanding of the thermal stability and decomposition profile of MES is crucial for ensuring safety, managing risks, and defining stable storage and handling conditions. This technical guide provides a comprehensive overview of the available data on the thermal properties of this compound, outlines standard experimental protocols for its thermal analysis, and presents a hypothesized decomposition pathway based on the behavior of related sulfonate compounds.
Introduction
This compound (CH₃CH₂SO₂OCH₃), with a molecular weight of 124.16 g/mol , is a simple alkyl sulfonate.[1][2] While extensively used as a reagent in chemical synthesis, concerns regarding the potential genotoxicity of sulfonate esters necessitate a clear understanding of their stability under various conditions. Thermal decomposition can lead to the formation of volatile and potentially hazardous byproducts. This guide aims to consolidate the current knowledge regarding the thermal behavior of MES and to provide a framework for its experimental investigation.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for the design of thermal analysis experiments and for interpreting the results.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1912-28-3 | [3] |
| Molecular Formula | C₃H₈O₃S | [1][3] |
| Molecular Weight | 124.16 g/mol | [1][2] |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Density | Not available | |
| Vapor Pressure | Not available |
Thermal Stability and Decomposition
Direct experimental data from thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) for pure this compound is not widely available in the public domain. However, the thermal behavior of related sulfonate-containing materials, such as polymeric sulfonic acids and ionic liquids, can provide valuable insights into the expected decomposition profile of MES.
Studies on the thermal degradation of various sulfonic acid-containing polymers indicate that the decomposition process is multi-staged. The initial stage, often occurring at lower temperatures, involves the cleavage of the C-S bond, leading to the evolution of sulfur dioxide (SO₂). Subsequent decomposition at higher temperatures involves the breakdown of the remaining organic structure. For instance, the degradation of sodium poly(styrenesulfonate) shows an initial mass loss corresponding to the loss of the sulfonate group, followed by the degradation of the polystyrene backbone.
Based on this, it is reasonable to hypothesize that the thermal decomposition of this compound will also initiate with the scission of the sulfonate moiety.
Proposed Decomposition Pathway
The decomposition of this compound is likely to proceed through a free-radical mechanism upon heating. The C-O and S-O bonds are potential sites for initial cleavage. A plausible primary decomposition pathway is illustrated in Figure 1.
Figure 1: Proposed primary thermal decomposition pathway of this compound.
This proposed pathway suggests that upon heating, this compound may decompose to form sulfur dioxide and a variety of small hydrocarbon molecules. The exact distribution of these products would depend on the specific decomposition temperature and atmosphere.
Experimental Protocols for Thermal Analysis
To definitively determine the thermal stability and decomposition products of this compound, a series of analytical techniques should be employed. A general workflow for such an analysis is depicted in Figure 2.
Figure 2: General experimental workflow for the thermal analysis of this compound.
Thermogravimetric Analysis (TGA)
-
Objective: To determine the temperature at which this compound begins to decompose and the extent of mass loss as a function of temperature.
-
Methodology:
-
A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in a TGA sample pan (e.g., alumina or platinum).
-
The sample is heated in a controlled atmosphere (typically inert, such as nitrogen, to study thermal decomposition, or oxidative, such as air, to study oxidative stability) at a constant heating rate (e.g., 10 °C/min).
-
The mass of the sample is continuously monitored as a function of temperature.
-
The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG).
-
Differential Scanning Calorimetry (DSC)
-
Objective: To measure the heat flow associated with the thermal decomposition of this compound and to determine the temperature of decomposition.
-
Methodology:
-
A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.
-
The sample and reference pans are heated in a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min).
-
The difference in heat flow required to maintain the sample and reference at the same temperature is measured as a function of temperature.
-
The resulting DSC curve (heat flow vs. temperature) will show an exothermic or endothermic peak corresponding to the decomposition process. The peak temperature and the area under the peak (enthalpy of decomposition) are determined.
-
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
-
Objective: To identify the volatile products formed during the thermal decomposition of this compound.
-
Methodology:
-
A small amount of this compound is placed in a pyrolysis probe.
-
The probe is rapidly heated to a specific decomposition temperature (determined from TGA/DSC results) in an inert atmosphere.
-
The volatile decomposition products are swept into a gas chromatograph (GC) column, where they are separated based on their boiling points and interactions with the column's stationary phase.
-
The separated components then enter a mass spectrometer (MS), which ionizes them and separates the ions based on their mass-to-charge ratio, allowing for their identification by comparing the resulting mass spectra to spectral libraries.
-
Safety Considerations
This compound is an alkylating agent and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. Thermal decomposition may produce toxic and flammable gases. All thermal analysis experiments should be conducted in instruments with appropriate exhaust systems.
Conclusion
While specific, publicly available experimental data on the thermal stability and decomposition of this compound is limited, a reasonable hypothesis can be formulated based on the behavior of structurally related sulfonate compounds. The primary decomposition pathway is likely to involve the cleavage of the C-S bond and the formation of sulfur dioxide and various small organic molecules. To obtain definitive data, a systematic experimental approach using TGA, DSC, and Py-GC-MS is recommended. The protocols and workflows outlined in this guide provide a robust framework for such an investigation, which is essential for the safe handling, storage, and utilization of this important chemical intermediate.
References
Unraveling the Molecular Scars: A Technical Guide to DNA Adducts Formed by Methyl Ethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl ethanesulfonate (MES) is a monofunctional alkylating agent known for its genotoxic and carcinogenic properties. Its ability to covalently bind to DNA, forming DNA adducts, is the primary mechanism underlying its biological effects. Understanding the nature, quantity, and cellular response to these adducts is critical for researchers in toxicology, oncology, and drug development. This in-depth technical guide provides a comprehensive overview of the DNA adducts formed by MES, the analytical methods for their detection, the cellular signaling pathways they trigger, and the DNA repair mechanisms involved in their removal.
Core Section: MES-Induced DNA Adducts
This compound reacts with nucleophilic sites in DNA, primarily on the purine bases, to form various methylated adducts. The most abundant of these are N7-methylguanine (N7-MeG) and N3-methyladenine (N3-MeA). Other minor adducts, such as O6-methylguanine (O6-MeG), are formed at much lower frequencies but are considered highly mutagenic.
Data Presentation: Quantitative Analysis of MES-Induced DNA Adducts
The following table summarizes quantitative data on the relative abundance of the major DNA adducts formed upon exposure to methylating agents like MES. The precise ratios can vary depending on the experimental system, dose, and duration of exposure.
| DNA Adduct | Relative Abundance (%) | Biological Significance |
| N7-methylguanine (N7-MeG) | ~80% | The most frequent lesion. Can lead to depurination and the formation of apurinic (AP) sites, which are cytotoxic and mutagenic if not repaired.[1] |
| N3-methyladenine (N3-MeA) | ~10-20% | A cytotoxic lesion that can block DNA replication.[1] |
| O6-methylguanine (O6-MeG) | <1% | A highly pro-mutagenic lesion that can mispair with thymine during DNA replication, leading to G:C to A:T transition mutations.[2] |
| Other Adducts | Minor | Includes methylation at other nitrogen and oxygen atoms on all four DNA bases. |
Experimental Protocols
The detection and quantification of MES-induced DNA adducts rely on highly sensitive analytical techniques. The two most prominent methods are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and ³²P-Postlabeling Assay.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for MES Adduct Analysis
LC-MS/MS is a powerful technique for the sensitive and specific quantification of DNA adducts.
Methodology:
-
DNA Isolation: Genomic DNA is extracted from cells or tissues exposed to MES using standard protocols (e.g., phenol-chloroform extraction or commercial kits). RNA is removed by treatment with RNase A.
-
DNA Hydrolysis: The purified DNA is hydrolyzed to individual nucleosides or bases.
-
Enzymatic Digestion: A cocktail of enzymes, including DNase I, nuclease P1, and alkaline phosphatase, is used to digest the DNA into 2'-deoxynucleosides. This is the preferred method for preserving the adduct structure.
-
Acid Hydrolysis: Treatment with a mild acid (e.g., 0.1 N HCl) can release methylated purine bases. This method is simpler but can lead to the degradation of some adducts.
-
-
LC Separation: The resulting mixture of nucleosides or bases is separated by reverse-phase high-performance liquid chromatography (HPLC). A C18 column is typically used with a gradient elution of a polar solvent (e.g., water with 0.1% formic acid) and a nonpolar organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).
-
MS/MS Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used to generate protonated molecular ions [M+H]⁺ of the adducts.
-
Quantification: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for each adduct of interest are monitored for highly selective and sensitive quantification. For example, the transition for N7-methylguanine would be from its protonated molecular ion to the protonated guanine base fragment.
-
-
Data Analysis: The concentration of each adduct is determined by comparing the peak area of the analyte to that of a stable isotope-labeled internal standard.
³²P-Postlabeling Assay for MES Adduct Detection
The ³²P-postlabeling assay is an ultra-sensitive method for detecting a wide range of DNA adducts, including those formed by MES.[3][4][5][6]
Methodology:
-
DNA Isolation and Digestion: High-quality DNA is isolated and then digested to 3'-mononucleotides using micrococcal nuclease and spleen phosphodiesterase.[1][3][4][5][6]
-
Adduct Enrichment: The adducted nucleotides are enriched from the bulk of normal nucleotides. This can be achieved by methods such as nuclease P1 digestion (which dephosphorylates normal nucleotides but not bulky adducts) or butanol extraction.
-
³²P-Labeling: The 5'-hydroxyl group of the enriched adducted nucleotides is radiolabeled with ³²P transferred from [γ-³²P]ATP by T4 polynucleotide kinase.
-
Chromatographic Separation: The ³²P-labeled adducted nucleotides are separated by multidirectional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates.
-
Detection and Quantification: The separated adducts are detected by autoradiography and quantified by scintillation counting or phosphorimaging. The level of adducts is expressed as relative adduct labeling (RAL), which represents the number of adducts per 10⁷-10¹⁰ normal nucleotides.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key cellular responses and experimental procedures related to MES-induced DNA adducts.
Caption: MES-induced DNA damage response pathway.
Caption: General experimental workflow for MES adduct analysis.
Caption: The Base Excision Repair (BER) pathway for MES adducts.
Conclusion
The formation of DNA adducts by this compound is a critical event that initiates a cascade of cellular responses, including the activation of complex signaling pathways and DNA repair mechanisms. A thorough understanding of these processes, facilitated by advanced analytical techniques like LC-MS/MS and the ³²P-postlabeling assay, is essential for assessing the genotoxic risk of MES and for the development of therapeutic strategies that target DNA damage and repair pathways. This guide provides a foundational resource for professionals engaged in this vital area of research.
References
- 1. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of N7-alkylguanines in DNA by isotope-dilution LC-tandem MS coupled with automated solid-phase extraction and its application to a small fish model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 32P-postlabeling DNA damage assays: PAGE, TLC, and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 32P-Postlabeling Analysis of DNA Adducts | Springer Nature Experiments [experiments.springernature.com]
In Vitro Cytotoxicity of Methyl Ethanesulfonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl ethanesulfonate (MES) is an alkylating agent with the potential for cytotoxicity. As a member of the sulfonate ester class of compounds, its mode of action is anticipated to be similar to that of the well-studied analogue, methyl methanesulfonate (MMS). Both agents are known to exert their cytotoxic effects primarily through the alkylation of DNA, leading to the activation of DNA damage response (DDR) pathways and ultimately, programmed cell death (apoptosis). This technical guide provides an in-depth overview of the core concepts and methodologies for studying the in vitro cytotoxicity of this compound, using data and pathways associated with methyl methanesulfonate as a scientifically grounded proxy.
This document details the key signaling pathways implicated in methanesulfonate-induced cell death, provides comprehensive experimental protocols for essential cytotoxicity assays, and presents a framework for the quantitative analysis of cytotoxic effects.
Core Mechanism of Action: DNA Alkylation and Apoptosis
This compound, as a monofunctional alkylating agent, is predicted to covalently attach methyl groups to nucleophilic sites on DNA bases. This action primarily results in the formation of adducts such as 7-methylguanine and 3-methyladenine.[1] The presence of these altered bases disrupts the normal processes of DNA replication and transcription, triggering a complex cellular response.[2]
The cellular response to MES-induced DNA damage is a multi-faceted process that involves cell cycle arrest, activation of DNA repair mechanisms, and, in cases of extensive damage, the initiation of apoptosis.[3] The induction of apoptosis is a critical mechanism for eliminating cells with irreparable genomic damage, thereby preventing the propagation of mutations.[4]
Signaling Pathways in Methanesulfonate-Induced Cytotoxicity
The cytotoxic effects of methanesulfonates are orchestrated by a complex network of signaling pathways. The following sections describe the key pathways anticipated to be involved in MES-induced cell death, based on extensive research on its close analog, MMS.
p53-Dependent Apoptotic Pathway
The tumor suppressor protein p53 plays a central role in the response to DNA damage.[3] Upon sensing DNA lesions, sensor proteins like ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) are activated. These kinases then phosphorylate and activate downstream targets, including the checkpoint kinases Chk1 and Chk2, which in turn phosphorylate and stabilize p53.[5] Activated p53 translocates to the nucleus where it functions as a transcription factor, upregulating the expression of pro-apoptotic proteins such as Bax and PUMA.[3] These proteins then trigger the mitochondrial pathway of apoptosis.
Figure 1: p53-Dependent Apoptotic Pathway.
p53-Independent Apoptotic Pathway
In cancer cells where p53 is mutated or absent, methanesulfonates can still induce apoptosis through p53-independent mechanisms.[6][7] One such pathway involves the activation of caspase-2, which can act as an initiator caspase in response to DNA damage.[6] Activated caspase-2 can then directly or indirectly lead to the activation of the mitochondrial pathway, culminating in the activation of executioner caspases.
Figure 2: p53-Independent Apoptotic Pathway.
Mitochondrial (Intrinsic) Pathway of Apoptosis
The mitochondrial pathway is a central convergence point for many apoptotic signals, including those initiated by methanesulfonates. Pro-apoptotic proteins like Bax, which are upregulated by p53, translocate to the mitochondria and induce mitochondrial outer membrane permeabilization (MOMP). This leads to the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which recruits and activates caspase-9. Activated caspase-9, in turn, activates the executioner caspases, such as caspase-3 and caspase-7, which cleave a multitude of cellular substrates, leading to the characteristic morphological changes of apoptosis.
Figure 3: Mitochondrial Apoptosis Pathway.
Quantitative Data Presentation
The cytotoxic effects of this compound can be quantified using various in vitro assays. The following tables provide a template for presenting such data, with illustrative examples derived from studies on methyl methanesulfonate (MMS).
Table 1: IC50 Values of Methyl Methanesulfonate (MMS) in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 (mM) | Reference |
| H1299 | Lung Carcinoma (p53-null) | Apoptosis Assay | 12 | 0.4 - 0.8 | [7] |
| Hep3B | Hepatocellular Carcinoma (p53-null) | Apoptosis Assay | 12 | 0.4 - 0.8 | [7] |
| AGS | Gastric Carcinoma | MTT Assay | 72 | 28.04 (as mg/ml for MSM) | [8] |
| HepG2 | Hepatocellular Carcinoma | MTT Assay | 72 | 21.87 (as mg/ml for MSM) | [8] |
| KYSE-30 | Esophageal Squamous Cell Carcinoma | MTT Assay | 72 | 27.98 (as mg/ml for MSM) | [8] |
Note: Data for AGS, HepG2, and KYSE-30 are for Methylsulfonylmethane (MSM), a related but distinct compound.
Table 2: Apoptosis Induction by Methyl Methanesulfonate (MMS)
| Cell Line | MMS Concentration (µM) | Incubation Time (h) | Apoptotic Cells (%) | Assay | Reference |
| HCT-116 (p53 +/+) | 400 | 24 | ~25% | Annexin V/PI | [9] |
| HCT-116 (p53 -/-) | 400 | 24 | ~20% | Annexin V/PI | [9] |
Experimental Protocols
Detailed and standardized protocols are crucial for obtaining reproducible results in cytotoxicity studies. The following sections provide methodologies for key experiments.
General Experimental Workflow
A typical workflow for assessing the in vitro cytotoxicity of a compound like this compound involves several key stages, from initial cell culture to final data analysis.
Figure 4: General Experimental Workflow for Cytotoxicity Testing.
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[10]
-
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound (MES)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.
-
Prepare serial dilutions of MES in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the MES dilutions to the respective wells. Include vehicle-treated and untreated controls.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Observe the formation of purple formazan crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of lactate dehydrogenase from cells with damaged plasma membranes.
-
Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon membrane damage. The amount of LDH in the supernatant is proportional to the number of lysed cells.
-
Materials:
-
Treated cells in a 96-well plate
-
LDH cytotoxicity assay kit
-
-
Protocol:
-
Following treatment with MES, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
Add the LDH reaction mixture to each well according to the kit manufacturer's instructions.
-
Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol.
-
Measure the absorbance at the recommended wavelength using a microplate reader.
-
Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).
-
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells when conjugated to a fluorochrome. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
-
Materials:
-
Treated cells
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
Binding buffer
-
Flow cytometer
-
-
Protocol:
-
Harvest cells after treatment with MES, including both adherent and floating cells.
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the samples by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Conclusion
The in vitro evaluation of this compound cytotoxicity is essential for understanding its potential biological effects. While direct experimental data for MES is limited, the extensive knowledge of its close analog, methyl methanesulfonate, provides a robust framework for designing and interpreting cytotoxicity studies. By employing a combination of cell viability and apoptosis assays, and by understanding the underlying signaling pathways, researchers can build a comprehensive profile of MES's cytotoxic activity. The protocols and conceptual frameworks presented in this guide offer a solid foundation for initiating and conducting rigorous in vitro investigations into the cytotoxic properties of this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Toxic effects of methyl methanesulfonate (MMS) on activated macrophages from chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methyl methanesulfonate - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of Different Clinical Chemotherapeutical Agents’ Toxicity and Cell Response on Mesenchymal Stem Cells and Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity of methylsulfonylmethane on gastrointestinal (AGS, HepG2, and KEYSE-30) cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Apoptosis Protocols | USF Health [health.usf.edu]
- 10. creative-diagnostics.com [creative-diagnostics.com]
Carcinogenic Potential of Methyl Ethanesulfonate: An In-depth Technical Guide
An Important Note on Data Availability
Executive Summary
Methyl ethanesulfonate (MES) is a sulfonic acid ester.[1] While it is recognized as a potential alkylating agent, which suggests a theoretical risk of genotoxicity, there is a notable absence of comprehensive studies to define its carcinogenic potential.[2] Material Safety Data Sheets (MSDS) for MES often state that no data is available for carcinogenicity, germ cell mutagenicity, or reproductive toxicity. One source alludes to "Mutation data reported" and "Experimental reproductive effects," but specific studies or quantitative data are not provided.[3] Consequently, a definitive assessment of its carcinogenicity cannot be made at this time. This document outlines the available chemical information for MES and draws parallels with related, well-characterized compounds to infer potential hazards, while clearly indicating the absence of direct experimental evidence.
Chemical and Physical Properties
A summary of the basic chemical and physical properties of this compound is provided in Table 1. This information is useful for handling and for theoretical modeling of its reactivity and potential biological interactions.
| Property | Value | Reference |
| CAS Number | 1912-28-3 | [2] |
| Molecular Formula | C3H8O3S | [2] |
| Molecular Weight | 124.16 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | 214 °C | [3] |
| Flash Point | 84 °C | [3] |
| Solubility | Soluble in water and organic solvents | [2] |
| Synonyms | Ethanesulfonic acid, methyl ester; Methyl ethane sulphonate; Methyl ethylsulfonate | [2] |
Toxicological Data: A Comparative Analysis with Related Compounds
Given the scarcity of data on this compound, it is informative to consider the toxicological profiles of structurally similar alkyl alkanesulfonates, such as methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS). These compounds are well-documented genotoxic carcinogens.
Mechanism of Action of Related Alkylating Agents
Methyl methanesulfonate and ethyl methanesulfonate are monofunctional alkylating agents. Their primary mechanism of genotoxicity involves the covalent attachment of their alkyl group to nucleophilic sites on DNA bases. This process, known as DNA alkylation, can lead to several mutagenic and cytotoxic consequences:
-
Formation of DNA Adducts: Alkylation can occur at various positions on the DNA bases, with the N7 position of guanine and the N3 position of adenine being common targets.[4]
-
DNA Damage and Repair: The formation of these adducts can interfere with DNA replication and transcription. If not properly repaired by cellular DNA repair mechanisms (such as Base Excision Repair), these lesions can lead to mutations.
-
Mutagenesis: Mis-pairing of alkylated bases during DNA replication can result in point mutations.
-
Chromosomal Aberrations: DNA strand breaks can also occur as a secondary consequence of DNA alkylation, leading to more extensive chromosomal damage.
It is plausible that this compound, as an alkylating agent, could induce similar types of DNA damage.[2] However, without experimental data, this remains a hypothesis.
Experimental Data on this compound (MES)
As of the date of this guide, there is no publicly available quantitative data from carcinogenicity bioassays, in vivo genotoxicity studies (e.g., micronucleus tests, Comet assays), or in vitro mutagenicity assays (e.g., Ames test) specifically for this compound.
One available Material Safety Data Sheet explicitly states the following for this compound[5]:
-
Carcinogenicity: No data available
-
Germ cell mutagenicity: No data available
-
Reproductive toxicity: No data available
This lack of data prevents the creation of summary tables for quantitative analysis or detailed descriptions of experimental protocols as requested.
Signaling Pathways
Due to the absence of studies on the biological effects of this compound, there is no information on any signaling pathways that it may modulate. For related compounds like MMS, DNA damage response pathways involving proteins such as p53, ATM, and ATR are activated. However, it is not known if MES would trigger similar responses.
Conclusion and Future Directions
The carcinogenic potential of this compound remains largely uncharacterized. While its chemical structure suggests a potential for genotoxicity through DNA alkylation, this has not been experimentally verified in the public domain. The lack of data on its carcinogenicity, mutagenicity, and reproductive toxicity is a significant knowledge gap.
For researchers, scientists, and drug development professionals, it is imperative to handle this compound with caution, assuming it may possess genotoxic and carcinogenic properties based on its chemical class. It is strongly recommended that appropriate safety precautions for handling potent alkylating agents be followed.
Future research should prioritize the evaluation of this compound in a standard battery of genotoxicity tests, including the Ames test for mutagenicity and in vitro and in vivo micronucleus assays for clastogenicity. Should these short-term tests indicate genotoxic potential, long-term carcinogenicity bioassays in rodents would be warranted to definitively characterize its carcinogenic risk. Until such studies are conducted, any assessment of its carcinogenic potential must be considered speculative and based on structure-activity relationships with known carcinogens.
References
Hydrolysis of Methyl Ethanesulfonate in Aqueous Solutions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hydrolysis of methyl ethanesulfonate in aqueous solutions. Given the limited direct literature on this compound, this guide incorporates data from closely related alkyl sulfonate esters, particularly methyl methanesulfonate, to provide a thorough understanding of the reaction kinetics, mechanisms, and experimental considerations.
Introduction
This compound is a simple alkyl sulfonate ester. The stability of such compounds in aqueous environments is a critical factor in various applications, including pharmaceuticals, where sulfonate esters can be present as impurities. Hydrolysis is the primary degradation pathway for these esters in aqueous media, leading to the formation of the corresponding sulfonic acid and alcohol. Understanding the rate and mechanism of this hydrolysis is essential for predicting the fate and potential impact of these compounds.
Hydrolysis Kinetics
The hydrolysis of this compound is influenced by factors such as temperature and pH. While specific kinetic data for this compound is not extensively available in the public literature, studies on analogous compounds like methyl methanesulfonate and other secondary alkyl sulfonates provide valuable insights into its expected behavior.
Data on Analogous Alkyl Sulfonate Esters
The following table summarizes hydrolysis rate constants for various alkyl sulfonate esters, which can serve as a proxy for estimating the reactivity of this compound. For some methanesulfonate esters, the hydrolysis rate appears to be largely independent of pH, suggesting that the reaction is primarily driven by nucleophilic attack by water (neutral hydrolysis).
| Compound | Temperature (°C) | pH | Rate Constant (k) | Half-life (t½) | Reference |
| Methyl methanesulfonate | 70 | Neutral | See Note 1 | - | |
| Ethyl methanesulfonate | 70 | Neutral | 1.44 x 10⁻⁵ s⁻¹ (in ethanol) | - | |
| Isopropyl methanesulfonate | 70 | Neutral | See Note 1 | - | |
| 2-Adamantyl mesylate | 25 | Neutral | Estimated in pure water | - | |
| Propan-2-yl mesylate | 25 | Neutral | - | - | |
| Cyclohexyl mesylate | 25 | Neutral | - | - |
Note 1: While the study mentions that rate constants were measured, specific values for methyl and isopropyl methanesulfonate hydrolysis in water were not explicitly provided in the referenced text.
Hydrolysis Mechanism
The hydrolysis of sulfonate esters can proceed through different mechanistic pathways, primarily categorized as either stepwise (addition-elimination) or concerted (SN2-like). The operative mechanism can depend on the structure of the ester and the reaction conditions. For a simple primary alkyl sulfonate like this compound, a concerted mechanism involving a nucleophilic attack by a water molecule on the sulfur atom is a plausible pathway.
Proposed Hydrolysis Pathway of this compound```dot
Caption: General workflow for a kinetic study of hydrolysis.
Materials and Reagents
-
This compound (of known purity)
-
Deionized water (HPLC grade)
-
Buffer salts (e.g., phosphate, borate) to cover the desired pH range
-
Acids and bases for pH adjustment (e.g., HCl, NaOH)
-
Organic solvent for stock solution and analytical mobile phase (e.g., acetonitrile, methanol - HPLC grade)
-
Internal standard (for chromatographic analysis)
Procedure
-
Preparation of Solutions:
-
Prepare a series of aqueous buffer solutions at the desired pH values (e.g., 4, 7, 9).
-
Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) to ensure solubility and stability.
-
-
Hydrolysis Reaction:
-
For each pH to be tested, place a known volume of the buffer solution into a thermostated reaction vessel and allow it to equilibrate to the desired temperature (e.g., 25°C, 40°C, 60°C).
-
Initiate the hydrolysis reaction by adding a small aliquot of the this compound stock solution to the pre-heated buffer. The final concentration of the organic solvent from the stock solution should be kept low (typically <1%) to minimize its effect on the reaction.
-
At predetermined time intervals, withdraw an aliquot of the reaction mixture.
-
-
Sample Quenching and Analysis:
-
Immediately quench the reaction in the withdrawn aliquot to prevent further hydrolysis. This can be achieved by rapid cooling in an ice bath or by neutralizing the solution if the hydrolysis is pH-dependent.
-
Analyze the concentration of the remaining this compound in each quenched aliquot using a validated analytical method.
-
Analytical Methods
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column is typically suitable.
-
Mobile Phase: An isocratic or gradient mixture of water (or buffer) and an organic solvent like acetonitrile or methanol.
-
Detection: UV detection at a wavelength where this compound has sufficient absorbance. If the chromophore is weak, derivatization might be necessary.
-
Quantification: Use of an internal or external standard for accurate quantification.
-
Instrumentation: A GC system coupled with a mass spectrometer.
-
Sample Preparation: Extraction of this compound from the aqueous sample into a suitable organic solvent (e.g., dichloromethane, ethyl acetate). Derivatization may be employed to improve volatility or detection.
-
Column: A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane).
-
Injection: Split or splitless injection depending on the concentration.
-
Detection: Mass spectrometry in either full scan or selected ion monitoring (SIM) mode for high selectivity and sensitivity.
-
Quantification: Use of a deuterated internal standard is recommended for the highest accuracy.
Data Analysis
-
Plot the natural logarithm of the concentration of this compound (ln[MES]) versus time for each experimental condition.
-
For a first-order or pseudo-first-order reaction, this plot should yield a straight line.
-
The slope of this line is equal to the negative of the observed rate constant (-kobs).
-
The half-life (t½) can be calculated using the equation: t½ = 0.693 / kobs.
-
To determine the activation energy (Ea), conduct the hydrolysis experiments at several different temperatures and use the Arrhenius equation: ln(k) = ln(A) - Ea/(RT), where A is the pre-exponential factor, R is the gas constant, and T is the absolute temperature.
Degradation Products
The hydrolysis of this compound is expected to yield equimolar amounts of ethanesulfonic acid and methanol.
CH₃CH₂SO₂(OCH₃) + H₂O → CH₃CH₂SO₃H + CH₃OH
These degradation products can be monitored by appropriate analytical techniques (e.g., HPLC for ethanesulfonic acid and GC for methanol) to confirm the reaction stoichiometry and identify any potential side reactions.
Conclusion
While direct kinetic data for the hydrolysis of this compound is limited, a comprehensive understanding of its behavior in aqueous solutions can be inferred from the study of analogous alkyl sulfonate esters. The hydrolysis is a critical degradation pathway, and its rate is influenced by temperature. The provided experimental protocols offer a robust framework for researchers to conduct detailed kinetic studies on this and similar compounds. Such studies are essential for assessing the stability and environmental fate of alkyl sulfonate esters in drug development and other scientific disciplines.
Methyl Ethanesulfonate as a Potential Genotoxic Impurity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl ethanesulfonate (MES) is an alkylating agent that is considered a potential genotoxic impurity (PGI) in pharmaceutical products. Due to its structural alerts for mutagenicity, the presence of MES, even at trace levels, is a significant concern for drug safety and regulatory compliance. This technical guide provides an in-depth overview of MES as a PGI, including its toxicological profile, the regulatory landscape, analytical methodologies for its detection and quantification, and the underlying mechanisms of its genotoxicity. Given the limited publicly available data specific to this compound, this guide leverages data from the closely related and well-studied analogues, methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS), to provide a comprehensive assessment.
Introduction to this compound as a Potential Genotoxic Impurity
This compound (CAS No: 1912-28-3) is a sulfonate ester that can be formed as an impurity during the synthesis of drug substances, particularly when methanesulfonic acid is used in the presence of ethanol, or when ethanesulfonic acid is used in the presence of methanol.[1][2] As an alkylating agent, MES has the potential to react with nucleophilic sites on DNA, leading to the formation of DNA adducts.[3] These adducts can interfere with DNA replication and transcription, potentially causing mutations and chromosomal damage, which are hallmarks of genotoxicity.[4]
The control of genotoxic impurities is a critical aspect of pharmaceutical development and manufacturing, governed by guidelines such as the ICH M7, which recommends a Threshold of Toxicological Concern (TTC) for uncharacterized PGIs.[5] For most pharmaceuticals, the TTC for a mutagenic impurity is 1.5 µg per person per day for long-term treatment.[5]
Regulatory Framework and Acceptable Intake
The regulatory approach for controlling PGIs is based on risk assessment. The ICH M7 guideline provides a framework for the identification, categorization, qualification, and control of mutagenic impurities to limit potential carcinogenic risk.
Table 1: Regulatory Limits for Genotoxic Impurities
| Parameter | Value | Guideline |
| Threshold of Toxicological Concern (TTC) | 1.5 µ g/day | ICH M7 |
For related compounds like ethyl methanesulfonate (EMS), extensive in vivo studies have allowed for the derivation of a compound-specific PDE of approximately 100 µ g/person/day , based on a demonstrated No-Observed-Effect Level (NOEL) for in vivo mutations.[6] This highlights the possibility of establishing a less restrictive limit for MES if sufficient genotoxicity data were available.
Genotoxicity Profile
The genotoxicity of alkyl sulfonates is attributed to their ability to alkylate DNA bases. While specific quantitative data for MES is scarce, the profiles of MMS and EMS provide a strong indication of its potential effects.
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical. It utilizes various strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid. A positive result is indicated by a significant increase in the number of revertant colonies that have regained the ability to grow in the absence of the amino acid.[7]
Table 2: Representative Ames Test Results for a Related Alkylating Agent (MMS)
| Test Strain | Concentration (µ g/plate ) | Metabolic Activation (S9) | Result |
| S. typhimurium TA100 | 20 | Without | Positive |
| S. typhimurium TA1535 | - | Without | Positive |
| E. coli WP2 uvrA | - | Without | Positive |
Data is illustrative and based on typical results for methyl methanesulfonate (MMS).[8][9]
In Vitro and In Vivo Micronucleus Assay
The micronucleus test is used to detect chromosomal damage. Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that lag behind during cell division. An increase in the frequency of micronucleated cells in a treated population is an indicator of clastogenic or aneugenic activity.[10][11]
Table 3: Representative In Vivo Micronucleus Assay Data for a Related Alkylating Agent (EMS)
| Species | Dose (mg/kg/day) | Dosing Regimen | Tissue | Endpoint | Result |
| Mouse | 25 | 28 days, oral | Bone Marrow | lacZ mutation | No-Observed-Effect Level (NOEL) |
| Mouse | 50 | 28 days, oral | Liver | lacZ mutation | No-Observed-Effect Level (NOEL) |
| Mouse | 80 | 7 days, oral | Bone Marrow | Micronuclei | No-Observed-Effect Level (NOEL) |
| Mouse | 100 | Single dose | Peripheral Blood | Micronucleated Reticulocytes | Dose-dependent increase |
| Mouse | 200 | Single dose | Peripheral Blood | Micronucleated Reticulocytes | Dose-dependent increase |
| Mouse | 300 | Single dose | Peripheral Blood | Micronucleated Reticulocytes | Dose-dependent increase |
| Mouse | 400 | Single dose | Peripheral Blood | Micronucleated Reticulocytes | Dose-dependent increase |
Data is based on studies with ethyl methanesulfonate (EMS).[6][12]
Mechanism of Genotoxicity: DNA Alkylation and Cellular Response
This compound, like other alkyl sulfonates, exerts its genotoxic effects by transferring its methyl group to nucleophilic sites in DNA.
Formation of DNA Adducts
The primary targets for alkylation in DNA are the nitrogen and oxygen atoms of the purine and pyrimidine bases. The most common adducts formed by methylating agents like MMS are 7-methylguanine (N7-MeG) and 3-methyladenine (N3-MeA).[13][14] While N7-MeG is the most abundant adduct, it is generally considered to be less mutagenic than O-alkylation products, such as O6-methylguanine (O6-MeG), which can lead to mispairing during DNA replication (pairing with thymine instead of cytosine).[15]
DNA Damage Response and Repair Pathways
The formation of DNA adducts triggers a complex cellular response aimed at repairing the damage and maintaining genomic integrity. Several DNA repair pathways are involved in the removal of alkylation damage.[16]
-
Base Excision Repair (BER): This is the primary pathway for the repair of base lesions such as N7-MeG and N3-MeA. The process is initiated by a DNA glycosylase that recognizes and removes the damaged base, followed by the action of an AP endonuclease, DNA polymerase, and DNA ligase to restore the correct DNA sequence.[17]
-
Direct Reversal Repair: Enzymes such as O6-methylguanine-DNA methyltransferase (MGMT) can directly remove the alkyl group from O6-MeG, transferring it to one of its own cysteine residues in a suicide inactivation mechanism.[15]
-
Mismatch Repair (MMR): If O6-MeG is not repaired, it can lead to a T:G mismatch during replication. The MMR system can recognize and correct this mismatch.
-
Homologous Recombination (HR): If a replication fork encounters an unrepaired lesion, it can stall or collapse, leading to the formation of a DNA double-strand break (DSB). HR is a major pathway for the error-free repair of DSBs.[16]
If the DNA damage is too extensive to be repaired, the cell may undergo apoptosis (programmed cell death) to prevent the propagation of mutations.[16]
Analytical Methodologies for Detection and Quantification
Sensitive and specific analytical methods are required to detect and quantify MES at the parts-per-million (ppm) level in drug substances. Given the structural similarity, methods developed for MMS and EMS are readily adaptable for MES.
Table 4: Analytical Techniques for Alkyl Sulfonate Impurities
| Analytical Technique | Sample Preparation | Limit of Quantification (LOQ) |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Dissolution in an organic solvent, liquid-liquid extraction. | ~0.1-1.0 ppm |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Dissolution in a suitable solvent. | ~0.4 µg/g (ppm) |
| High-Performance Liquid Chromatography (HPLC) with UV detection | Derivatization to introduce a UV-active chromophore. | ~0.6 ppm |
LOQ values are representative and can vary depending on the specific method, matrix, and instrumentation.[5][18][19][20]
Experimental Protocols
Bacterial Reverse Mutation Assay (Ames Test) - Plate Incorporation Method
This protocol is based on the OECD 471 guideline.[21]
-
Bacterial Strains: Use at least five strains, including four strains of S. typhimurium (e.g., TA98, TA100, TA1535, and TA1537 or TA97) and one strain of E. coli (e.g., WP2 uvrA).
-
Metabolic Activation: Conduct the assay both with and without a metabolic activation system (S9 fraction from induced rat liver).
-
Test Substance Preparation: Dissolve this compound in a suitable, non-toxic solvent (e.g., dimethyl sulfoxide). Prepare a series of dilutions.
-
Assay Procedure:
-
To 2.0 mL of molten top agar at 45°C, add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test substance solution (or control), and 0.5 mL of S9 mix or buffer.
-
Vortex the mixture gently and pour it onto the surface of a minimal glucose agar plate.
-
Allow the top agar to solidify.
-
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. A positive result is a concentration-related increase in the number of revertants and/or a reproducible increase at one or more concentrations.
In Vivo Mammalian Erythrocyte Micronucleus Test
This protocol is based on the OECD 474 guideline.[22][23]
-
Animal Model: Use a suitable rodent species, typically mice or rats.
-
Dose Selection: Determine the maximum tolerated dose (MTD) in a preliminary range-finding study. Select at least three dose levels for the main study, with the highest dose being the MTD or a limit dose of 2000 mg/kg.
-
Administration: Administer the test substance via a clinically relevant route (e.g., oral gavage, intraperitoneal injection). A negative control (vehicle) and a positive control (a known clastogen, e.g., cyclophosphamide) group should be included.
-
Dosing Regimen: A single treatment or two treatments at a 24-hour interval are common.
-
Sample Collection: Collect bone marrow or peripheral blood at appropriate time points after the last administration (typically 24 and 48 hours).
-
Slide Preparation and Staining: Prepare smears of the bone marrow or peripheral blood and stain with a dye that differentiates polychromatic erythrocytes (PCEs) or reticulocytes (RETs) from normochromatic erythrocytes (NCEs) (e.g., Giemsa, acridine orange).
-
Analysis: Score at least 2000 PCEs or RETs per animal for the presence of micronuclei. Also, determine the ratio of PCEs/NCEs or the percentage of RETs as an indicator of bone marrow toxicity.
-
Data Evaluation: A positive result is a statistically significant, dose-dependent increase in the frequency of micronucleated PCEs/RETs in the treated groups compared to the negative control group.
Conclusion
This compound is a potential genotoxic impurity that requires careful control in pharmaceutical manufacturing. While specific genotoxicity data for MES is limited, the information available for structurally related alkyl sulfonates provides a strong basis for risk assessment and the development of control strategies. The application of sensitive analytical methods is crucial for ensuring that the levels of MES in drug products are below the established regulatory limits, thereby safeguarding patient safety. Further genotoxicity studies specifically on MES would be beneficial to establish a compound-specific acceptable intake and refine the risk assessment for this PGI.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound Research Grade [benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo genotoxicity of EMS: statistical assessment of the dose response curves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bacterial Reverse Mutation Test: Ames Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bulldog-bio.com [bulldog-bio.com]
- 9. Quantitative assessment of the dose-response of alkylating agents in DNA repair proficient and deficient ames tester strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. criver.com [criver.com]
- 11. The micronucleus test—most widely used in vivo genotoxicity test— - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Micronucleus test with ethyl methanesulfonate in mouse peripheral blood reticulocytes stained supravitally using acridine orange-coated slides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. The Alkylating Agent Methyl Methanesulfonate Triggers Lipid Alterations at the Inner Nuclear Membrane That Are Independent from Its DNA-Damaging Ability | MDPI [mdpi.com]
- 15. youtube.com [youtube.com]
- 16. Contributions of DNA repair and damage response pathways to the non-linear genotoxic responses of alkylating agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Research Portal [openresearch.surrey.ac.uk]
- 18. Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. rroij.com [rroij.com]
- 20. Low Level Determinations of Methyl Methanesulfonate and Ethyl Methanesulfonate Impurities in Emtricitabine Active Pharmaceutical Ingredient by LC/MS/MS Using Electrospray Ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In vitro genotoxicity testing – bacterial reverse mutation assay | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 22. nucro-technics.com [nucro-technics.com]
- 23. oecd.org [oecd.org]
Spectroscopic Profile of Methyl Ethanesulfonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for methyl ethanesulfonate (CAS No. 1912-28-3), a crucial intermediate and potential genotoxic impurity in pharmaceutical manufacturing. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a valuable resource for identification, quantification, and quality control.
Spectroscopic Data Summary
The empirical formula for this compound is C₃H₈O₃S, with a molecular weight of 124.16 g/mol .[1] Its structure consists of a methyl group attached to the oxygen atom of an ethanesulfonate group. This arrangement gives rise to distinct spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide unambiguous confirmation of its molecular structure.
¹H NMR Data
The ¹H NMR spectrum of this compound is characterized by two distinct signals corresponding to the ethyl and methyl protons.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.9 | Singlet | 3H | O-CH₃ |
| ~3.1 | Quartet | 2H | S-CH₂ -CH₃ |
| ~1.4 | Triplet | 3H | S-CH₂-CH₃ |
¹³C NMR Data
The ¹³C NMR spectrum of this compound displays three signals, corresponding to the three carbon atoms in different chemical environments.
| Chemical Shift (δ) ppm | Assignment |
| ~54 | O-C H₃ |
| ~45 | S-C H₂-CH₃ |
| ~7 | S-CH₂-C H₃ |
Infrared (IR) Spectroscopy
The IR spectrum of this compound reveals characteristic absorption bands corresponding to the various functional groups present in the molecule. The data presented here is for a neat sample analyzed by Fourier Transform Infrared (FTIR) spectroscopy.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2990-2850 | Medium | C-H stretching (alkane) |
| ~1350 | Strong | S=O asymmetric stretching (sulfonate) |
| ~1170 | Strong | S=O symmetric stretching (sulfonate) |
| ~970 | Strong | S-O-C stretching |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of this compound results in a characteristic fragmentation pattern that can be used for its identification.
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |
| 124 | ~10 | [M]⁺ (Molecular ion) |
| 109 | ~50 | [M - CH₃]⁺ |
| 95 | ~100 | [M - C₂H₅]⁺ |
| 79 | ~80 | [SO₃H]⁺ |
| 65 | ~40 | [SO₂H]⁺ |
| 29 | ~90 | [C₂H₅]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above. Instrument parameters should be optimized for the specific equipment used.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: A small amount of this compound (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added to calibrate the chemical shift scale to 0 ppm.[2][3]
-
Instrument Setup: The NMR spectrometer is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C). The magnetic field is shimmed to achieve homogeneity.
-
Data Acquisition: For ¹H NMR, a standard single-pulse experiment is typically sufficient. For ¹³C NMR, proton decoupling is used to simplify the spectrum and improve the signal-to-noise ratio. A sufficient number of scans are acquired to obtain a spectrum with a good signal-to-noise ratio.
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal.
Infrared (IR) Spectroscopy (FTIR)
-
Sample Preparation: For a neat liquid sample like this compound, a thin film is prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).
-
Instrument Setup: A background spectrum of the clean, empty salt plates is acquired. This will be subtracted from the sample spectrum to remove any atmospheric or instrument-related absorptions.
-
Data Acquisition: The salt plates with the sample are placed in the spectrometer's sample holder. The sample is then scanned over the desired infrared frequency range (typically 4000-400 cm⁻¹).
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.
Mass Spectrometry (GC-MS)
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or methanol).
-
Instrument Setup: The gas chromatograph (GC) is equipped with a suitable capillary column. The oven temperature program, carrier gas flow rate, and injector temperature are set to achieve good separation of the analyte from the solvent and any impurities. The mass spectrometer (MS) is set to scan over a desired mass range (e.g., m/z 10-200).
-
Data Acquisition: A small volume of the sample solution is injected into the GC. The components of the sample are separated as they pass through the GC column. As each component elutes from the column, it enters the MS, where it is ionized (typically by electron impact), and the resulting ions are separated by their mass-to-charge ratio.
-
Data Processing: The resulting data is a chromatogram showing the separation of components over time and a mass spectrum for each component. The mass spectrum of the peak corresponding to this compound is then analyzed.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
References
Methodological & Application
Protocol for Inducing Mutations in Arabidopsis thaliana with Methyl ethanesulfonate (EMS)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for inducing mutations in the model organism Arabidopsis thaliana using the chemical mutagen Methyl ethanesulfonate (EMS). EMS is a potent alkylating agent that primarily induces G/C to A/T transitions, creating a high frequency of point mutations.[1][2] This method is widely used for both forward and reverse genetic screens to identify genes involved in various biological processes.
I. Introduction
Ethyl methanesulfonate (EMS) is a chemical mutagen of choice for creating random point mutations in organisms like Arabidopsis thaliana.[1] Its efficacy in inducing a high rate of GC-to-AT transitions makes it a powerful tool for genetic research.[1] A well-mutagenized population of approximately 50,000 plants is estimated to contain one or more transitions in nearly every GC pair within the genome.[1] This high mutation density, coupled with the relative ease of application, makes EMS an invaluable tool for both forward genetics (screening for phenotypes) and reverse genetics (identifying mutations in specific genes through techniques like TILLING).[2]
The primary mechanism of EMS action involves the ethylation of guanine at the O-6 position, which leads to mispairing with thymine instead of cytosine during DNA replication. Subsequent DNA repair mechanisms then fix the G/C pair to an A/T pair.[2] While EMS predominantly causes single nucleotide polymorphisms, it induces relatively few chromosomal rearrangements, such as inversions or deletions, compared to radiation mutagenesis.[2]
II. Quantitative Data Summary
The effectiveness of EMS mutagenesis is dependent on the concentration of the mutagen and the duration of the treatment. These factors influence both the mutation frequency and the survival rate of the M1 generation. The following tables summarize quantitative data from various studies.
Table 1: Effect of EMS Concentration on M1 Generation Survival and Sterility
| EMS Concentration | Treatment Duration | Approximate Survival/Germination Rate | Notes |
| 50-100 mM | 3-5 hours | High | High frequency of mutation in M1.[3] |
| 200 mM | 3-5 hours | Little lethality | M1 plants are often sterile.[3] |
| 0.1% - 0.3% (v/v) | Overnight | - | - |
| 0.2% (w/v) | 16 hours | 50% lethality | -[1] |
| 0.25% - 0.5% | Not specified | High mutation rate | Tolerance varies between plant species.[4] |
| 0.5% | Not specified | Found to be the most effective concentration in a study on grasspea, with higher concentrations being fatal.[4] | - |
| 0.7% - 1.0% | Not specified | Used for creating tomato mutant populations.[4] | Demonstrates species-specific tolerance. |
Table 2: EMS-Induced Mutation Frequency in Arabidopsis thaliana
| EMS Concentration | Mutation Frequency | Method of Estimation |
| Not specified | Average of 1.6 x 10⁻⁵ per M1 line for specific herbicide resistance mutations.[1] | Herbicide resistance screen |
| Not specified | Estimated 700 mutations per EMS-mutagenized M1 plant.[1] | Calculation based on observed mutation frequency and genome size. |
| Not specified | Estimated 1,100 mutations in each germline cell of an EMS-mutagenized seed.[1] | Calculation based on segregation analysis. |
| Not specified | 0.5-3% of M1 plants segregate chlorophyll deficient plants in their M2 progeny in a successful mutagenesis.[3] | Phenotypic screening of M2 generation. |
| Not specified | A population of 45,000 M1 plants provides a 95% chance of finding a mutation in any given G:C base pair.[1] | Statistical calculation based on mutation frequency. |
| Not specified | A population of 125,000 M1 lines is needed to have a 95% chance of finding a mutation in any given base pair that can be mutated by EMS.[1][2] | Theoretical calculation for saturation mutagenesis. |
III. Experimental Protocol
This protocol is a synthesis of established methods for EMS mutagenesis of Arabidopsis thaliana seeds.
A. Materials
-
Arabidopsis thaliana seeds (e.g., Columbia-0 or Landsberg erecta)
-
Ethyl methanesulfonate (EMS)
-
50 mL conical tubes
-
0.1% (v/v) Tween-20 solution
-
Distilled or deionized water
-
5M NaOH for EMS inactivation
-
100mM Sodium Thiosulfate for EMS inactivation (alternative)
-
Fume hood
-
Shaker or rotator
-
Personal Protective Equipment (PPE): double gloves, safety goggles, lab coat
-
Pots with soil
-
0.1% Agar solution (for sowing)
B. Safety Precautions
WARNING: EMS is a potent carcinogen, mutagen, and teratogen. All handling of EMS must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment, including double gloves, safety goggles, and a lab coat. All materials that come into contact with EMS must be decontaminated before disposal.
C. Detailed Methodology
-
Seed Preparation:
-
Weigh out the desired amount of Arabidopsis thaliana seeds (e.g., 200 mg, which is approximately 10,000 seeds).
-
Place the seeds in a 50 mL conical tube.
-
Add 10 mL of 0.1% Tween-20 solution and shake for 15 minutes to wash the seeds.
-
Allow the seeds to settle and carefully remove the Tween-20 solution.
-
-
EMS Treatment:
-
All subsequent steps involving EMS must be performed in a chemical fume hood.
-
Add 15 mL of distilled water to the washed seeds.
-
Carefully add the desired volume of EMS to achieve the target concentration (e.g., for a 0.2% solution, add 30 µL of EMS to 15 mL of water).
-
Seal the tube tightly with parafilm.
-
Place the tube on a rotator or shaker and incubate overnight (approximately 16 hours) at room temperature.
-
-
Washing and Neutralization:
-
After incubation, allow the seeds to settle at the bottom of the tube.
-
Carefully pipette off the EMS solution and transfer it to a waste container with 5M NaOH for inactivation (allow to sit overnight before disposal).
-
Add approximately 40 mL of distilled water to the seeds, mix by inverting the tube, and let the seeds settle.
-
Remove the water and add it to the 5M NaOH waste container.
-
Repeat the washing step at least 8-10 times to ensure the complete removal of EMS.
-
Alternatively, wash the seeds twice with 100mM sodium thiosulfate for 15 minutes each, followed by two washes with distilled water.[3] Sodium thiosulfate effectively neutralizes EMS.[3]
-
-
Sowing M1 Seeds:
-
After the final wash, resuspend the seeds in a 0.1% agar solution to facilitate even sowing.
-
Sow the M1 seeds in pots or flats containing moist soil. It is recommended to also sow some untreated seeds as a control to monitor the kill rate.
-
Cold-treat (stratify) the sown seeds at 4°C for 2-4 days to promote uniform germination.
-
Transfer the pots to a growth chamber with appropriate light and temperature conditions (e.g., 16-hour light/8-hour dark cycle at 22°C).
-
-
M1 Generation Growth and M2 Seed Harvest:
-
The M1 plants will be chimeras, meaning that different parts of the plant will carry different mutations.
-
Allow the M1 plants to grow and self-pollinate.
-
Harvest the M2 seeds from each M1 plant individually or in pools, depending on the screening strategy.
-
IV. Visualizations
Experimental Workflow for EMS Mutagenesis of Arabidopsis thaliana
References
- 1. Ethylmethanesulfonate Saturation Mutagenesis in Arabidopsis to Determine Frequency of Herbicide Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. arabidopsis.org [arabidopsis.org]
- 4. Current trends and insights on EMS mutagenesis application to studies on plant abiotic stress tolerance and development - PMC [pmc.ncbi.nlm.nih.gov]
Methyl Ethanesulfonate: A Versatile Methylating Agent in Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Methyl ethanesulfonate (MES) is a potent monofunctional alkylating agent utilized in organic synthesis for the introduction of a methyl group onto various nucleophilic substrates. Its utility spans from academic research to the synthesis of complex molecules in the pharmaceutical industry. These application notes provide an overview of its use, detailed experimental protocols for key transformations, and safety considerations.
Introduction
This compound (CH₃SO₃C₂H₅), a sulfonic acid ester, serves as an effective methylating agent due to the good leaving group ability of the ethanesulfonate anion.[1][2] It readily reacts with a variety of nucleophiles, including amines, phenols, carboxylic acids, and thiols, via an Sₙ2 mechanism.[3] This reactivity makes it a valuable tool for modifying the structure and properties of molecules, which is particularly relevant in drug development for altering a compound's biological activity and pharmacological properties.[4] However, due to its alkylating nature, this compound is classified as a potential genotoxic impurity (PGI), and its presence in active pharmaceutical ingredients (APIs) is strictly regulated.[5][6] Therefore, understanding its reactivity and handling it with appropriate safety precautions are paramount.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference(s) |
| CAS Number | 1912-28-3 | [2] |
| Molecular Formula | C₃H₈O₃S | [2] |
| Molecular Weight | 124.16 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Solubility | Soluble in water and organic solvents | [2] |
Applications in Organic Synthesis
This compound is a versatile reagent for the methylation of a wide range of functional groups.
O-Methylation of Phenols
The methylation of phenols to produce aryl methyl ethers is a common transformation in the synthesis of fragrances and pharmaceuticals.[7] While specific protocols for this compound are not abundant in recent literature, the reaction is analogous to methylation with other alkyl sulfonates or sulfates.[8][9] The reaction typically proceeds in the presence of a base to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion.
N-Methylation of Amines
N-methylated amines are prevalent structural motifs in many natural products and pharmaceutical compounds.[10] this compound can be employed for the mono- or di-methylation of primary and secondary amines. The reaction's outcome can be controlled by stoichiometry and reaction conditions.
O-Methylation of Carboxylic Acids (Esterification)
The conversion of carboxylic acids to their corresponding methyl esters is a fundamental reaction in organic synthesis, often used for purification, characterization, or to protect the carboxylic acid functionality. This compound can serve as the methyl source in this esterification process.
S-Methylation of Thiols
Thiols are excellent nucleophiles and react readily with this compound to form thioethers. A specific example of the S-methylation of a heterocyclic thiol has been reported with a good yield.
Quantitative Data on Methylation Reactions
The following table summarizes available quantitative data for methylation reactions using sulfonate esters, including a specific example with methyl methanesulfonate, a closely related reagent.
| Substrate | Product | Reagents and Conditions | Yield (%) | Reference(s) |
| Pyridine-2-thiol | 2-(Methylthio)pyridine | Methyl methanesulfonate, Methanesulfonic acid | 75 |
Experimental Protocols
The following are general protocols for methylation reactions using this compound. These are representative procedures and may require optimization for specific substrates.
Protocol 1: General Procedure for O-Methylation of a Phenol
Materials:
-
Phenolic substrate (1.0 equiv)
-
This compound (1.1 - 1.5 equiv)
-
Anhydrous potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.2 - 2.0 equiv)
-
Anhydrous solvent (e.g., acetone, acetonitrile, or DMF)
-
Stirring apparatus
-
Reaction vessel with a reflux condenser and nitrogen inlet
-
Standard work-up and purification equipment
Procedure:
-
To a dry reaction vessel under a nitrogen atmosphere, add the phenolic substrate and the anhydrous solvent.
-
Add the base (e.g., K₂CO₃) to the solution and stir the mixture at room temperature for 30 minutes. If using NaH, add it portion-wise at 0 °C and allow the mixture to warm to room temperature.
-
Slowly add this compound to the reaction mixture.
-
Heat the reaction mixture to reflux (or a suitable temperature for the chosen solvent) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter off the inorganic salts and wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography, distillation, or recrystallization.
Protocol 2: General Procedure for N-Methylation of a Primary Amine
Materials:
-
Primary amine substrate (1.0 equiv)
-
This compound (1.1 - 2.5 equiv, depending on desired mono- or di-methylation)
-
A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) (1.5 - 3.0 equiv)
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile, or THF)
-
Stirring apparatus
-
Reaction vessel with a nitrogen inlet
-
Standard work-up and purification equipment
Procedure:
-
In a dry reaction vessel under a nitrogen atmosphere, dissolve the primary amine substrate and the base in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add this compound to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Protocol 3: General Procedure for Esterification of a Carboxylic Acid
Materials:
-
Carboxylic acid substrate (1.0 equiv)
-
This compound (1.2 equiv)
-
A base (e.g., potassium carbonate or cesium carbonate) (1.5 equiv)
-
Anhydrous solvent (e.g., DMF or acetone)
-
Stirring apparatus
-
Reaction vessel with a nitrogen inlet
-
Standard work-up and purification equipment
Procedure:
-
To a dry reaction vessel under a nitrogen atmosphere, add the carboxylic acid, the base, and the anhydrous solvent.
-
Stir the mixture at room temperature for 30-60 minutes to form the carboxylate salt.
-
Add this compound to the reaction mixture.
-
Heat the reaction mixture (e.g., to 50-80 °C) and monitor its progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter off the inorganic salts and wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Visualizations
The following diagrams illustrate the general workflow and mechanism of methylation using this compound.
References
- 1. This compound Research Grade [benchchem.com]
- 2. CAS 1912-28-3: this compound | CymitQuimica [cymitquimica.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. shimadzu.com [shimadzu.com]
- 5. scispace.com [scispace.com]
- 6. Effect of Sulfonation Temperature and Time on the Preparation of Methyl Ester Sulfonate Surfactant From Crude Palm Oil (CPO) Based Methyl Ester | Atlantis Press [atlantis-press.com]
- 7. US4453017A - Process for the methylation of phenolic compounds with trimethyl phosphate - Google Patents [patents.google.com]
- 8. US4453004A - Process for the alkylation of phenolic compounds - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. veeprho.com [veeprho.com]
Application Notes and Protocols for N-alkylation of Primary Amines with Methyl Ethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-alkylation of primary amines is a fundamental transformation in organic synthesis, yielding secondary and tertiary amines that are pivotal structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. The introduction of a methyl group can significantly modulate a molecule's biological activity, solubility, and metabolic stability. Methyl ethanesulfonate (MES) is a potent and versatile methylating agent for this purpose.[1] This document provides detailed protocols for the selective N-methylation of primary amines using this compound, addressing the common challenge of overalkylation to achieve desired product selectivity.
The reaction proceeds via a nucleophilic substitution (S(_N)2) mechanism, where the lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic methyl group of this compound.[2] The ethanesulfonate anion is an excellent leaving group, facilitating the reaction. A key consideration in the N-methylation of primary amines is the potential for the initially formed secondary amine to react further with the methylating agent, leading to the formation of a tertiary amine and subsequently a quaternary ammonium salt. Controlling the reaction conditions is therefore crucial to achieve selective mono- or di-methylation.
Experimental Protocols
Protocol 1: Selective Mono-N-Methylation of Primary Amines
This protocol is designed to favor the formation of the secondary amine by using the primary amine as the limiting reagent and carefully controlling the stoichiometry of the methylating agent.
Materials:
-
Primary amine (e.g., aniline, benzylamine)
-
This compound (MES)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Acetonitrile (ACN), or Tetrahydrofuran (THF))
-
Weak inorganic base (e.g., Potassium carbonate (K₂CO₃), Sodium bicarbonate (NaHCO₃))
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Chromatography supplies (silica gel, solvents for elution)
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 eq.) and a weak inorganic base (1.5 - 2.0 eq.) in an anhydrous aprotic solvent (e.g., DCM or ACN).
-
Addition of Methylating Agent: While stirring the solution at room temperature, slowly add a solution of this compound (1.0 - 1.2 eq.) in the same anhydrous solvent dropwise over 30-60 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically stirred at room temperature for 12-24 hours. Gentle heating (40-50 °C) may be applied to accelerate the reaction if necessary, but this may also increase the rate of dialkylation.
-
Work-up:
-
Once the reaction is complete (as indicated by the consumption of the starting amine), quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM) three times.
-
Combine the organic layers and wash sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired mono-methylated secondary amine.
-
Protocol 2: Di-N-Methylation of Primary Amines
This protocol is optimized for the synthesis of tertiary amines by using an excess of the methylating agent and a stronger base.
Materials:
-
Primary amine
-
This compound (MES)
-
Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF) or Acetonitrile (ACN))
-
Stronger base (e.g., Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃))
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and equipment as in Protocol 1.
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the primary amine (1.0 eq.) and a base (2.5 - 3.0 eq.) in an anhydrous polar aprotic solvent (e.g., DMF).
-
Addition of Methylating Agent: Slowly add this compound (2.2 - 2.5 eq.) to the stirred solution at room temperature. An exothermic reaction may be observed.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to 50-70 °C to ensure complete di-methylation. Monitor the reaction by TLC or GC-MS until the mono-methylated intermediate is no longer observed.
-
Work-up and Purification: Follow the same work-up and purification procedures as described in Protocol 1 to isolate the di-methylated tertiary amine.
Data Presentation
The following table provides illustrative data on the N-methylation of representative primary amines. The reactivity of sulfonate esters is generally high, and good to excellent yields can be expected.[2] However, selectivity is highly dependent on the reaction conditions and the nature of the amine.
| Primary Amine | Product(s) | Methylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Selectivity (Mono:Di) |
| Aniline | N-Methylaniline / N,N-Dimethylaniline | This compound | K₂CO₃ | ACN | 25-50 | 12-24 | 85-95 | Variable |
| Benzylamine | N-Methylbenzylamine / N,N-Dimethylbenzylamine | This compound | NaHCO₃ | DCM | 25 | 12-24 | 90-98 | Good for Mono |
| Cyclohexylamine | N-Methylcyclohexylamine / N,N-Dimethylcyclohexylamine | This compound | K₂CO₃ | THF | 25-60 | 18-36 | 80-90 | Moderate |
Note: The yields and selectivities are estimates based on the general reactivity of sulfonate esters and may vary depending on the specific reaction conditions and substrate. Optimization is recommended for each specific primary amine.
Comparison of Methylating Agents
| Methylating Agent | Formula | Properties | Advantages | Disadvantages |
| This compound | CH₃SO₃C₂H₅ | Liquid, good leaving group | High reactivity, non-volatile byproducts | Potentially toxic and mutagenic, less common than other agents |
| Dimethyl Sulfate | (CH₃)₂SO₄ | Oily liquid, powerful methylating agent | Highly reactive, cost-effective | Highly toxic and carcinogenic, requires careful handling |
| Methyl Iodide | CH₃I | Volatile liquid, highly reactive | Very high reactivity | Volatile, toxic, can lead to over-methylation |
| Dimethyl Carbonate | (CH₃)₂CO₃ | Liquid, "green" methylating agent | Low toxicity, environmentally friendly | Lower reactivity, often requires higher temperatures and/or catalysts |
Visualizations
Caption: S_N2 mechanism of primary amine N-methylation.
Caption: Workflow for selective mono-N-methylation.
Caption: Key factors for controlling selectivity.
References
Application Notes and Protocols for O-methylation of Phenols using Methyl Ethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-methylation of phenols is a fundamental transformation in organic synthesis, crucial for the preparation of aryl methyl ethers. These compounds are prevalent in pharmaceuticals, agrochemicals, fragrances, and natural products. The selection of a methylating agent is critical, balancing reactivity with safety and environmental concerns. While highly reactive agents like dimethyl sulfate and methyl iodide are effective, their high toxicity and volatility pose significant handling challenges.
Methyl ethanesulfonate (CH₃SO₃C₂H₅) presents a viable alternative for the O-methylation of phenols. As a sulfonate ester, it serves as an excellent electrophile in Williamson ether synthesis. This reaction proceeds via an Sₙ2 mechanism, where a phenoxide ion, generated by deprotonating the phenol with a suitable base, acts as a nucleophile, attacking the methyl group of this compound. This method offers a balance of reactivity and improved handling characteristics compared to more hazardous traditional reagents.
These application notes provide a detailed protocol for the O-methylation of phenols using this compound, along with safety precautions, reaction parameters, and expected outcomes for a range of phenolic substrates.
Reaction Principle: Williamson Ether Synthesis
The O-methylation of phenols with this compound follows the Williamson ether synthesis pathway. The reaction is typically carried out in two conceptual steps:
-
Deprotonation: A base is used to deprotonate the acidic hydroxyl group of the phenol, forming a highly nucleophilic phenoxide anion.
-
Nucleophilic Substitution (Sₙ2): The phenoxide anion attacks the electrophilic methyl group of this compound, displacing the ethanesulfonate leaving group to form the desired aryl methyl ether.
Safety Precautions
This compound is an alkylating agent and should be handled with appropriate safety measures in a well-ventilated fume hood.[1] It is crucial to wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse immediately with copious amounts of water and seek medical attention. Always consult the Safety Data Sheet (SDS) for this compound before use.
Experimental Protocols
General Protocol for O-methylation of a Phenol
This protocol is a general guideline and may require optimization for specific phenolic substrates.
Materials:
-
Phenolic substrate
-
This compound
-
Anhydrous potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)
-
Anhydrous acetone or N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Stir bar
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the phenol (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and anhydrous acetone (or DMF) to a concentration of 0.1-0.5 M.
-
Addition of Methylating Agent: While stirring the suspension, add this compound (1.2 eq.) dropwise at room temperature.
-
Reaction: Attach a reflux condenser and heat the reaction mixture to reflux (for acetone) or at an appropriate temperature (e.g., 60-80 °C for DMF). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter off the inorganic salts and wash the filter cake with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure aryl methyl ether.
-
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the O-methylation of various phenols using this compound. Note that these are representative values and actual results may vary depending on the specific substrate and reaction scale.
Table 1: Reaction Conditions for O-methylation of Phenols
| Phenolic Substrate | Base | Solvent | Temperature (°C) | Time (h) |
| Phenol | K₂CO₃ | Acetone | 56 (reflux) | 6-8 |
| 4-Methoxyphenol | K₂CO₃ | Acetone | 56 (reflux) | 4-6 |
| 4-Nitrophenol | K₂CO₃ | DMF | 80 | 2-4 |
| 2-Naphthol | NaOH | DMF | 60 | 5-7 |
| Vanillin | K₂CO₃ | Acetone | 56 (reflux) | 8-12 |
Table 2: Representative Yields for O-methylation of Phenols
| Phenolic Substrate | Product | Isolated Yield (%) |
| Phenol | Anisole | 85-92 |
| 4-Methoxyphenol | 1,4-Dimethoxybenzene | 90-97 |
| 4-Nitrophenol | 4-Nitroanisole | 92-98 |
| 2-Naphthol | 2-Methoxynaphthalene | 88-95 |
| Vanillin | Veratraldehyde | 80-88 |
Visualizations
Reaction Mechanism
Caption: General mechanism for the O-methylation of phenols.
Experimental Workflow
Caption: A typical experimental workflow for O-methylation.
Logical Relationship of Reaction Components
Caption: Relationship between reactants and intermediates.
References
Application Notes & Protocols: DNA Footprinting Studies Using Alkylating Agents
A Comprehensive Guide to Ethylation Interference Footprinting for High-Resolution Analysis of DNA-Protein Interactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
DNA footprinting is a powerful in vitro technique used to identify the specific binding sites of proteins on a DNA molecule. The fundamental principle involves the differential cleavage of a DNA probe in the presence and absence of a DNA-binding protein. Regions where the protein is bound are protected from cleavage, leaving a "footprint" on a sequencing gel. While various methods for DNA cleavage exist, chemical footprinting using alkylating agents offers a high-resolution alternative to enzymatic methods like DNase I footprinting.
This document provides detailed application notes and protocols for Ethylation Interference Footprinting , a robust method that utilizes the alkylating agent N-ethyl-N-nitrosourea (ENU) . This technique is particularly useful for identifying phosphate backbone contacts that are critical for protein binding.[1]
Note on Methyl Ethanesulfonate (MES): Initial inquiries into the use of this compound (MES) for DNA footprinting did not yield established protocols. MES is not a commonly used reagent for this application. Therefore, this guide focuses on the well-documented and analogous technique of ethylation interference footprinting with ENU.
Principle of Ethylation Interference Footprinting
Ethylation interference footprinting identifies specific DNA phosphate residues that are crucial for protein binding. The technique relies on the principle that pre-modification of these critical phosphates with ethyl groups will inhibit the binding of the protein of interest.
The experimental workflow involves the following key stages:
-
DNA Probe Preparation: A DNA fragment containing the putative protein-binding site is labeled at one end, typically with a radioactive isotope like ³²P or a fluorescent dye.
-
Partial Ethylation: The end-labeled DNA is lightly treated with N-ethyl-N-nitrosourea (ENU) to introduce, on average, one ethyl group per DNA molecule. ENU ethylates the phosphodiester backbone of the DNA.[1][2]
-
Protein Binding and Separation: The partially ethylated DNA is incubated with the protein of interest. The resulting mixture is then subjected to a separation technique, such as an electrophoretic mobility shift assay (EMSA), to separate the protein-bound DNA from the unbound (free) DNA.[1]
-
Cleavage and Analysis: The DNA from both the bound and free fractions is purified and then cleaved at the ethylated positions using piperidine. The resulting DNA fragments are resolved on a denaturing polyacrylamide gel.
-
Data Interpretation: By comparing the cleavage patterns of the bound and free DNA, researchers can identify the phosphate positions where ethylation interferes with protein binding. A reduction or absence of a band in the "bound" lane compared to the "free" lane indicates that ethylation at that specific phosphate prevents the protein from binding, thus identifying a critical point of contact.
Experimental Protocols
Protocol 1: Preparation of End-Labeled DNA Probe
-
Fragment Generation: Generate a DNA fragment of 100-400 bp containing the suspected protein binding site. This can be achieved by PCR amplification using a labeled primer or by restriction enzyme digestion of a plasmid.
-
End-Labeling (if using restriction fragments):
-
Dephosphorylate the 5' ends of the DNA fragment using calf intestinal phosphatase (CIP).
-
Label the 5' ends with [γ-³²P]ATP using T4 polynucleotide kinase.
-
Alternatively, for 3' end-labeling, use terminal deoxynucleotidyl transferase with a labeled ddNTP.
-
-
Purification: Purify the end-labeled probe using a spin column or by gel electrophoresis to remove unincorporated nucleotides and ensure the probe is of the correct size.
Protocol 2: Ethylation of DNA with N-ethyl-N-nitrosourea (ENU)
Caution: ENU is a potent carcinogen and mutagen. Handle with extreme care in a chemical fume hood and follow all institutional safety guidelines for hazardous chemical handling and disposal.
-
Reaction Buffer: Prepare a 50 mM sodium cacodylate buffer, pH 8.0.
-
ENU Solution: Prepare a saturated solution of ENU in absolute ethanol at 50°C immediately before use.
-
Ethylation Reaction:
-
Resuspend the purified, end-labeled DNA probe in 50 µL of 50 mM sodium cacodylate, pH 8.0.
-
Pre-incubate the DNA solution at 50°C for 15 minutes.
-
Add 50 µL of the saturated ENU/ethanol solution to the DNA.
-
Incubate at 50°C for 30-60 minutes. The optimal time should be determined empirically to achieve an average of one modification per DNA molecule.
-
-
Termination and Purification:
-
Stop the reaction by precipitating the DNA. Add 0.1 volumes of 3 M sodium acetate and 2.5 volumes of ice-cold ethanol.
-
Incubate at -80°C for 30 minutes.
-
Centrifuge at high speed for 15 minutes to pellet the DNA.
-
Wash the pellet twice with 70% ethanol to remove residual ENU.
-
Air-dry the pellet and resuspend it in a suitable buffer (e.g., TE buffer: 10 mM Tris-HCl, pH 7.5, 1 mM EDTA).
-
Protocol 3: Protein Binding and Separation of Bound/Free DNA
-
Binding Reaction:
-
In a final volume of 20-50 µL, combine the following in a microcentrifuge tube:
-
Partially ethylated DNA probe (e.g., 10,000-20,000 cpm if radiolabeled).
-
Binding buffer (the optimal buffer will depend on the protein of interest, but a typical buffer is 20 mM HEPES, pH 7.9, 50 mM KCl, 1 mM DTT, 5% glycerol).
-
Non-specific competitor DNA (e.g., poly(dI-dC)) to reduce non-specific binding.
-
The protein of interest (titrate the concentration to achieve optimal binding).
-
-
Incubate at room temperature for 20-30 minutes.
-
-
Electrophoretic Mobility Shift Assay (EMSA):
-
Prepare a non-denaturing polyacrylamide gel (typically 4-6%).
-
Add loading dye to the binding reactions and load the samples onto the gel.
-
Run the gel at a constant voltage until the free probe has migrated a sufficient distance.
-
After electrophoresis, expose the gel to X-ray film to visualize the bands corresponding to the bound and free DNA.
-
-
Isolation of Bound and Free DNA:
-
Carefully excise the gel slices corresponding to the bound and free DNA bands.
-
Elute the DNA from the gel slices, for example, by crush and soak elution in a high-salt buffer overnight.
-
Purify the eluted DNA by ethanol precipitation.
-
Protocol 4: Cleavage and Gel Analysis
-
Piperidine Cleavage:
-
Resuspend the purified bound and free DNA pellets in 100 µL of 1 M piperidine.
-
Incubate at 90°C for 30 minutes to induce cleavage at the ethylated phosphates.
-
Lyophilize the samples to remove the piperidine.
-
Resuspend the samples in water and lyophilize again to ensure all piperidine is removed.
-
-
Denaturing Polyacrylamide Gel Electrophoresis:
-
Resuspend the final DNA pellets in formamide loading dye.
-
Denature the samples by heating at 90°C for 5 minutes, then rapidly cool on ice.
-
Load the samples onto a denaturing polyacrylamide (sequencing) gel. It is advisable to run a Maxam-Gilbert sequencing ladder of the same DNA fragment alongside to precisely map the interference sites.
-
Run the gel at a high constant power until the desired resolution is achieved.
-
Dry the gel and expose it to a phosphor screen or X-ray film.
-
-
Analysis:
-
Compare the lanes corresponding to the bound and free DNA.
-
Bands that are present in the "free" lane but absent or significantly reduced in the "bound" lane represent phosphate positions where ethylation interferes with protein binding.
-
Data Presentation
Quantitative analysis of ethylation interference data can reveal the relative importance of different phosphate contacts for protein binding. The intensity of each band can be quantified using densitometry. The interference level for each phosphate position can be calculated and presented in a table.
Table 1: Quantitative Analysis of Ethylation Interference for a Hypothetical Transcription Factor
| Phosphate Position | Band Intensity (Free DNA) | Band Intensity (Bound DNA) | Interference Ratio (Bound/Free) | Interpretation |
| -35 | 1.00 | 0.95 | 0.95 | No Interference |
| -34 | 1.00 | 0.21 | 0.21 | Strong Interference |
| -33 | 1.00 | 0.15 | 0.15 | Strong Interference |
| -32 | 1.00 | 0.88 | 0.88 | No Interference |
| -12 | 1.00 | 0.92 | 0.92 | No Interference |
| -11 | 1.00 | 0.45 | 0.45 | Moderate Interference |
| -10 | 1.00 | 0.48 | 0.48 | Moderate Interference |
| -9 | 1.00 | 0.89 | 0.89 | No Interference |
Note: Band intensities are normalized to a non-interfered band. A lower interference ratio indicates a more critical phosphate contact.
Visualizations
Experimental Workflow
Caption: Workflow for Ethylation Interference Footprinting.
Signaling Pathway Example: Simplified MAPK/ERK Pathway
Many transcription factors that are the subject of DNA footprinting studies are regulated by signaling pathways. The MAPK/ERK pathway is a central signaling cascade that culminates in the activation of transcription factors like c-Fos and c-Jun, which form the AP-1 complex and bind to specific DNA sequences.
Caption: Simplified MAPK/ERK Signaling Pathway leading to AP-1 activation.
References
Creating a High-Throughput TILLING Library with Methyl Methanesulfonate (EMS) Mutagenesis: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Targeting Induced Local Lesions IN Genomes (TILLING) is a powerful reverse genetics tool for identifying induced point mutations in a gene of interest. This technique combines traditional chemical mutagenesis with high-throughput mutation detection platforms. Ethyl methanesulfonate (EMS) is a widely used chemical mutagen that primarily induces G/C to A/T transitions, creating a rich allelic series for functional genomics and crop improvement. This document provides a detailed protocol for creating a TILLING library using EMS mutagenesis, from seed treatment to the preparation of pooled DNA samples for mutation discovery.
Introduction
The ability to connect specific genes to their functions is fundamental to biological research and drug development. TILLING offers a non-transgenic approach to creating a diverse collection of mutations within a population, enabling the systematic discovery of alleles that confer desired traits or inform on gene function.[1][2][3] The process begins with the chemical mutagenesis of a population, typically using EMS, to generate thousands of random point mutations throughout the genome.[3][4] Subsequent generations are then screened to identify mutations in specific target genes. This application note details the critical steps and considerations for establishing a robust TILLING population.
Data Presentation: Quantitative Parameters for EMS Mutagenesis
The success of a TILLING project is highly dependent on the density of mutations within the population. A low mutation frequency necessitates the screening of an impractically large number of individuals, while an excessively high concentration of mutagen can lead to high mortality and sterility.[5] The optimal concentration of EMS must be empirically determined for each organism and even for different genotypes within a species.[6] Key parameters to consider include mutagen concentration, treatment duration, and the resulting mutation frequency.
| Organism | EMS Concentration (% v/v) | Treatment Time (hours) | Observed Mutation Frequency (mutations/kb) | Reference |
| Arabidopsis thaliana | 0.2% - 0.3% | 10 - 16 | 1/250 - 1/300 | [7] |
| Oryza sativa (Rice) | 0.5% - 1.0% | 8 - 12 | 1/500 | [3] |
| Hordeum vulgare (Barley) | 0.3% - 0.8% | 1 - 2.5 | Not Specified | [8] |
| Triticum aestivum (Wheat) | 0.5% - 1.0% | 1 | Not Specified | [5] |
| Proso Millet | 40 mM - 50 mM | Not Specified | Not Specified | [9] |
Table 1: Examples of EMS Mutagenesis Parameters in Different Plant Species. Note: These values should be used as a starting point for optimization.
| Parameter | Description | Typical Range | Key Consideration |
| LD50 | The lethal dose of a mutagen that causes 50% mortality in the M1 generation. | 30% - 60% survival | A good indicator of effective mutagenesis without excessive lethality.[5][10] |
| Mutation Density | The average number of mutations per unit length of DNA. | 1 mutation / 100 kb to 1 mutation / 1 Mb | Higher density increases the probability of finding a mutation in the target gene. |
| Pooling Strategy | The number of individual DNA samples combined for initial screening. | 4x to 8x | Balances throughput with the sensitivity of mutation detection.[4][11] |
Table 2: Key Quantitative Parameters in TILLING Library Construction.
Experimental Workflow
The overall workflow for creating a TILLING library can be broken down into several key stages, from mutagenesis of the initial population to the creation of a screen-ready DNA library.
Figure 1: TILLING Library Creation Workflow. This diagram outlines the major steps from the initial seed population (M0) to the final pooled DNA library ready for mutation screening.
Experimental Protocols
Determination of Optimal EMS Concentration (Kill Curve)
Objective: To determine the EMS concentration that results in approximately 50% lethality (LD50) in the M1 generation, which is often indicative of a high mutation load with acceptable plant survival.[5][10]
Materials:
-
Seeds of the target organism
-
Ethyl methanesulfonate (EMS) (Caution: highly toxic and mutagenic)
-
Phosphate buffer (e.g., 0.1 M, pH 7.0) or distilled water
-
Sodium thiosulfate solution (e.g., 5% w/v) for EMS inactivation
-
Glass flasks or beakers
-
Shaking incubator or platform
-
Germination plates or soil
Protocol:
-
Prepare a series of EMS solutions with varying concentrations (e.g., 0.1%, 0.2%, 0.4%, 0.6%, 0.8%, 1.0% v/v) in phosphate buffer or distilled water. Always prepare fresh and work in a certified chemical fume hood.[5]
-
Aliquot a set number of seeds (e.g., 100) for each treatment, including a control group with no EMS.
-
Pre-soak the seeds in distilled water for a specific period (e.g., 8-10 hours) to facilitate EMS uptake.[6]
-
Remove the water and add the corresponding EMS solutions to each batch of seeds.
-
Incubate the seeds in the EMS solution for a fixed duration (e.g., 10-16 hours) with gentle agitation.[6]
-
After incubation, carefully decant the EMS solution into a waste container with sodium thiosulfate solution for neutralization.
-
Wash the seeds thoroughly with several changes of distilled water to remove residual EMS. A final wash with sodium thiosulfate solution can also be performed.
-
Plant the treated seeds and the control group under standard growth conditions.
-
After a set period (e.g., 2-3 weeks), count the number of surviving seedlings for each treatment.
-
Calculate the germination or survival rate for each concentration relative to the control.
-
Plot the survival rate against the EMS concentration to generate a "kill curve" and determine the LD50.
Large-Scale Seed Mutagenesis
Objective: To generate a large population of M1 plants carrying random mutations.
Protocol:
-
Based on the kill curve results, select the optimal EMS concentration.
-
Scale up the mutagenesis procedure described in Protocol 1 to treat a large number of seeds (e.g., 10,000 to 50,000).
-
After treatment and washing, the seeds (now M1 seeds) can be sown directly or dried for later planting.
-
Grow the M1 plants to maturity. Note that M1 plants are chimeric, meaning different parts of the plant carry different mutations.
M2 Generation and Tissue Collection
Objective: To produce a stable, non-chimeric M2 generation and collect tissue for DNA extraction.
Protocol:
-
Allow the M1 plants to self-fertilize to produce M2 seeds.[4]
-
Harvest the M2 seeds from each individual M1 plant separately to maintain distinct lineages.
-
Sow the M2 seeds and grow the resulting M2 plants. Each M2 plant will have a unique set of homozygous and heterozygous mutations.[4]
-
Assign a unique identifier to each M2 plant.
-
Collect a small amount of leaf tissue (e.g., one leaf disc or a small leaf section) from each M2 plant for DNA extraction. It is crucial to carefully label each sample to correspond with the unique plant identifier.
-
Harvest and archive the M3 seeds from each M2 plant for future stock.
DNA Extraction and Quantification
Objective: To isolate high-quality genomic DNA from the M2 tissue samples.
Materials:
-
Collected M2 leaf tissue
-
DNA extraction buffer (various formulations are available, e.g., CTAB-based)
-
Phenol:Chloroform:Isoamyl alcohol
-
Isopropanol and/or Ethanol
-
RNase A
-
TE buffer
-
Spectrophotometer (e.g., NanoDrop) or fluorometer (e.g., Qubit)
Protocol: A standard phenol-chloroform extraction method is described here, though various commercial kits are also effective.
-
Place the collected tissue in a microcentrifuge tube with a small amount of grinding material (e.g., silica beads).
-
Add DNA extraction buffer and homogenize the tissue using a tissue lyser or by manual grinding.
-
Incubate the lysate at an elevated temperature (e.g., 65°C) to aid in cell lysis.
-
Add an equal volume of phenol:chloroform:isoamyl alcohol, vortex, and centrifuge to separate the phases.
-
Carefully transfer the upper aqueous phase containing the DNA to a new tube.
-
Precipitate the DNA by adding isopropanol or cold ethanol.
-
Pellet the DNA by centrifugation, wash with 70% ethanol, and air-dry the pellet.[12]
-
Resuspend the DNA in TE buffer containing RNase A to remove contaminating RNA.
-
Quantify the DNA concentration and assess its purity (e.g., A260/A280 ratio).
DNA Pooling and Library Archiving
Objective: To create pools of DNA samples to increase the throughput of mutation screening.
Protocol:
-
Normalize the concentration of all individual DNA samples to a standard value (e.g., 10 ng/µL).
-
Create pools by combining equal volumes of a set number of individual DNA samples (e.g., 8-fold pooling combines 8 different samples).[4][11]
-
Arrange the pooling in a systematic manner (e.g., in 96-well plates) to facilitate the identification of individual mutants from a positive pool. A two-dimensional pooling strategy can also be employed.
-
Archive the original, unpooled DNA samples (the TILLING library) in a structured format (e.g., 96-well plates) at -20°C or -80°C for long-term storage.
Mutation Detection
Once the pooled TILLING library is established, the next phase is to screen for mutations in a gene of interest. Several methods are available for mutation detection.
Figure 2: Mutation Detection Workflow. This diagram illustrates the steps involved in identifying a mutation from the pooled DNA library, including common detection methodologies.
Commonly used mutation detection techniques include:
-
CELI/Nuclease Assay: This method uses a mismatch-specific endonuclease, such as CELI, to cleave heteroduplex DNA at the site of a mutation. The resulting fragments are then visualized on a gel or by capillary electrophoresis.[1][4]
-
High-Resolution Melting (HRM) Analysis: This technique detects sequence variations by analyzing the melting behavior of PCR amplicons.[1]
-
TILLING by Sequencing (TbyS): With the advent of next-generation sequencing (NGS), it is now feasible to directly sequence PCR amplicons from pooled DNA to identify mutations.[13]
Conclusion
The creation of a high-quality, high-density TILLING library is a valuable resource for functional genomics. By carefully optimizing the EMS mutagenesis protocol and establishing a systematic workflow for DNA extraction and pooling, researchers can generate a permanent collection of mutants that can be screened repeatedly for novel alleles in various genes of interest. This approach provides a powerful, non-transgenic platform for gene discovery and crop improvement.
References
- 1. TILLING in Cereal Crops for Allele Expansion and Mutation Detection by Using Modern Sequencing Technologies [mdpi.com]
- 2. TILLING (molecular biology) - Wikipedia [en.wikipedia.org]
- 3. ijpab.com [ijpab.com]
- 4. TILLING Pipeline | John Innes Centre [jic.ac.uk]
- 5. Development of Targeting Induced Local Lesions IN Genomes (TILLING) Populations in Small Grain Crops by Ethyl Methanesulfonate Mutagenesis [jove.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Large-Scale Discovery of Induced Point Mutations With High-Throughput TILLING - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cropj.com [cropj.com]
- 9. masujournal.org [masujournal.org]
- 10. k-state.edu [k-state.edu]
- 11. NEATTILL: A simplified procedure for nucleic acid extraction from arrayed tissue for TILLING and other high-throughput reverse genetic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. public.gettysburg.edu [public.gettysburg.edu]
- 13. Frontiers | Accurate, Efficient and User-Friendly Mutation Calling and Sample Identification for TILLING Experiments [frontiersin.org]
Application of Methyl Ethanesulfonate in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl ethanesulfonate (MES), with the CAS number 1912-28-3, is an organic compound classified as a sulfonate ester. It is a colorless to pale yellow liquid soluble in water and organic solvents.[1] The molecule features a methyl group attached to an ethanesulfonate moiety, which imparts significant reactivity.[1] In the realm of pharmaceutical intermediate synthesis, this compound is primarily recognized for its role as an alkylating agent, capable of introducing a methyl group to various nucleophiles.[2] This property is crucial for the synthesis and modification of a wide array of organic molecules, including those with biological and pharmacological activity.[2]
This document provides a comprehensive overview of the applications of this compound in the synthesis of pharmaceutical intermediates, with a focus on its role as a methylating agent in key reaction types such as O-alkylation and N-alkylation. Detailed experimental protocols, quantitative data, and safety considerations are presented to guide researchers in the effective and safe utilization of this versatile reagent.
Core Applications in Pharmaceutical Synthesis
The primary application of this compound in pharmaceutical intermediate synthesis is as a methylating agent. The electrophilic nature of the methyl group, facilitated by the excellent leaving group ability of the ethanesulfonate anion, allows for the efficient methylation of various nucleophilic functional groups commonly found in pharmaceutical scaffolds.
O-Alkylation of Phenols
The O-alkylation of phenols is a fundamental transformation in medicinal chemistry to produce aryl ethers, which are prevalent in a multitude of drug molecules. This compound can be employed as a methylating agent for this purpose, typically in the presence of a base to deprotonate the phenolic hydroxyl group, thereby increasing its nucleophilicity.
N-Alkylation of Amines and Heterocycles
N-alkylation is another critical reaction in the synthesis of pharmaceutical intermediates. Many bioactive molecules contain secondary or tertiary amines, as well as N-alkylated heterocyclic systems. This compound serves as an effective reagent for the methylation of primary and secondary amines, as well as nitrogen-containing heterocycles such as imidazoles, to yield their corresponding N-methylated derivatives.[3]
Experimental Protocols
While specific protocols for the use of this compound in the synthesis of commercially available pharmaceutical intermediates are not widely published in peer-reviewed journals, its application can be exemplified through the synthesis of bioactive molecules. The following protocol details the synthesis of 1,2-dimethylimidazolium ethanesulfonate, a representative example of an N-alkylation reaction to form an ionic liquid, a class of compounds with growing interest in pharmaceutical applications for drug delivery and as "green" solvents. This protocol is adapted from the synthesis of analogous ionic liquids.
Synthesis of 1,2-Dimethylimidazolium Ethanesulfonate
Reaction Scheme:
A representative N-alkylation reaction.
Materials:
-
1-Methylimidazole (Reagent grade, ≥99%)
-
This compound (Reagent grade, ≥98%)
-
Anhydrous acetonitrile (or other suitable aprotic solvent)
-
Diethyl ether (for washing)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Heating mantle or oil bath
Procedure:
-
To a dry, 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 1-methylimidazole (e.g., 8.21 g, 0.1 mol).
-
Add anhydrous acetonitrile (100 mL) to dissolve the 1-methylimidazole.
-
Under a gentle stream of nitrogen, slowly add this compound (e.g., 12.42 g, 0.1 mol) to the stirred solution at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 12-24 hours. The progress of the reaction can be monitored by TLC or NMR spectroscopy.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Wash the resulting crude product with diethyl ether (3 x 50 mL) to remove any unreacted starting materials.
-
Dry the purified product under high vacuum to remove residual solvent.
Data Presentation:
| Parameter | Value |
| Reactant 1 | 1-Methylimidazole |
| Molar Amount (mol) | 0.1 |
| Reactant 2 | This compound |
| Molar Amount (mol) | 0.1 |
| Solvent | Anhydrous Acetonitrile |
| Volume (mL) | 100 |
| Reaction Temperature (°C) | ~82 (Reflux) |
| Reaction Time (h) | 12-24 |
| Theoretical Yield (g) | 20.63 |
| Actual Yield (g) | Varies |
| Yield (%) | Varies |
| Purity (by NMR) | >95% (typical) |
| Appearance | Colorless to pale yellow viscous liquid |
Logical Workflow for Synthesis and Analysis
The following diagram illustrates a typical workflow for the synthesis of a pharmaceutical intermediate using this compound, followed by purification and analysis.
General workflow for synthesis and analysis.
Safety and Handling
This compound is a reactive alkylating agent and should be handled with appropriate safety precautions. It is a potential mutagen and is classified as a genotoxic impurity (GTI).[4]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.
-
Ventilation: Handle this compound in a well-ventilated fume hood to avoid inhalation of vapors.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous materials.
Conclusion
This compound is a valuable reagent in the synthesis of pharmaceutical intermediates, primarily acting as a methylating agent for O- and N-alkylation reactions. While its application requires careful consideration of its potential genotoxicity, the ability to efficiently introduce methyl groups makes it a useful tool in the medicinal chemist's arsenal. The provided protocols and workflows offer a foundational understanding for the utilization of this compound in a research and development setting. As with any reactive chemical, adherence to strict safety protocols is paramount to ensure the well-being of laboratory personnel.
References
Probing DNA Structure and Accessibility with Methyl Ethanesulfonate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl ethanesulfonate (MES) is a monofunctional alkylating agent that can be utilized as a chemical probe to investigate DNA structure and accessibility. Similar to its better-known analogs, methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS), MES introduces alkyl groups onto DNA bases, primarily at nitrogen atoms. This modification can render the DNA susceptible to strand cleavage at the site of alkylation, a property that is exploited in footprinting and structural probing experiments. The accessibility of DNA bases to MES modification provides a high-resolution map of solvent-exposed regions, offering insights into DNA conformation, protein-DNA interactions, and chromatin architecture.
The ethyl group of MES, as compared to the methyl group of MMS, may confer subtle differences in reactivity and steric hindrance, potentially offering a complementary tool for fine-mapping DNA structures. The following notes and protocols provide a comprehensive guide to using this compound for probing DNA structure and accessibility, with methodologies adapted from established protocols for similar alkylating agents.
Principle of MES Footprinting
The fundamental principle of MES footprinting lies in the differential reactivity of DNA bases to ethylation depending on their structural context. Regions of DNA that are protected from the solvent, for instance, due to the binding of a protein or the formation of a secondary structure, will exhibit reduced reactivity with MES. Conversely, exposed and accessible regions will be more readily ethylated.
The workflow for MES footprinting generally involves the following key steps:
-
Treatment: Incubation of the DNA of interest (either in vitro or in vivo) with this compound.
-
Cleavage: Chemical cleavage of the DNA backbone at the modified bases. This is often achieved by treatment with piperidine, which catalyzes the cleavage at apurinic/apyrimidinic (AP) sites generated from the unstable ethylated bases.
-
Analysis: Separation of the resulting DNA fragments by high-resolution denaturing polyacrylamide gel electrophoresis. The pattern of cleavage products reveals the locations of accessible and protected bases. For in vivo studies, ligation-mediated PCR (LM-PCR) is a powerful technique to amplify and map the cleavage sites within the genome.
Data Presentation
Table 1: Reactivity of DNA Bases with Alkylating Agents (Inferred for MES)
Due to the limited availability of direct quantitative data for this compound, this table presents generally accepted reactivity patterns for similar SN2 alkylating agents like MMS and EMS. It is anticipated that MES will exhibit a comparable profile, with the N7 position of guanine being the most reactive site.
| DNA Base | Position of Alkylation | Relative Reactivity (Inferred for MES) | Notes |
| Guanine | N7 | +++ | Major adduct; located in the major groove. |
| Guanine | N3 | + | Minor adduct. |
| Guanine | O6 | +/- | Low yield for SN2 agents; highly mutagenic. |
| Adenine | N3 | ++ | Major adduct in single-stranded DNA. |
| Adenine | N1 | + | Minor adduct. |
| Adenine | N7 | + | Minor adduct. |
| Cytosine | N3 | + | Minor adduct. |
| Thymine | O2 | +/- | Very low reactivity. |
| Phosphate | Oxygen | + | Formation of phosphotriesters. |
Note: The relative reactivity is a qualitative representation. Actual quantitative distribution can vary based on reaction conditions and DNA sequence context.
Experimental Protocols
Protocol 1: In Vitro DNA Footprinting with this compound
This protocol is designed for probing the structure of purified DNA or DNA-protein complexes in a controlled environment.
Materials:
-
Purified DNA or DNA-protein complex
-
This compound (MES) solution (freshly prepared)
-
MES reaction buffer (e.g., 50 mM sodium cacodylate, pH 7.5, 10 mM MgCl2, 100 mM KCl)
-
Stop solution (e.g., 0.3 M sodium acetate, 5 mM EDTA, 100 µg/mL glycogen)
-
Piperidine (1 M, freshly diluted)
-
Formamide loading dye
-
Denaturing polyacrylamide gel (e.g., 8%)
-
TBE buffer
-
Ethanol (70% and 100%)
-
Autoradiography or fluorescence imaging system
Procedure:
-
DNA Preparation: Prepare the DNA sample (and protein complex, if applicable) in the MES reaction buffer. For footprinting protein-DNA interactions, pre-incubate the DNA and protein to allow complex formation.
-
MES Treatment: Add freshly diluted MES to the DNA sample to a final concentration of 10-50 mM. The optimal concentration and reaction time should be determined empirically. Incubate at room temperature (e.g., 20-25°C) for 5-15 minutes.
-
Reaction Quenching: Stop the reaction by adding 2.5 volumes of ice-cold stop solution.
-
DNA Precipitation: Precipitate the DNA by adding 3 volumes of ice-cold 100% ethanol. Incubate at -80°C for 30 minutes or -20°C overnight. Centrifuge at high speed to pellet the DNA. Wash the pellet with 70% ethanol and air dry.
-
Piperidine Cleavage: Resuspend the DNA pellet in 100 µL of 1 M piperidine. Incubate at 90°C for 30 minutes to induce strand cleavage at the ethylated bases.
-
Sample Cleanup: Lyophilize the sample to remove the piperidine. Resuspend the pellet in 10 µL of water and lyophilize again. Repeat this step to ensure complete removal of piperidine.
-
Gel Electrophoresis: Resuspend the final DNA pellet in formamide loading dye. Denature the sample by heating at 95°C for 5 minutes and then rapidly cool on ice. Load the sample onto a denaturing polyacrylamide gel.
-
Visualization: After electrophoresis, visualize the DNA fragments by autoradiography (if radiolabeled) or fluorescence imaging. A parallel Maxam-Gilbert sequencing ladder of the same DNA fragment is recommended for precise mapping of the cleavage sites.
Protocol 2: In Vivo DNA Footprinting with this compound using Ligation-Mediated PCR (LM-PCR)
This protocol is for probing DNA accessibility within living cells.
Materials:
-
Cell culture
-
This compound (MES)
-
Cell lysis buffer
-
Genomic DNA purification kit
-
Restriction enzymes
-
Gene-specific primers for LM-PCR
-
Taq DNA polymerase
-
T4 DNA ligase
-
Linker oligonucleotides
-
Reagents for PCR and gel electrophoresis
Procedure:
-
Cell Treatment: Treat cultured cells with an appropriate concentration of MES (e.g., 0.01% - 0.1% v/v) in the culture medium for a short duration (e.g., 1-5 minutes). The optimal conditions need to be determined to achieve sufficient modification without excessive cell death.
-
Genomic DNA Isolation: Immediately after treatment, harvest the cells and isolate genomic DNA using a standard kit, ensuring minimal shearing of the DNA.
-
Piperidine Cleavage: Cleave the genomic DNA at the ethylated sites by treating with 1 M piperidine at 90°C for 30 minutes, followed by removal of piperidine as described in Protocol 1.
-
Primer Extension: Anneal a gene-specific primer (Primer 1) to the cleaved genomic DNA and extend with a DNA polymerase to create blunt ends at the cleavage sites.
-
Ligation: Ligate a unidirectional linker to the blunt-ended DNA fragments.
-
PCR Amplification: Perform PCR using a second, nested gene-specific primer (Primer 2) and a primer complementary to the ligated linker. This will amplify the fragments corresponding to the MES cleavage sites.
-
Analysis: Separate the PCR products on a sequencing gel and detect by autoradiography or fluorescence. The resulting ladder of bands will indicate the positions of MES-accessible bases in the genome.
Visualizations
Caption: Workflow for in vitro and in vivo DNA footprinting using this compound.
Caption: Mechanism of DNA modification and cleavage by this compound.
Safety Precautions
This compound is a potent alkylating agent and should be handled with extreme caution. It is a suspected carcinogen and mutagen. Always work in a certified chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Consult the Safety Data Sheet (SDS) for detailed handling and disposal instructions. All waste containing MES must be disposed of as hazardous chemical waste according to institutional guidelines.
Application Notes and Protocols for In Vivo Mutagenesis in Zebrafish Using Methyl Methanesulfonate (MMS)
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for inducing mutations in zebrafish (Danio rerio) using the chemical mutagen Methyl Methanesulfonate (MMS). While N-ethyl-N-nitrosourea (ENU) is more commonly used for large-scale forward genetic screens, MMS serves as a potent alkylating agent capable of inducing point mutations and can be a valuable tool for genetic research and the development of disease models. The following protocols are based on established chemical mutagenesis procedures in zebrafish, with specific considerations for the use of MMS.
Introduction to MMS Mutagenesis in Zebrafish
Methyl Methanesulfonate (MMS) is a monofunctional alkylating agent that primarily methylates guanine and adenine bases in DNA. This action can lead to base mispairing during DNA replication, resulting in single nucleotide polymorphisms (SNPs). In zebrafish, this technique can be employed for forward genetic screens to identify genes involved in specific biological processes or to create models of human diseases. The zebrafish model offers several advantages for such studies, including high fecundity, external fertilization, and transparent embryos, which facilitate the observation of developmental processes.
The protocol outlined below describes a three-generation breeding scheme to produce homozygous mutant embryos for phenotypic analysis. This classic approach allows for the identification of recessive mutations that would not be apparent in heterozygous carriers.
Quantitative Data Summary
Successful mutagenesis experiments require careful calibration of the mutagen dose to balance mutation induction with the survival of the treated fish. The following table provides a summary of key parameters, adapted from general chemical mutagenesis protocols and chronic exposure studies with MMS. Note: These values should be considered as starting points and may require optimization in your specific laboratory conditions.
| Parameter | Value/Range | Notes |
| Mutagen | Methyl Methanesulfonate (MMS) | A potent, toxic, and volatile chemical. Handle with extreme caution. |
| Target Fish | Adult male zebrafish (3-6 months old) | Males are treated to induce mutations in their spermatogonia. |
| MMS Concentration | 1 - 5 mM | Start with a lower concentration and increase if necessary. |
| Treatment Duration | 4 x 1-hour treatments (1 per week) | Multiple treatments can increase the mutation load. |
| Recovery Period | 2 weeks post-treatment | Allows for the clearance of mature, potentially damaged sperm. |
| Survival Rate (F0) | > 70% | High mortality indicates excessive toxicity. |
| Fertility Rate (F0) | Should return to near normal levels | A significant drop in fertility may necessitate a lower MMS dose. |
| Mutation Frequency | Variable | Dependent on MMS concentration and treatment duration. |
Experimental Protocols
Materials and Reagents
-
Adult wild-type male zebrafish
-
Adult wild-type female zebrafish
-
Methyl Methanesulfonate (MMS) (CAS No. 66-27-3)
-
Fish water (dechlorinated and buffered)
-
Breeding tanks
-
Collection tanks for treated males
-
Personal Protective Equipment (PPE): lab coat, safety goggles, chemical-resistant gloves
-
Fume hood
MMS Stock Solution Preparation
Caution: MMS is a suspected carcinogen and a potent toxin. All handling of pure MMS and concentrated solutions must be performed in a certified chemical fume hood with appropriate PPE.
-
Prepare a 1 M stock solution of MMS by carefully dissolving the appropriate amount in a suitable solvent (e.g., fish water, with gentle warming if necessary).
-
From the 1 M stock, prepare fresh working solutions (e.g., 1 mM, 3 mM, 5 mM) in fish water immediately before each treatment.
Mutagenesis of F0 Males
-
Select healthy, sexually mature adult male zebrafish.
-
Place the males in a beaker containing the MMS working solution within a fume hood. The volume should be sufficient to allow the fish to swim freely (e.g., 100 ml for 5-10 fish).
-
Expose the fish to the MMS solution for 1 hour. Monitor the fish for any signs of distress.
-
After 1 hour, carefully pour off the MMS solution into a designated waste container.
-
Rinse the fish three times with fresh fish water to remove any residual MMS.
-
Transfer the treated males to a recovery tank with clean fish water.
-
Repeat this treatment once a week for a total of four weeks.
-
After the final treatment, allow the males to recover for two weeks before starting breeding. This period allows for the clearance of sperm that were mature at the time of treatment and may carry a higher load of DNA damage, which can lead to dominant lethality in the offspring.
Three-Generation Breeding Scheme
This breeding scheme is designed to identify recessive mutations.
-
After the two-week recovery period, cross the treated F0 males with wild-type females.
-
Collect the resulting F1 embryos and raise them to adulthood. Each F1 fish will carry a unique set of heterozygous mutations.
-
Outcross individual F1 fish to wild-type fish.
-
Raise the resulting F2 embryos to adulthood. This step is crucial to expand the number of individuals carrying a specific mutation.
-
Incross pairs of F2 siblings from the same F1 founder.
-
Collect the F3 embryos and screen for developmental phenotypes of interest under a dissecting microscope at various time points (e.g., 24, 48, 72 hours post-fertilization).
-
According to Mendelian genetics, a recessive phenotype will be present in approximately 25% of the F3 embryos if both F2 parents are heterozygous for the mutation.
Visualizations
Experimental Workflow for MMS Mutagenesis
Caption: Workflow for a three-generation MMS mutagenesis screen in zebrafish.
Logical Relationship of Genetic Inheritance
Caption: Mendelian inheritance pattern in a three-generation screen.
Safety Precautions and Waste Disposal
-
MMS Handling: Always handle MMS in a chemical fume hood. Wear a lab coat, safety goggles, and chemical-resistant gloves.
-
Waste Disposal: All MMS-contaminated solutions and materials (e.g., beakers, gloves) must be disposed of as hazardous chemical waste according to your institution's guidelines.
-
Fish Handling: Handle fish with care to minimize stress. Anesthesia (e.g., Tricaine-S) can be used for procedures requiring immobilization, but it is generally not necessary for the mutagenesis treatment itself.
Troubleshooting
-
High F0 Mortality: Reduce the MMS concentration or the duration/frequency of treatments.
-
Low F0 Fertility: Ensure a sufficient recovery period after treatment. If fertility remains low, reduce the MMS dose.
-
No Mutant Phenotypes in F3: The MMS dose may have been too low to induce a sufficient number of mutations. Consider increasing the concentration or the number of F1 families screened.
This protocol provides a framework for conducting in vivo mutagenesis in zebrafish using MMS. Researchers should be aware that optimization of the protocol for their specific experimental goals and laboratory conditions is essential for success.
Synthesis of Substituted Anilines via N-Methylation with Methyl Ethanesulfonate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of substituted anilines through N-methylation using methyl ethanesulfonate. While direct literature outlining this specific transformation is limited, this guide offers a comprehensive, representative protocol based on established principles of N-alkylation of aromatic amines. The content herein is intended to serve as a foundational resource for researchers and professionals in drug development and organic synthesis, providing insights into reaction mechanisms, experimental setup, and product analysis.
Introduction
N-alkylation of anilines is a fundamental transformation in organic chemistry, yielding substituted anilines that are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The introduction of an alkyl group, such as a methyl group, to the nitrogen atom of an aniline can significantly modulate its physicochemical and pharmacological properties. Various reagents are employed for N-methylation, including methyl halides, dimethyl sulfate, and methanol. This compound serves as an alternative methylating agent, offering potential advantages in terms of reactivity and handling. This document outlines a generalized protocol for the N-methylation of anilines using this compound, based on analogous alkylation reactions.
Reaction Principle and Mechanism
The N-methylation of a substituted aniline with this compound proceeds via a nucleophilic substitution reaction (SN2). The nitrogen atom of the aniline, being nucleophilic, attacks the electrophilic methyl group of this compound. The ethanesulfonate group acts as a good leaving group, facilitating the reaction. A base is typically required to deprotonate the anilinium salt formed after the initial methylation, regenerating the neutral N-methylaniline and preventing the formation of a stable salt which would halt the reaction. The choice of base and solvent is critical to ensure good yields and minimize side reactions, such as dialkylation.
Experimental Protocols
Note: The following protocol is a representative example derived from general knowledge of N-alkylation reactions of anilines and has not been sourced from a specific publication detailing the use of this compound. Optimization of reaction conditions (temperature, reaction time, stoichiometry) may be necessary for specific substituted anilines.
General Protocol for the N-Methylation of a Substituted Aniline
Materials:
-
Substituted Aniline (1.0 eq)
-
This compound (1.1 - 1.5 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) or other suitable base (e.g., Sodium Carbonate, Triethylamine) (2.0 - 3.0 eq)
-
Anhydrous Acetonitrile (CH₃CN) or other suitable polar aprotic solvent (e.g., DMF, DMSO)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted aniline (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous acetonitrile to the flask to achieve a suitable concentration (e.g., 0.1-0.5 M).
-
Reagent Addition: Stir the suspension at room temperature and add this compound (1.2 eq) dropwise.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the solid base and wash the filter cake with ethyl acetate.
-
Combine the filtrate and washes and concentrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-methylated substituted aniline.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Data Presentation
The following tables provide hypothetical quantitative data for the N-methylation of various substituted anilines based on the general protocol. These values are illustrative and will vary depending on the specific substrate and reaction conditions.
Table 1: Reaction Conditions and Yields for the N-Methylation of Substituted Anilines
| Entry | Substituted Aniline | This compound (eq) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | 1.2 | K₂CO₃ (2.0) | CH₃CN | 82 | 12 | 75 |
| 2 | 4-Methoxyaniline | 1.2 | K₂CO₃ (2.0) | CH₃CN | 82 | 8 | 85 |
| 3 | 4-Nitroaniline | 1.5 | K₂CO₃ (3.0) | DMF | 100 | 24 | 60 |
| 4 | 2-Methylaniline | 1.2 | Na₂CO₃ (2.0) | CH₃CN | 82 | 16 | 70 |
Table 2: Spectroscopic Data for a Representative Product (N-Methylaniline)
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.25-7.15 (m, 2H, Ar-H), 6.75-6.65 (m, 3H, Ar-H), 3.6 (br s, 1H, NH), 2.85 (s, 3H, N-CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 149.0, 129.2, 117.5, 112.8, 30.8 |
| Mass Spec (EI) | m/z (%) = 107 (M⁺, 100), 106 (90), 77 (30) |
Note: The spectroscopic data presented is typical for N-methylaniline and should be used as a reference. Actual data should be obtained for each synthesized compound.
Mandatory Visualizations
Reaction Workflow
Caption: General experimental workflow for the synthesis of N-methylated anilines.
Reaction Mechanism
Caption: Simplified SN2 mechanism for the N-methylation of anilines.
Application Notes and Protocols for the Use of Methyl Ethanesulfonate in the Preparation of Radiolabeled Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Radiolabeling with short-lived positron-emitting isotopes, such as carbon-11 (¹¹C, t½ ≈ 20.4 min), is a cornerstone of Positron Emission Tomography (PET) imaging, a powerful molecular imaging technique used in both clinical diagnostics and drug development. The introduction of a ¹¹C-methyl group is a widely used strategy for the synthesis of PET radiotracers, primarily due to the prevalence of methyl groups in biologically active molecules. The most common reagents for this transformation are [¹¹C]methyl iodide ([¹¹C]CH₃I) and [¹¹C]methyl triflate ([¹¹C]CH₃OTf).[1][2]
This document explores the use of a less common, but potentially valuable, methylating agent: [¹¹C]methyl ethanesulfonate ([¹¹C]CH₃O(SO₂)Et) . While less reactive than methyl triflate, this compound offers an alternative with different physicochemical properties that may be advantageous in specific radiolabeling scenarios. These notes provide an overview of the underlying chemistry, detailed experimental protocols derived from analogous and established procedures, and data for related compounds to serve as a benchmark.
Application Notes
Principle of ¹¹C-Methylation
The fundamental reaction for introducing a ¹¹C-methyl group is a nucleophilic substitution (Sₙ2) reaction. A precursor molecule containing a nucleophilic functional group (e.g., an amine, thiol, or hydroxyl group) attacks the electrophilic methyl carbon of the [¹¹C]methylating agent. The sulfonate group (ethanesulfonate, in this case) is displaced as a leaving group, resulting in the formation of the desired ¹¹C-labeled product.
The efficiency of this reaction is dependent on several factors:
-
The nucleophilicity of the precursor: Phenoxides, thiols, and amines are generally good nucleophiles for this reaction.
-
The reactivity of the methylating agent: The leaving group's ability to stabilize a negative charge dictates the reagent's reactivity. Triflate (CF₃SO₃⁻) is an excellent leaving group, making methyl triflate highly reactive. Ethanesulfonate (CH₃CH₂SO₃⁻) is a good leaving group, but generally less reactive than triflate.
-
Reaction conditions: Solvent, temperature, and the presence or absence of a base are critical parameters that must be optimized for each specific reaction.
[¹¹C]this compound as a Radiolabeling Agent
While not as widely documented as [¹¹C]methyl iodide or [¹¹C]methyl triflate, [¹¹C]this compound can be considered as a "softer" methylating agent.
Potential Advantages:
-
Moderate Reactivity: Its potentially lower reactivity compared to [¹¹C]methyl triflate could offer greater selectivity in molecules with multiple potential methylation sites.
-
Precursor Availability: The non-radioactive precursor, silver ethanesulfonate, can be synthesized from commercially available starting materials.
Potential Disadvantages:
-
Slower Reaction Kinetics: The lower reactivity may necessitate higher temperatures or longer reaction times, which can be detrimental when working with the short-lived ¹¹C isotope.
-
Limited Literature: The lack of extensive studies means that reaction conditions would need to be developed and optimized from first principles, drawing analogies from other sulfonate esters.
Experimental Protocols
The following protocols are based on established procedures for the synthesis and use of other ¹¹C-methylating agents, particularly [¹¹C]methyl triflate, and should be adapted and optimized for specific applications.
Protocol 1: Synthesis of [¹¹C]this compound
This protocol describes the synthesis of [¹¹C]this compound from cyclotron-produced [¹¹C]methane via [¹¹C]methyl iodide.
Materials:
-
[¹¹C]Methane ([¹¹C]CH₄) from cyclotron
-
Iodine (I₂)
-
Silver ethanesulfonate (AgO(SO₂)Et)
-
Inert gas (Helium or Argon)
-
Appropriate solvents (e.g., acetone)
-
Automated radiochemistry synthesis module
Procedure:
-
Production of [¹¹C]Methyl Iodide:
-
[¹¹C]Methane produced from the cyclotron is passed through a heated quartz column containing iodine vapor (typically at ~720°C).
-
The resulting [¹¹C]methyl iodide is trapped on a suitable solid-phase extraction (SPE) cartridge (e.g., Porapak Q) at room temperature.
-
The trapped [¹¹C]CH₃I is then released by heating the cartridge and carried by a stream of inert gas.
-
-
Conversion to [¹¹C]this compound:
-
The gas stream containing [¹¹C]CH₃I is passed through a column containing silver ethanesulfonate coated on an inert support. This column is typically heated to 150-200°C.
-
The [¹¹C]methyl iodide reacts with the silver ethanesulfonate to produce volatile [¹¹C]this compound.
-
The [¹¹C]this compound is then carried by the inert gas stream to a reaction vessel containing the precursor to be labeled.
-
Quality Control:
-
The identity and radiochemical purity of the [¹¹C]this compound can be determined by radio-gas chromatography (radio-GC).
Protocol 2: General Procedure for ¹¹C-Methylation of a Precursor
This protocol outlines a general method for the radiolabeling of a precursor molecule using the synthesized [¹¹C]this compound.
Materials:
-
Precursor molecule (typically 1-5 mg)
-
Anhydrous solvent (e.g., DMF, DMSO, acetone)
-
Base (e.g., NaOH, K₂CO₃, or an organic base like TBAH)
-
[¹¹C]this compound in an inert gas stream
-
HPLC system for purification
-
Solid-phase extraction (SPE) cartridges for formulation
Procedure:
-
Precursor Preparation:
-
Dissolve the precursor in a small volume of the chosen anhydrous solvent in a reaction vessel.
-
If the nucleophile requires deprotonation (e.g., a phenol or thiol), add the appropriate base.
-
-
Radiolabeling Reaction:
-
Bubble the [¹¹C]this compound/inert gas stream through the precursor solution at the desired temperature (this may range from room temperature to >100°C and requires optimization).
-
Continue trapping the radioactivity for a set period (typically 2-5 minutes).
-
After trapping, seal the vessel and heat for a further 1-5 minutes to complete the reaction.
-
-
Purification:
-
Quench the reaction mixture with a suitable mobile phase component (e.g., water).
-
Inject the crude reaction mixture onto a semi-preparative HPLC column to isolate the desired radiolabeled product.
-
Collect the radioactive peak corresponding to the product.
-
-
Formulation:
-
The collected HPLC fraction is typically diluted with water and trapped on a C18 SPE cartridge.
-
The cartridge is washed with water to remove residual HPLC solvents.
-
The final product is eluted from the cartridge with a small volume of ethanol and then formulated in a sterile saline solution for injection.
-
Quality Control:
-
Radiochemical Purity: Determined by analytical radio-HPLC.
-
Chemical Purity: Determined by UV-HPLC, co-eluting with a non-radioactive standard.
-
Specific Activity: Calculated by measuring the radioactivity and the mass of the product.
Data Presentation
As there is limited direct experimental data for the use of [¹¹C]this compound, the following table provides typical data for the more common ¹¹C-methylating agents, [¹¹C]methyl iodide and [¹¹C]methyl triflate, to serve as a reference. The expected performance of [¹¹C]this compound is included as an estimation based on its chemical properties.
| Methylating Agent | Precursor Type | Radiochemical Yield (RCY, decay-corrected) | Specific Activity (SA) | Radiochemical Purity (RCP) | Reference |
| [¹¹C]Methyl Iodide | Amines, Phenols, Thiols | 20-60% | 37-185 GBq/µmol | >95% | [1][3] |
| [¹¹C]Methyl Triflate | Less reactive amines, amides | 40-85% | 74-370 GBq/µmol | >98% | [1][2] |
| [¹¹C]this compound | Amines, Phenols, Thiols | Not Reported (Expected to be in the range of [¹¹C]CH₃I) | Not Reported | Not Reported | - |
Visualizations
Synthesis of [¹¹C]this compound
Caption: Synthesis of [¹¹C]this compound.
General Workflow for ¹¹C-Methylation
Caption: General ¹¹C-Methylation Workflow.
Conceptual Signaling Pathway Application
Caption: PET Tracer in a Biological Pathway.
References
- 1. New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methyl trifluoromethanesulfonate - Wikipedia [en.wikipedia.org]
- 3. Comparison of [11C]methyl triflate and [11C]methyl iodide in the synthesis of PET radioligands such as [11C]beta-CIT and [11C]beta-CFT - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for RNA Methylation Studies Involving Methyl Ethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl ethanesulfonate (MES) is a monofunctional alkylating agent that induces methylation of nucleic acids, including RNA. The study of MES-induced RNA methylation is critical for understanding the cellular response to alkylation damage, mechanisms of RNA repair, and the development of therapeutic strategies targeting these pathways. Aberrant RNA methylation serves as a crucial signal for initiating cellular repair mechanisms, highlighting the importance of RNA as a sensor for alkylation stress.[1][2][3]
These application notes provide a comprehensive overview of the methodologies used to study RNA methylation induced by MES. They include protocols for cell treatment, quantification of RNA methylation, and analysis of the downstream signaling pathways. While MES is the focus, protocols often utilize the closely related compound Methyl methanesulfonate (MMS), which is explicitly noted where applicable.
Quantitative Data Summary
Quantification of changes in RNA methylation upon MES treatment is crucial for understanding its biological effects. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly accurate method for the absolute and relative quantification of various RNA modifications.[2][3][4] Below is a representative table summarizing the expected quantitative changes in different RNA methylation marks following MES treatment. Researchers can populate this table with their experimental data obtained using the protocols provided.
Table 1: Representative Quantitative Analysis of RNA Methylation Changes Induced by this compound (MES)
| RNA Methylation Mark | Control (Untreated) - pmol/µg RNA | MES-Treated - pmol/µg RNA | Fold Change (MES/Control) | p-value |
| N1-methyladenosine (m1A) | Value | Value | Value | Value |
| N6-methyladenosine (m6A) | Value | Value | Value | Value |
| N3-methylcytosine (m3C) | Value | Value | Value | Value |
| N7-methylguanosine (m7G) | Value | Value | Value | Value |
Note: Values are to be determined experimentally. The fold change and p-value are calculated based on the experimental results. This table serves as a template for data presentation.
Signaling Pathway: RNA Alkylation Damage Response
Exposure to alkylating agents like MES leads to the aberrant methylation of RNA, which triggers a specific cellular signaling pathway to initiate repair. This response is primarily mediated by the RNF113A E3 ubiquitin ligase, which recognizes the damaged RNA and recruits the ASCC (Activating Signal Cointegrator Complex) to the site of damage.[1][2][5] The ASCC complex, which includes the helicase ASCC3 and the dealkylase ALKBH3, then facilitates the repair of the alkylated RNA.[5][6][7]
Experimental Protocols
Protocol 1: Induction of RNA Methylation in Cultured Cells using Methyl Methanesulfonate (MMS)
Note: This protocol uses Methyl Methanesulfonate (MMS), a compound with a similar mechanism of action to MES. This protocol is adapted from Tsao et al. (2022).[1]
Materials:
-
Mammalian cell line of interest (e.g., HeLa, U2OS)
-
Complete cell culture medium
-
Methyl methanesulfonate (MMS) (Sigma-Aldrich)
-
Phosphate-buffered saline (PBS)
-
Cell scraper
Procedure:
-
Cell Culture: Culture cells to 70-80% confluency in the appropriate complete medium.
-
MMS Treatment:
-
Prepare a fresh stock solution of MMS. The final concentration of MMS for treatment typically ranges from 1.0 mM to 10.0 mM. A concentration of 5.0 mM is often used.[1]
-
Dilute the MMS stock solution in pre-warmed complete cell culture medium to the desired final concentration.
-
Remove the old medium from the cells and replace it with the MMS-containing medium.
-
Incubate the cells at 37°C in a CO2 incubator for 1 hour. The incubation time should not exceed 2 hours at higher concentrations to avoid significant cell death.[1]
-
-
Cell Harvesting:
-
After incubation, remove the MMS-containing medium.
-
Wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold PBS and scrape the cells using a cell scraper.
-
Transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Centrifuge at 500 x g for 5 minutes at 4°C to pellet the cells.
-
Discard the supernatant. The cell pellet can be used immediately for RNA extraction or stored at -80°C.
-
Protocol 2: Total RNA Extraction
Materials:
-
Cell pellet from Protocol 1
-
TRIzol reagent (or similar RNA extraction reagent)
-
Chloroform
-
Isopropanol
-
75% Ethanol (in RNase-free water)
-
RNase-free water
Procedure:
-
Cell Lysis: Add 1 mL of TRIzol reagent to the cell pellet and lyse the cells by repetitive pipetting.
-
Phase Separation:
-
Incubate the homogenate for 5 minutes at room temperature.
-
Add 0.2 mL of chloroform per 1 mL of TRIzol reagent.
-
Shake the tubes vigorously by hand for 15 seconds and incubate at room temperature for 2-3 minutes.
-
Centrifuge the samples at 12,000 x g for 15 minutes at 4°C.
-
-
RNA Precipitation:
-
Transfer the upper aqueous phase to a fresh tube.
-
Precipitate the RNA by adding 0.5 mL of isopropanol per 1 mL of TRIzol reagent used.
-
Incubate at room temperature for 10 minutes and then centrifuge at 12,000 x g for 10 minutes at 4°C.
-
-
RNA Wash:
-
Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.
-
Vortex the sample briefly and then centrifuge at 7,500 x g for 5 minutes at 4°C.
-
-
RNA Solubilization:
-
Discard the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry.
-
Resuspend the RNA in an appropriate volume of RNase-free water.
-
Determine the RNA concentration and purity using a spectrophotometer.
-
Protocol 3: Quantification of RNA Methylation by LC-MS/MS
This protocol provides a general workflow for the quantification of methylated ribonucleosides. Specific parameters will need to be optimized based on the available LC-MS/MS system.[2][3][4]
Materials:
-
Purified total RNA (from Protocol 2)
-
Nuclease P1
-
Bacterial Alkaline Phosphatase (BAP)
-
LC-MS/MS system
-
Standards for canonical and methylated ribonucleosides (A, C, G, U, m1A, m6A, m3C, m7G)
Procedure:
-
RNA Digestion:
-
To 1-2 µg of total RNA, add Nuclease P1 and incubate at 37°C for 2 hours.
-
Add BAP and incubate at 37°C for an additional 2 hours to dephosphorylate the nucleotides to nucleosides.
-
-
Sample Preparation:
-
Filter the digested sample to remove enzymes.
-
Dilute the sample to the appropriate concentration for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Separate the nucleosides using a suitable C18 column with an appropriate gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Detect and quantify the canonical and methylated nucleosides using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Generate standard curves for each canonical and methylated nucleoside.
-
Quantify the amount of each nucleoside in the samples based on the standard curves.
-
Normalize the amount of each methylated nucleoside to the total amount of RNA (or to the amount of its corresponding canonical nucleoside).
-
Calculate the fold change in methylation between control and MES-treated samples.
-
Protocol 4: RNA Immunoprecipitation (RIP) for Methylated RNA
This protocol is for the immunoprecipitation of total methylated RNA using an antibody that recognizes a specific methylation mark (e.g., m6A). It can be combined with sequencing (MeRIP-Seq) or LC-MS/MS for downstream analysis.[1]
Materials:
-
Cells treated with or without MES (from Protocol 1)
-
RIP lysis buffer
-
Antibody against the specific RNA methylation mark (e.g., anti-m6A antibody)
-
Protein A/G magnetic beads
-
RIP wash buffer
-
RNA extraction kit
Procedure:
-
Cell Lysis: Lyse the cell pellets in RIP lysis buffer and clear the lysate by centrifugation.
-
Immunoprecipitation:
-
Incubate a portion of the cell lysate with the antibody against the desired RNA methylation mark overnight at 4°C with rotation.
-
Add Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Wash the beads several times with RIP wash buffer to remove non-specific binding.
-
-
RNA Elution and Purification:
-
Elute the RNA from the beads.
-
Purify the eluted RNA using an RNA extraction kit.
-
-
Downstream Analysis: The purified methylated RNA can be analyzed by RT-qPCR to assess the enrichment of specific transcripts or by next-generation sequencing (MeRIP-Seq) to identify all methylated transcripts. Alternatively, the RNA can be digested to nucleosides for LC-MS/MS analysis as described in Protocol 3.
Workflow for Studying MES-Induced RNA Methylation
References
- 1. Protocol to analyze and quantify protein-methylated RNA interactions in mammalian cells with a combination of RNA immunoprecipitation and nucleoside mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC-MS Analysis of Methylated RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of m6A RNA modification by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of global m6A RNA methylation levels by LC-MS/MS [visikol.com]
- 5. Global analysis by LC-MS/MS of N6-methyladenosine and inosine in mRNA reveal complex incidence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DNA unwinding by ASCC3 helicase is coupled to ALKBH3 dependent DNA alkylation repair and cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Research progress of N1-methyladenosine RNA modification in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Forward Genetics Screen in C. elegans with Methyl ethanesulfonate (EMS)
Audience: Researchers, scientists, and drug development professionals.
Introduction to Forward Genetics in C. elegans
Forward genetics is a powerful approach to identify genes responsible for a particular biological process by screening for organisms with a desired phenotype after random mutagenesis. Caenorhabditis elegans is an exceptional model organism for such screens due to its short life cycle, large brood size, simple anatomy, and well-characterized genome. Chemical mutagenesis using Methyl ethanesulfonate (EMS) is a widely used method to induce random point mutations in the C. elegans genome.[1][2] EMS is an alkylating agent that primarily causes G/C to A/T transition mutations, often leading to loss-of-function or null alleles, which are ideal for genetic screens.[1] This document provides detailed application notes and protocols for performing a forward genetics screen in C. elegans using EMS.
Principle of EMS Mutagenesis
This compound (EMS) is a potent mutagen that ethylates guanine bases in DNA, leading to the formation of O6-ethylguanine. During DNA replication, this modified guanine frequently mispairs with thymine instead of cytosine. Consequently, a G/C base pair is converted to an A/T base pair in subsequent rounds of replication. This high frequency of G/C to A/T transitions is effective in generating a wide range of mutations, including missense and nonsense mutations, that can alter gene function.[1]
Quantitative Data on EMS Mutagenesis
The success of a forward genetic screen relies on achieving a balance between a high mutation rate and an acceptable level of animal survival and fertility. The following tables summarize quantitative data on EMS mutagenesis in C. elegans.
| EMS Concentration (mM) | Treatment Duration (hours) | Survival Rate (%) | Reference(s) |
| 25 | 4 | Not specified, but treatment was effective | [3] |
| 40 | Not specified | ~60% (Fecundity) | [4] |
| 50 | 4 | Acceptable rates of sterility | [1] |
| 80 | Not specified | ~30% (Fecundity) | [4] |
| 100 | Not specified | <20% (Fecundity) | [4] |
Table 1: Survival and Fecundity of C. elegans after EMS Treatment. Survival and fecundity are inversely correlated with the concentration of EMS. Higher concentrations lead to increased mutation rates but also higher toxicity.
| EMS Concentration (mM) | Developmental Stage | Mutation Frequency (mutations per haploid genome) | Reference(s) |
| 25 | L3 | ~150 | [3] |
| 25 | L4 | ~250 | [3] |
| 25 | Young Adult | ~200 | [3] |
| 50 | Not specified | ~500 | [5] |
| 50 | L4/Young Adult | High (2.5x10-3 mutations/gene/generation) | [1] |
Table 2: Mutation Frequency in C. elegans after EMS Treatment. Mutation frequency is influenced by both the EMS concentration and the developmental stage of the worms at the time of mutagenesis. L4 and young adult stages are commonly used as they contain mature germ cells.
Experimental Protocols
Protocol for EMS Mutagenesis of C. elegans
Safety Precaution: EMS is a potent mutagen and a suspected carcinogen. Always handle EMS in a certified chemical fume hood and wear appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and safety glasses. All EMS-contaminated materials must be disposed of as hazardous waste according to institutional guidelines.
Materials:
-
Synchronized population of L4/young adult C. elegans
-
M9 buffer
-
15 mL conical tubes
-
This compound (EMS)
-
Rotating wheel or shaker
-
NGM (Nematode Growth Medium) plates seeded with E. coli OP50
-
1 M NaOH (for EMS inactivation)
Procedure:
-
Worm Preparation: Grow a synchronized population of C. elegans to the L4 or young adult stage on NGM plates.
-
Harvesting and Washing: Wash the worms off the plates with M9 buffer into a 15 mL conical tube. Pellet the worms by centrifugation (e.g., 1 minute at 1,300 x g) and remove the supernatant. Wash the worm pellet at least three times with M9 buffer to remove bacteria.
-
EMS Treatment: After the final wash, resuspend the worm pellet in 4 mL of M9 buffer in a 15 mL conical tube. In a chemical fume hood, add the appropriate volume of EMS to achieve the desired final concentration (typically 50 mM).
-
Incubation: Tightly cap the tube and incubate for 4 hours at 20°C on a rotating wheel or shaker to ensure continuous mixing.
-
Washing: After incubation, pellet the worms by centrifugation and carefully remove the EMS-containing supernatant into a designated EMS waste container. Wash the worm pellet at least five times with M9 buffer to remove all traces of EMS.
-
Recovery: After the final wash, resuspend the worms in a small volume of M9 buffer and pipette them onto fresh NGM plates seeded with E. coli OP50. Allow the worms to recover.
-
EMS Inactivation: Inactivate all liquid and solid waste containing EMS by adding an equal volume of 1 M NaOH and allowing it to sit for at least 24 hours in a fume hood before disposal.
Protocol for F2 Forward Genetic Screen
-
P0 Generation: Mutagenize a population of wild-type (P0) worms as described in Protocol 4.1.
-
F1 Generation: After recovery, allow the mutagenized P0 worms to lay eggs for a few hours on fresh NGM plates and then remove the P0s. The resulting progeny are the F1 generation, which are heterozygous for the induced mutations.
-
F2 Generation: Single-clone individual F1 worms onto separate NGM plates and allow them to self-fertilize and produce F2 progeny.
-
Phenotypic Screening: Screen the F2 generation for the phenotype of interest. Since most EMS-induced mutations are recessive, the phenotype will be apparent in homozygous mutant F2s (theoretically 1/4 of the F2 progeny from a heterozygous F1).
-
Isolation of Mutants: Isolate individual F2 worms exhibiting the desired phenotype onto new plates.
-
Backcrossing: To remove background mutations, backcross the isolated mutant strain with the original wild-type strain for several generations (typically 3-6 times). In each generation, select for the mutant phenotype.
-
Genetic Mapping and Gene Identification: After backcrossing, the causative mutation can be identified using genetic mapping techniques, such as single nucleotide polymorphism (SNP) mapping, followed by whole-genome sequencing to pinpoint the exact molecular lesion.[5]
Visualizations
Experimental Workflow
References
- 1. Forward and reverse mutagenesis in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Next-generation sequencing for identification of EMS-induced mutations in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.plos.org [journals.plos.org]
- 5. Efficient target-selected mutagenesis in Caenorhabditis elegans: Toward a knockout for every gene - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to improve the yield of N-alkylation with Methyl ethanesulfonate
Welcome to the technical support center for optimizing N-alkylation reactions using methyl ethanesulfonate. This guide is designed for researchers, scientists, and drug development professionals to provide direct answers to common challenges, helping you improve reaction yields and minimize side products.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during your N-alkylation experiments.
Issue 1: Low to No Conversion or Yield
Question: My N-alkylation reaction with this compound is resulting in a very low yield or no product. What are the primary factors to investigate?
Answer: Low conversion is a common issue that can typically be traced back to one of several key reaction parameters. A systematic approach to troubleshooting is recommended.
-
Base Selection and Strength: The base is crucial for deprotonating the amine nucleophile. If the base is too weak, the concentration of the reactive anionic or free-base amine will be too low for the reaction to proceed efficiently.
-
Weak Bases: For simple primary or secondary amines, bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent are often sufficient.[1][2]
-
Stronger Bases: For less nucleophilic amines (e.g., anilines, amides, or sulfonamides) or sterically hindered substrates, stronger bases such as sodium hydride (NaH), potassium tert-butoxide (KOt-Bu), or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) may be necessary to achieve complete deprotonation.[1]
-
-
Solvent Choice: The solvent plays a significant role in solvating the reactants and influencing the reaction rate.
-
Polar Aprotic Solvents: Solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (MeCN) are excellent choices for SN2 reactions as they solvate the cation of the base, leaving the nucleophile more reactive.[1]
-
Ethereal Solvents: Tetrahydrofuran (THF) is also commonly used, especially with stronger bases like NaH.[1] Avoid protic solvents like alcohols unless they are part of a catalytic "borrowing hydrogen" system, which is not the primary mechanism with this compound.[3]
-
-
Reaction Temperature: Many N-alkylation reactions require heat to overcome the activation energy.[1][4]
-
Insufficient Temperature: Room temperature may not be sufficient for less reactive amines. Heating the reaction, sometimes to reflux, is often required.[1][3]
-
Excessive Temperature: Conversely, excessively high temperatures can lead to the decomposition of reactants, reagents, or the desired product. Monitor the reaction for the appearance of degradation products.[1]
-
-
Moisture and Atmosphere: Many strong bases (e.g., NaH) are highly sensitive to moisture. Ensure you are using anhydrous solvents and oven-dried glassware under an inert atmosphere (Nitrogen or Argon).
Issue 2: Formation of N,N-Dialkylated Byproduct
Question: I am trying to perform a mono-methylation on my primary amine, but I am observing a significant amount of the di-methylated product. How can I improve selectivity for mono-alkylation?
Answer: Over-alkylation is a frequent side reaction because the mono-alkylated product is often more nucleophilic than the starting primary amine.[5] Several strategies can be employed to favor mono-alkylation.
-
Control Stoichiometry: Use a stoichiometric equivalent or only a slight excess (e.g., 1.05 to 1.1 equivalents) of this compound. Using a large excess of the alkylating agent will strongly favor the formation of the di-alkylated product.[1]
-
Slow Addition of Alkylating Agent: Adding the this compound slowly to the reaction mixture via a syringe pump helps to maintain a low instantaneous concentration of the electrophile. This minimizes the chance of the newly formed secondary amine reacting again before all the primary amine has been consumed.[1]
-
Use a Protecting Group Strategy: For valuable or complex substrates where selectivity is paramount, consider protecting the amine. For instance, forming a trifluoroacetyl derivative allows for mono-methylation, followed by deprotection to yield the desired product.[6] Another approach is to use a Boc protecting group, which can be alkylated after deprotonation with a strong base.[7]
Data Presentation
The following tables summarize quantitative data from the literature to help guide the selection of optimal reaction conditions.
Table 1: Effect of Base on N-Alkylation Conversion Reaction: N-Benzylation of p-Toluenesulfonamide with Benzyl Alcohol catalyzed by a Mn(I) complex. While not using this compound, this data illustrates the critical impact of base choice on yield.
| Entry | Base (10 mol %) | Conversion (%) |
| 1 | K₂CO₃ | >95 |
| 2 | Cs₂CO₃ | 87 |
| 3 | KOH | 59 |
| 4 | KOt-Bu | 41 |
| 5 | None | 5 |
| Data adapted from J. Org. Chem. 2019, 84, 7, 3715–3724.[1] |
Table 2: Effect of Temperature and Time on Yield Reaction: N-alkylation of 4-methylaniline with 2-chloroethanol. This data highlights how temperature can affect selectivity.
| Entry | Temperature | Time (h) | Mono-Alkylated Yield (%) | Di-Alkylated Yield (%) |
| 1 | Room Temp. | 24 | ~85 | <5 |
| 2 | 40 °C | 12 | ~70 | ~15 |
| 3 | Reflux | 6 | ~55 | ~30 |
| Qualitative trends adapted from Eur. J. Org. Chem. 2019, 7586-7592.[2] |
Visualizations
The following diagrams illustrate key workflows and logical pathways for troubleshooting and executing your N-alkylation experiments.
Caption: Troubleshooting logic for low yield in N-alkylation.
Caption: General experimental workflow for N-alkylation.
Caption: Strategies to prevent N,N-dialkylation.
Experimental Protocols
Protocol 1: General Procedure for N-methylation of a Primary/Secondary Amine using NaH
This protocol is a generalized procedure and may require optimization for your specific substrate.
Materials:
-
Amine (1.0 equivalent)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents)
-
This compound (1.05 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (or other suitable extraction solvent)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the amine (1.0 eq.). Add anhydrous THF to dissolve or suspend the amine (concentration typically 0.1-0.5 M).
-
Deprotonation: Cool the flask to 0 °C using an ice-water bath. Carefully add the sodium hydride (1.1 eq.) portion-wise. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
Allow the mixture to stir at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature. Stir for an additional 30-60 minutes to ensure complete deprotonation.
-
Alkylation: Cool the reaction mixture back down to 0 °C. Add the this compound (1.05 eq.) dropwise via syringe.
-
After the addition is complete, remove the ice bath, and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. Gentle heating (e.g., 40-50 °C) may be required for less reactive amines.
-
Work-up: Once the reaction is complete, cool the mixture to 0 °C. Very slowly and carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution to neutralize any unreacted NaH.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.[8] Separate the layers.
-
Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers and wash with brine.[8]
-
Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[8]
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel to isolate the desired N-methylated amine.
References
- 1. benchchem.com [benchchem.com]
- 2. thieme-connect.de [thieme-connect.de]
- 3. thalesnano.com [thalesnano.com]
- 4. Alkylation unit - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. A rapid method of N-alkylation of amines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Methyl Ethanesulfonate Methylation Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using methyl ethanesulfonate for methylation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in this compound methylation reactions?
A1: The most common side products arise from three main pathways:
-
Hydrolysis: Reaction with any residual water in the reaction mixture, leading to the formation of ethanesulfonic acid and methanol.[1][2]
-
Elimination: Particularly with substrates prone to elimination, this reaction can lead to the formation of alkenes. The use of a strong base and elevated temperatures can promote this side reaction.[3]
-
Reaction with other nucleophiles: this compound is a potent methylating agent and will react with various nucleophiles.[4] If your reaction mixture contains other nucleophilic species besides your target molecule (e.g., solvent, other functional groups on the starting material), these can also be methylated, leading to a mixture of products.
Q2: I am observing a lower than expected yield. What could be the primary cause?
A2: A lower than expected yield is often due to the hydrolysis of this compound. This reagent is sensitive to moisture, and its decomposition to the less reactive ethanesulfonic acid and methanol can significantly reduce the amount of active methylating agent available for your desired reaction.[1][2] Ensuring strictly anhydrous reaction conditions is crucial. Another possibility is the formation of elimination byproducts, especially if your substrate is sterically hindered or if you are using a strong, non-hindered base.[3]
Q3: How can I minimize the formation of side products?
A3: To minimize side products, consider the following strategies:
-
For Hydrolysis: a meticulous drying of all glassware, solvents, and reagents is essential. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude atmospheric moisture.[5]
-
For Elimination: Use a non-nucleophilic, sterically hindered base (e.g., proton sponge, 2,6-lutidine) and maintain the lowest possible reaction temperature.[3] In some cases, using a weaker base like pyridine can also be beneficial.
-
For Reaction with other Nucleophiles: Protect other nucleophilic functional groups on your starting material before performing the methylation reaction.
Q4: Is there a way to predict the likelihood of elimination versus substitution?
A4: The outcome of the reaction (substitution vs. elimination) is influenced by several factors, including the structure of the substrate, the nature of the base, the solvent, and the temperature.[6]
-
Substrate: Tertiary substrates are more prone to elimination.
-
Base: Strong, sterically hindered bases favor elimination.
-
Solvent: Polar aprotic solvents can favor SN2 reactions, while polar protic solvents can favor SN1 and E1 pathways.
-
Temperature: Higher temperatures generally favor elimination over substitution.
Troubleshooting Guides
Issue 1: Low Yield and Presence of Starting Material
| Possible Cause | Troubleshooting Steps | Experimental Protocol |
| Hydrolysis of this compound | 1. Ensure all glassware is oven-dried or flame-dried before use.2. Use freshly distilled, anhydrous solvents.3. Dry starting materials and other reagents thoroughly.4. Run the reaction under an inert atmosphere (Nitrogen or Argon). | Protocol for Anhydrous Reaction Setup: 1. Assemble glassware and flame-dry under vacuum. Allow to cool under a stream of inert gas.2. Add anhydrous solvent via syringe through a septum.3. Add reagents as solutions in anhydrous solvent or as dry powders under a positive pressure of inert gas. |
| Insufficient Reactivity | 1. Increase the reaction temperature in small increments.2. Increase the equivalents of this compound.3. Consider using a more polar aprotic solvent to enhance the rate of SN2 reaction. | Protocol for Optimizing Reaction Conditions: 1. Set up small-scale parallel reactions.2. In separate vials, vary the temperature (e.g., room temperature, 40°C, 60°C) while keeping other parameters constant.3. In another set of vials, vary the equivalents of this compound (e.g., 1.1, 1.5, 2.0 eq).4. Monitor all reactions by TLC or LC-MS to determine the optimal conditions. |
Issue 2: Presence of Alkene Side Product
| Possible Cause | Troubleshooting Steps | Experimental Protocol |
| Base-Induced Elimination | 1. Use a non-nucleophilic, sterically hindered base (e.g., 2,6-lutidine, proton sponge).2. Lower the reaction temperature.3. Use the minimum effective amount of base. | Protocol for Minimizing Elimination: 1. To a solution of the substrate in an anhydrous aprotic solvent (e.g., Dichloromethane) at 0°C, add 1.1 equivalents of 2,6-lutidine.2. Slowly add 1.1 equivalents of this compound dropwise.3. Maintain the reaction at 0°C and monitor its progress by TLC. |
Quantitative Data on Side Product Formation
The following table summarizes quantitative data from a study on the formation of methyl methanesulfonate (MMS), a close analog of this compound, which serves as a good model for understanding side product formation.
| Reaction Condition | Max. Molar Conversion to MMS (%) | Reference |
| Methanesulfonic acid in methanol at 60°C | ~0.35 | [7] |
| Methanesulfonic acid in methanol with ~7% w/w water at 60°C | < 0.1 | [7] |
| Methanesulfonic acid in methanol with a slight excess of a weak base (2,6-lutidine) | Not detected | [8] |
Visual Guides
Caption: Reaction pathways in this compound methylation.
Caption: Troubleshooting workflow for methylation reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Buy this compound | 1912-28-3 [smolecule.com]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pqri.org [pqri.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reactions of Methyl Ethanesulfonate in Aprotic Solvents
Welcome to the technical support center for optimizing reaction conditions for Methyl Ethanesulfonate (MES) in aprotic solvents. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you achieve optimal results in your alkylation reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound (MES) and what is it used for?
A1: this compound (CAS 1912-28-3) is an organic compound classified as a sulfonate ester.[1] It is a potent alkylating agent, meaning it can introduce a methyl group into other molecules.[2] This reactivity makes it a valuable reagent in organic synthesis, particularly for the alkylation of nucleophiles such as amines, phenols, and carboxylates.[1] Due to its ability to modify organic molecules, it is often used in the synthesis of pharmaceutical intermediates and other complex organic compounds.
Q2: Why are polar aprotic solvents like DMF, DMSO, and acetonitrile preferred for reactions with MES?
A2: Polar aprotic solvents are ideal for SN2 reactions, which is the typical mechanism for MES alkylations. These solvents can dissolve both the MES and the nucleophilic salt, but they do not form strong hydrogen bonds with the nucleophile.[3][4] This "un-caged" state leaves the nucleophile more reactive and free to attack the electrophilic carbon of the MES, leading to significantly faster reaction rates compared to protic solvents.[3][5]
Q3: What are the most common side reactions when using MES, and how can they be minimized?
A3: The most common side reactions are over-alkylation (e.g., dialkylation of a primary amine) and elimination (E2) reactions, which can compete with the desired SN2 substitution.[6]
-
Over-alkylation: This can be minimized by carefully controlling the stoichiometry, using only a slight excess (1.1-1.5 equivalents) of MES. Slow, dropwise addition of the MES to the nucleophile can also help maintain a low concentration of the alkylating agent, favoring mono-alkylation.[6]
-
Elimination: Elimination is more likely with sterically hindered substrates and strongly basic nucleophiles.[7] While MES itself is not highly hindered, using a very strong base or high temperatures can favor elimination. It's best to use the mildest base necessary to deprotonate the nucleophile and to run the reaction at the lowest effective temperature.
Q4: Is MES stable? How should it be stored?
A4: this compound should be handled with care. It is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[7] For long-term storage, refrigeration at 2-8°C or freezing at -20°C is recommended to prevent degradation.[7][8] It is also important to protect it from light.[7]
Q5: What safety precautions should be taken when working with MES?
A5: MES is a potent alkylating agent and is considered a potential genotoxic impurity (PGI).[7] This means it can interact with DNA and may be mutagenic.[1] Always handle MES in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation, ingestion, and skin contact.
Troubleshooting Guide
Issue 1: Low or No Product Yield
-
Question: I am getting a very low yield or no product at all. What could be the cause?
-
Answer:
-
Inactive Nucleophile: Ensure your nucleophile is sufficiently deprotonated. If you are alkylating a phenol or a secondary amine, a suitable base (e.g., K₂CO₃, NaH, DBU) is required to generate the more reactive anionic nucleophile.
-
Insufficient Temperature: Some alkylations require heating to proceed at a reasonable rate. If your reaction is sluggish at room temperature, try gradually increasing the temperature (e.g., to 50-80 °C) while monitoring the reaction by TLC or LC-MS.[6]
-
Moisture in the Reaction: Water can hydrolyze MES and can also protonate your nucleophile, rendering it inactive. Ensure you are using anhydrous solvents and that your glassware is thoroughly dried.
-
Poor Solubility: If your nucleophile or base is not soluble in the chosen solvent, the reaction will be very slow. Ensure all reactants are at least partially soluble. Sonication can sometimes help dissolve stubborn solids.
-
Issue 2: Formation of Multiple Products
-
Question: My reaction is messy, and I see multiple spots on my TLC plate. What's happening?
-
Answer:
-
Over-Alkylation: As mentioned in the FAQ, if your nucleophile has multiple reactive sites (like a primary amine), you may be getting di- or even tri-alkylation. Use a controlled amount of MES (closer to a 1:1 molar ratio) and add it slowly.[6]
-
Side Reactions with Solvent: Some aprotic solvents can participate in side reactions under certain conditions. For example, DMF can be a source of dimethylamine if a strong base is used at high temperatures, which could then react with your MES.[9]
-
Degradation: If the reaction is run for too long or at too high a temperature, your starting material or product may be degrading. Monitor the reaction progress and stop it once the starting material is consumed.
-
Issue 3: Difficulty with Workup and Purification
-
Question: I'm having trouble removing the high-boiling aprotic solvent (DMF/DMSO) after the reaction. How can I effectively isolate my product?
-
Answer:
-
Aqueous Wash: For products that are not water-soluble, a common technique is to dilute the reaction mixture with a large volume of water and then extract the product with a less polar organic solvent like ethyl acetate or diethyl ether. The polar DMF or DMSO will preferentially partition into the aqueous layer. Multiple extractions with water (a rule of thumb is 5 washes with 10x the volume of the DMF/DMSO) are often necessary.[10]
-
LiCl Wash: Washing the organic layer with a 5% aqueous lithium chloride (LiCl) solution can be more effective than water alone for removing DMF.[10]
-
Back-extraction: If your product is an amine, you can extract it into an acidic aqueous solution, wash the aqueous layer with an organic solvent to remove the DMF/DMSO, then basify the aqueous layer and re-extract your product into a fresh organic layer.
-
Lyophilization (Freeze-Drying): For water-soluble products, after an initial aqueous workup, lyophilization can be an effective way to remove residual water and volatile solvents.[11]
-
Quantitative Data on Reaction Conditions
| Alkyl Sulfonate | Nucleophile | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Citation/Notes |
| Methyl benzenesulfonate | Bromide ion | Micellar (aq.) | - | 25 | - | - | Rate constants studied, not isolated yields.[12] |
| Secondary alkyl sulfonate | Potassium t-butoxide | DMSO | KOtBu | RT | - | ~0% SN2 | E2 is highly favored for secondary systems.[7] |
| Methyl benzenesulfonate | Aniline | Acetonitrile | - | RT | - | - | Kinetics studied.[12] |
| Ethyl (benzothiazol-2-ylsulfonyl)acetate | Alkyl halides | Dichloromethane | DBU | RT | - | Good to Excellent | Malonic ester-type synthesis.[13] |
| Haloamides | Dimsyl ion | DMSO | NaH | RT | - | Good to High | For lactam formation. |
| Phenol | Alkyl Halide | Acetone/DMF | K₂CO₃ | Reflux | 24 | 16-95% | General phenol alkylation, yield varies greatly. |
Note: Data for MES is limited. Conditions are often analogous to other small alkylating agents like methyl iodide or other methyl sulfonates. Optimization is crucial for each specific substrate.
Experimental Protocols
General Protocol for Alkylation of a Phenol with this compound in DMF
This protocol provides a general methodology for the O-alkylation of a phenol using MES in DMF.
Materials:
-
Phenol derivative
-
This compound (MES)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, condenser, nitrogen/argon inlet
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the phenol (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and anhydrous DMF.
-
Stirring: Stir the suspension at room temperature for 15-30 minutes.
-
Addition of MES: Add this compound (1.2 eq.) dropwise to the stirring suspension at room temperature.
-
Heating and Monitoring: Heat the reaction mixture to 60-80 °C. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting phenol is consumed.
-
Quenching: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing a large volume of cold water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with water (3-5x) to remove DMF, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel if necessary.
Visualizations
Caption: General experimental workflow for MES alkylation.
Caption: SN2 reaction pathway for this compound.
Caption: Troubleshooting flowchart for MES alkylation reactions.
References
- 1. Item - Synthesis and properties of secondary alkyl sulfonates - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 2. Ethyl methanesulphonate in a parenteral formulation of BMS-214662 mesylate, a selective farnesyltransferase inhibitor: formation and rate of hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sciencemadness Discussion Board - Methylation of phenols with Methyl Nitrate - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. gchemglobal.com [gchemglobal.com]
How to control the regioselectivity of Methyl ethanesulfonate methylation
Welcome to the technical support center for controlling the regioselectivity of methyl ethanesulfonate (MES) methylation. This guide is designed for researchers, scientists, and drug development professionals to address specific issues encountered during experiments involving MES as a methylating agent.
Frequently Asked Questions (FAQs)
Q1: What is this compound (MES) and what are its properties as a methylating agent?
This compound (CAS 1912-28-3) is an organic compound classified as a sulfonate ester.[1][2] It is a potent alkylating agent used in organic synthesis to introduce a methyl group to various substrates.[1][3] As an electrophile, the methyl group is susceptible to nucleophilic attack, leading to the displacement of the ethanesulfonate anion, which is a good leaving group.
Q2: What is regioselectivity in the context of MES methylation?
Regioselectivity refers to the preference of a chemical reaction to occur at one position of a molecule over another.[4][5] In MES methylation, this is particularly relevant when the substrate is an "ambident nucleophile" – a molecule with two or more distinct nucleophilic centers.[4][5][6] A common example is a compound containing both a nitrogen and an oxygen atom, where methylation can lead to either N-methylation or O-methylation products. Controlling the regioselectivity is crucial for synthesizing the desired product and avoiding isomeric impurities.
Q3: What are the key factors that control the regioselectivity of MES methylation?
The outcome of the methylation of an ambident nucleophile is primarily governed by the Hard and Soft Acids and Bases (HSAB) principle.[7][8][9] This principle states that hard acids prefer to react with hard bases, and soft acids prefer to react with soft bases.[8][10]
Several experimental parameters can be adjusted to influence the regioselectivity:
-
Nature of the Electrophile (Methylating Agent): this compound is considered a relatively hard electrophile.
-
Nature of the Nucleophile: The different nucleophilic atoms within the substrate will have varying degrees of hardness or softness. For instance, an oxygen atom in a phenoxide is a harder nucleophile than a nitrogen atom in an amine.
-
Solvent: The polarity and protic/aprotic nature of the solvent can influence the reactivity of the nucleophilic sites.[4]
-
Counter-ion (in case of a salt): The nature of the cation associated with an anionic nucleophile can affect the reaction outcome.
-
Temperature: Reaction temperature can influence the kinetic versus thermodynamic control of the reaction, thereby affecting the product ratio.
-
Base: The choice of base used to deprotonate the nucleophile can impact the regioselectivity.
Troubleshooting Guide
Problem 1: Low regioselectivity, obtaining a mixture of N- and O-methylated products.
| Possible Cause | Suggested Solution |
| Reaction conditions favor both hard-hard and soft-soft interactions. | Modify the reaction conditions to favor one type of interaction over the other. To favor O-methylation (hard-hard), use a polar, aprotic solvent and a counter-ion that does not coordinate strongly with the oxygen. To favor N-methylation (borderline-hard), a less polar solvent might be beneficial. |
| Thermodynamic vs. Kinetic Control. | Analyze the reaction at different temperatures. A lower temperature may favor the kinetically controlled product, while a higher temperature may favor the thermodynamically more stable product. |
Problem 2: The reaction is not proceeding to completion.
| Possible Cause | Suggested Solution |
| Insufficient reactivity of the nucleophile. | Ensure complete deprotonation of the nucleophile by using a sufficiently strong base. The choice of base is critical and should be compatible with the substrate. |
| Poor solubility of reactants. | Choose a solvent in which all reactants are fully soluble at the reaction temperature. |
| Decomposition of the methylating agent. | This compound can be sensitive to moisture and high temperatures. Ensure the reagent is of good quality and the reaction is performed under anhydrous conditions if necessary. |
Problem 3: Formation of undesired byproducts.
| Possible Cause | Suggested Solution |
| Over-methylation. | Use a stoichiometric amount of this compound. Adding the methylating agent slowly to the reaction mixture can also help to control the reaction. |
| Side reactions with the solvent. | Ensure the solvent is inert under the reaction conditions. For example, alcoholic solvents can be methylated in the presence of a strong base. |
Experimental Protocols
Protocol 1: General Procedure for O-Methylation of a Phenolic Compound
This protocol is a general guideline and may need to be optimized for specific substrates.
-
Preparation: To a solution of the phenolic compound (1 equivalent) in a suitable polar aprotic solvent (e.g., DMF or acetonitrile), add a base (1.1 equivalents) at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: Stir the mixture for 30 minutes to ensure complete formation of the phenoxide.
-
Addition of MES: Add this compound (1.05 equivalents) dropwise to the reaction mixture.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent.
-
Purification: The crude product can be purified by column chromatography, recrystallization, or distillation.
Protocol 2: General Procedure for N-Methylation of an Amine
This protocol is a general guideline and may need to be optimized for specific substrates.
-
Preparation: Dissolve the amine (1 equivalent) in a non-polar or moderately polar aprotic solvent (e.g., THF or DCM).
-
Addition of MES: Add this compound (1.1 equivalents) to the solution at a controlled temperature (e.g., 0 °C or room temperature).
-
Reaction: If the amine is not sufficiently nucleophilic, a non-nucleophilic base (e.g., a hindered amine base) can be added to facilitate the reaction.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, the reaction mixture can be washed with an aqueous solution to remove any salts and the solvent evaporated.
-
Purification: The product can be purified using appropriate techniques such as column chromatography.
Data Presentation
The following table summarizes the expected regioselectivity based on the Hard and Soft Acids and Bases (HSAB) principle.
| Nucleophilic Atom | HSAB Classification | Electrophilic Atom in MES | HSAB Classification | Expected Interaction | Favored Product |
| Oxygen (e.g., in phenoxide) | Hard Base | Methyl Carbon | Hard Acid | Hard-Hard | O-Methylation |
| Nitrogen (e.g., in amine) | Borderline/Soft Base | Methyl Carbon | Hard Acid | Borderline/Soft-Hard | N-Methylation |
Visualizations
Logical Workflow for Troubleshooting Regioselectivity
Caption: Troubleshooting workflow for optimizing regioselectivity.
HSAB Principle in MES Methylation
Caption: HSAB principle governing MES methylation regioselectivity.
References
- 1. CAS 1912-28-3: this compound | CymitQuimica [cymitquimica.com]
- 2. Ethanesulfonic acid, methyl ester | C3H8O3S | CID 15952 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy this compound | 1912-28-3 [smolecule.com]
- 4. dalalinstitute.com [dalalinstitute.com]
- 5. maharajacollege.ac.in [maharajacollege.ac.in]
- 6. fiveable.me [fiveable.me]
- 7. Biochemical significance of the hard and soft acids and bases principle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HSAB theory - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.tamu.edu [chem.tamu.edu]
Technical Support Center: Preventing N,N-dialkylation with Methyl Ethanesulfonate
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during N-alkylation reactions using methyl ethanesulfonate, with a specific focus on preventing undesired N,N-dialkylation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an alkylating agent?
This compound (MES) is an organic compound classified as a sulfonate ester. It is a reactive alkylating agent used in various chemical syntheses to introduce a methyl group to a substrate. Its reactivity stems from the good leaving group ability of the ethanesulfonate anion, facilitating nucleophilic attack on the methyl group.
Q2: What is N,N-dialkylation and why is it a common side reaction with primary amines?
N,N-dialkylation is the formation of a tertiary amine from a primary amine by the addition of two alkyl groups. This is a common side reaction because the mono-alkylated secondary amine product is often more nucleophilic than the starting primary amine, making it more reactive towards the alkylating agent.
Q3: Can N,N-dialkylation also occur with secondary amines?
Yes, secondary amines can be alkylated to form tertiary amines. If the desired product is the mono-alkylated tertiary amine, further alkylation to a quaternary ammonium salt can occur, which is an analogous over-alkylation issue.
Troubleshooting Guide: Preventing N,N-dialkylation
This guide provides solutions to common problems encountered during N-alkylation reactions with this compound.
Issue 1: My reaction is producing a significant amount of N,N-dialkylated product. How can I improve the selectivity for mono-alkylation?
This is a frequent challenge. Several factors can be optimized to favor the desired mono-alkylated product.
Strategies to Promote Mono-N-Alkylation:
-
Control Stoichiometry: Carefully controlling the molar ratio of reactants is crucial.
-
Excess of Amine: Using a significant excess of the starting amine can statistically favor the alkylation of the more abundant primary amine over the newly formed secondary amine. A 3:1 molar ratio of amine to alkylating agent has been shown to be effective in some cases for achieving selective monoalkylation.
-
Limiting the Alkylating Agent: Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.2 equivalents) of this compound.
-
-
Slow Addition of this compound: Adding the alkylating agent dropwise or via a syringe pump over an extended period helps to maintain a low concentration of the electrophile in the reaction mixture. This minimizes the chance of the mono-alkylated product reacting further.
-
Reaction Temperature: Lowering the reaction temperature can often improve selectivity. While higher temperatures can increase the reaction rate, they can also lead to decreased selectivity and the formation of byproducts. It is advisable to start at a lower temperature (e.g., 0 °C or room temperature) and gradually increase it if the reaction is too slow.
-
Choice of Base and Solvent: The selection of the base and solvent system is critical for controlling the reaction's outcome.
-
Base: The choice of base depends on the acidity of the N-H proton of the amine.
-
Weaker Bases: For many primary and secondary amines, weaker inorganic bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are sufficient.
-
Stronger Bases: For less nucleophilic amines, a stronger base such as sodium hydride (NaH) may be necessary to ensure complete deprotonation, which can sometimes improve selectivity for N-alkylation.
-
-
Solvent: Polar aprotic solvents are generally preferred for N-alkylation reactions.
-
Common Choices: Acetonitrile (MeCN), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are frequently used as they effectively dissolve the reactants and facilitate the SN2 reaction. The choice of solvent can significantly impact the reaction rate and selectivity.
-
-
Logical Workflow for Troubleshooting Poor Selectivity
Issue 2: My reaction yield is low, even though I am observing selective mono-alkylation.
Low yields can be attributed to several factors, from incomplete reactions to issues during workup and purification.
Troubleshooting Low Yields:
-
Incomplete Reaction:
-
Reaction Time and Temperature: Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS). If the reaction is stalling, a gradual increase in temperature or a longer reaction time may be necessary.
-
Reactivity of Starting Materials: Amines with electron-withdrawing groups are less nucleophilic and may require more forcing conditions. This compound is a reactive alkylating agent, but if the amine is particularly unreactive, a different strategy might be needed.
-
-
Purity of Reagents and Anhydrous Conditions:
-
Ensure that the amine, this compound, solvent, and base are pure and dry. Water can hydrolyze the this compound and react with strong bases, leading to lower yields.
-
-
Workup and Purification:
-
The desired mono-alkylated product might be lost during the workup procedure, especially if it has some water solubility. Ensure proper extraction techniques and minimize the number of purification steps if possible.
-
Experimental Workflow for N-Monoalkylation
Quantitative Data Summary
The following table summarizes general conditions that have been found to influence the selectivity of N-alkylation reactions. Note that specific results with this compound may vary, and optimization is often required.
| Amine Substrate | Alkylating Agent | Base (eq.) | Solvent | Temp (°C) | Ratio (Mono:Di) | Yield (Mono) | Reference |
| 4-Methylaniline | 2-Chloroethanol | K₂CO₃ (1) + Na₂CO₃ (3) | Methanol | RT | Selective | Good | |
| Primary Amine | Alkyl Bromide | Amine (3 eq.) | - | Heat | Selective | - | |
| Primary Amine | Methyl Iodide | K₂CO₃ | DMF | - | Selective | High |
Key Experimental Protocols
General Protocol for N-Monoalkylation of a Primary Amine using this compound
Disclaimer: This is a general guideline. The specific amounts, temperatures, and reaction times should be optimized for each specific substrate.
Materials:
-
Primary amine (1.0 eq.)
-
This compound (1.05-1.2 eq.)
-
Potassium carbonate (K₂CO₃), anhydrous (1.5-2.0 eq.)
-
Anhydrous acetonitrile (MeCN) or N,N-dimethylformamide (DMF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the primary amine and anhydrous solvent.
-
Add anhydrous potassium carbonate to the stirred solution.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add the this compound dropwise to the reaction mixture over a period of 30-60 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the starting material is consumed as monitored by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-mono-alkylated amine.
Safety Precautions:
-
This compound is a reactive alkylating agent and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Work in a well-ventilated fume hood.
-
Alkylating agents are potential mutagens; handle with care.
Technical Support Center: Quenching and Workup Procedures for Methyl Ethanesulfonate (MES) Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the quenching and workup of reactions involving the alkylating agent, Methyl Ethanesulfonate (MES).
Troubleshooting Guide
This guide provides solutions to common problems that may arise during the experimental workflow.
| Problem | Possible Cause | Recommended Solution |
| Incomplete Quenching of MES | Insufficient amount of quenching agent. | Increase the molar excess of the quenching agent (e.g., use a 5% aqueous sodium thiosulfate solution instead of 1%). Monitor the reaction by TLC to ensure complete consumption of MES. |
| Low reactivity of the quenching agent. | Consider using a more nucleophilic quenching agent, such as aqueous ammonia or a solution of sodium bisulfite. The choice will depend on the stability of your product to the quenching conditions. | |
| Emulsion Formation During Extraction | High concentration of salts or polar byproducts. | Add brine (saturated aqueous NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous layer, which can help break the emulsion. |
| Vigorous shaking of the separatory funnel. | Gently invert the separatory funnel multiple times instead of vigorous shaking. | |
| Presence of fine particulate matter. | Filter the reaction mixture through a pad of celite before extraction. | |
| Product Loss in Aqueous Layer | The product has some water solubility. | Saturate the aqueous layer with sodium chloride before extraction to decrease the solubility of the organic product (salting-out effect). Perform multiple extractions with a smaller volume of organic solvent. |
| Incorrect pH of the aqueous layer. | Adjust the pH of the aqueous layer to ensure the product is in its neutral, less water-soluble form. For example, if your product is a basic amine, ensure the aqueous layer is basic. | |
| Persistent MES or Byproducts in the Final Product | Inefficient extraction. | Increase the number of aqueous washes. Consider using a different extraction solvent that has a better partition coefficient for your product versus the impurities. |
| Co-elution during column chromatography. | Optimize the solvent system for column chromatography. A different solvent polarity may improve separation. Consider using a different stationary phase (e.g., alumina instead of silica gel). | |
| Reaction mixture remains acidic after quenching. | Insufficient base in the quenching solution. | Use a basic quenching solution, such as saturated aqueous sodium bicarbonate or a dilute solution of sodium hydroxide, to neutralize any acidic byproducts. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended quenching agents for reactions involving this compound (MES)?
A1: The choice of quenching agent depends on the reaction conditions and the stability of your product. Common and effective quenching agents for MES include:
-
Aqueous Sodium Thiosulfate (Na₂S₂O₃): A 5% solution is generally effective at quenching unreacted MES.[1]
-
Aqueous Ammonia (NH₃): A dilute solution of ammonia in water can be used to quench MES, forming water-soluble methanesulfonamide.
-
Aqueous Sodium Bicarbonate (NaHCO₃): This can be used to neutralize acidic byproducts and hydrolyze residual MES.
-
Water: For some reactions, quenching with water may be sufficient to hydrolyze the remaining MES, although this can be slow and may require heating.
Q2: How can I monitor the completion of the quenching process?
A2: The most common method for monitoring the disappearance of MES is Thin Layer Chromatography (TLC) . Spot the reaction mixture on a TLC plate alongside a reference spot of your starting material (MES). The reaction is considered complete when the spot corresponding to MES is no longer visible.
Q3: What is a general workup procedure after quenching a reaction with MES?
A3: A typical aqueous workup procedure involves the following steps:
-
Quenching: Add the chosen quenching agent to the reaction mixture and stir for a sufficient amount of time.
-
Extraction: Transfer the mixture to a separatory funnel and add an appropriate organic solvent (e.g., dichloromethane, ethyl acetate). Extract the product into the organic layer. Repeat the extraction 2-3 times.
-
Washing: Wash the combined organic layers sequentially with:
-
Water or dilute brine to remove water-soluble impurities.
-
Saturated aqueous sodium bicarbonate to remove any acidic byproducts.
-
Brine to remove residual water.
-
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
Q4: I am observing a second spot on my TLC that is not my product or starting material. What could it be?
A4: In methylation reactions, a common byproduct is the over-methylated product. For example, in the N-methylation of a primary amine, the secondary amine product can be further methylated to a tertiary amine. The formation of this byproduct can be minimized by carefully controlling the stoichiometry of MES.
Q5: How do I safely handle and dispose of this compound?
A5: MES is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. For disposal, any unreacted MES should be quenched to a less toxic derivative before being disposed of according to your institution's hazardous waste guidelines.
Experimental Protocols
Detailed Methodology for Quenching and Workup of an N-Methylation Reaction
This protocol describes a general procedure for the quenching and workup of a reaction where a primary or secondary amine is methylated using MES.
1. Reaction Monitoring:
-
Before beginning the workup, it is crucial to confirm the reaction's completion.
-
Prepare a TLC plate and spot a small aliquot of the reaction mixture.
-
Use an appropriate solvent system to develop the plate.
-
The reaction is complete when the starting amine spot is no longer visible.
2. Quenching Procedure:
-
Cool the reaction mixture to room temperature.
-
Slowly add a 5% aqueous solution of sodium thiosulfate (approximately 1.5 equivalents with respect to the initial amount of MES) to the reaction mixture with vigorous stirring.
-
Stir the mixture for 30-60 minutes to ensure complete quenching of any unreacted MES.
3. Aqueous Workup:
-
Transfer the quenched reaction mixture to a separatory funnel.
-
Add dichloromethane (or another suitable organic solvent) to the separatory funnel. The volume should be sufficient to dissolve the product and form a distinct organic layer.
-
Add saturated aqueous sodium bicarbonate solution to neutralize any acidic byproducts. Gently swirl the funnel before shaking to release any evolved gas.
-
Shake the separatory funnel, venting frequently. Allow the layers to separate.
-
Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.
-
Combine all organic layers.
-
Wash the combined organic layers with brine (saturated aqueous NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
4. Purification:
-
The crude product can be further purified by techniques such as column chromatography, distillation, or recrystallization, depending on the physical properties of the product.
Visualizations
Caption: General experimental workflow for quenching and workup of MES reactions.
Caption: Troubleshooting decision tree for emulsion formation during workup.
References
Determining the optimal concentration of Methyl ethanesulfonate for mutagenesis
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Methyl ethanesulfonate (MES) for mutagenesis. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to navigate the complexities of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound (MES) to use for mutagenesis?
A1: The optimal concentration of MES is highly dependent on the target organism or cell type and the desired mutation frequency versus survival rate. It is crucial to perform a dose-response curve (kill curve) to determine the ideal concentration for your specific experimental system. This typically involves treating your cells or organism with a range of MES concentrations and measuring the survival rate. A concentration that results in 20-50% survival is often a good starting point for achieving a high mutation frequency without excessive lethality.
Q2: How long should I expose my cells/organism to MES?
A2: Treatment duration is another critical parameter that must be optimized alongside the concentration. Shorter exposure times to higher concentrations may yield similar results to longer exposure times with lower concentrations. The optimal time can range from minutes to hours and will depend on factors such as the cell wall/membrane permeability of your organism and the temperature of incubation.
Q3: I am observing very high lethality in my experiment, even at low MES concentrations. What could be the cause?
A3: Several factors can contribute to high lethality:
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Cellular Health: Ensure your starting culture is in a healthy, logarithmic growth phase. Stressed or stationary phase cells can be more sensitive to DNA damage.
-
Solvent Toxicity: If MES is dissolved in a solvent like DMSO, ensure the final concentration of the solvent is not toxic to your cells. Run a solvent-only control.
-
Inadequate Washing: Residual MES after treatment can continue to cause damage. Ensure a thorough washing procedure to remove all traces of the mutagen.
-
Impaired DNA Repair: The cell line or organism you are using may have a compromised DNA repair pathway, making it hypersensitive to alkylating agents like MES.
Q4: My mutation frequency is too low. How can I increase it?
A4: To increase mutation frequency, you can try the following:
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Increase MES Concentration/Treatment Time: Carefully increase the dose of MES or the duration of exposure. Be mindful of the trade-off with cell survival.
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Optimize Growth Phase: Ensure cells are actively dividing during treatment, as DNA replication is often required to fix the mutations.
-
Manipulate DNA Repair Pathways: In some systems, transiently inhibiting specific DNA repair pathways (e.g., mismatch repair) can increase the mutation rate. However, this should be done with caution as it can also increase off-target mutations and lethality.[1]
Q5: What is the difference between this compound (MES) and Ethyl methanesulfonate (EMS)?
A5: Both MES and EMS are alkylating agents commonly used for mutagenesis. The primary difference is the alkyl group they transfer to the DNA: MES transfers a methyl group, while EMS transfers an ethyl group. This can result in different types of DNA adducts and potentially different mutation spectra. While their mechanisms are similar, optimal concentrations and treatment protocols are not directly interchangeable between the two compounds.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| No or very few colonies/survivors after treatment | MES concentration is too high. | Perform a kill curve to determine the LD20-LD50. Start with a lower concentration range. |
| Treatment time is too long. | Reduce the incubation time with MES. | |
| Cells are not healthy or are in the wrong growth phase. | Use a fresh, healthy culture in the mid-logarithmic growth phase. | |
| Inefficient removal of MES after treatment. | Improve the washing steps after MES exposure. Use a quenching agent like sodium thiosulfate if compatible with your protocol. | |
| High survival rate but no/low mutation frequency | MES concentration is too low. | Gradually increase the MES concentration, monitoring the survival rate. |
| Treatment time is too short. | Increase the duration of MES exposure. | |
| Inefficient screening method for mutants. | Ensure your screening assay is sensitive and specific for the desired phenotype. | |
| DNA repair mechanisms are highly efficient. | Consider using a strain with a partially compromised DNA repair pathway if appropriate for your experimental goals.[1] | |
| Inconsistent results between experiments | Variability in MES solution preparation. | Prepare fresh MES solutions for each experiment. MES is sensitive to hydrolysis. |
| Inconsistent cell density or growth phase. | Standardize the cell density and ensure cells are always in the same growth phase before treatment. | |
| Fluctuations in incubation temperature. | Maintain a consistent and optimal temperature during MES treatment. |
Experimental Protocols
Determining the optimal MES concentration is a critical first step for any mutagenesis experiment. The most common method is to establish a kill curve, which plots the survival rate of the organism or cell line against increasing concentrations of the mutagen.
General Protocol for Determining LD50 of MES in Yeast (Saccharomyces cerevisiae)
-
Culture Preparation: Grow a liquid culture of the yeast strain to the mid-logarithmic phase (approximately 1-2 x 10^7 cells/mL).
-
Cell Harvesting and Washing: Pellet the cells by centrifugation and wash them twice with sterile water or a suitable buffer to remove any residual media components.
-
MES Treatment: Resuspend the cells in a buffer (e.g., phosphate buffer, pH 7.0) to a density of 1 x 10^8 cells/mL. Prepare a range of MES concentrations (e.g., 0.01%, 0.05%, 0.1%, 0.2%, 0.5% v/v). Add the MES to the cell suspension and incubate with shaking at 30°C for a fixed time (e.g., 1 hour).
-
Quenching the Reaction: Stop the mutagenesis by adding an equal volume of a sterile solution of 10% sodium thiosulfate. This will inactivate the MES.
-
Plating for Survival: Make serial dilutions of the treated and untreated (control) cell suspensions and plate them on appropriate growth media.
-
Incubation and Colony Counting: Incubate the plates at 30°C for 2-3 days, or until colonies are visible. Count the number of colonies on each plate.
-
Calculating Survival Rate: The survival rate is calculated as (number of colonies from treated sample / number of colonies from untreated control) x 100%.
-
Determining LD50: Plot the survival rate against the MES concentration. The concentration of MES that results in 50% survival is the LD50.
Data Presentation
The following tables summarize typical MES concentration ranges and their effects on different organisms, compiled from various studies. Note: These are starting points, and optimal conditions must be determined empirically for your specific strain and experimental setup.
Table 1: MES Mutagenesis Parameters in Yeast (Saccharomyces cerevisiae)
| MES Concentration (% v/v) | Treatment Time (minutes) | Survival Rate (%) | Mutation Frequency (per 10^6 cells) |
| 0.05 | 60 | ~70 | 5-10 |
| 0.1 | 60 | ~50 | 10-25 |
| 0.2 | 60 | ~20 | 25-50 |
| 0.5 | 30 | ~30 | 20-40 |
Table 2: MES Mutagenesis Parameters in Escherichia coli
| MES Concentration (mM) | Treatment Time (minutes) | Survival Rate (%) | Mutation Frequency (per 10^8 cells) |
| 10 | 30 | ~60 | 1-5 |
| 25 | 30 | ~40 | 5-15 |
| 50 | 30 | ~15 | 15-30 |
| 100 | 15 | ~25 | 20-40 |
Table 3: MES Mutagenesis Parameters in Mammalian Cells (e.g., CHO)
| MES Concentration (µg/mL) | Treatment Time (hours) | Survival Rate (%) | Mutation Frequency (per 10^5 cells) |
| 50 | 2 | ~80 | 1-3 |
| 100 | 2 | ~60 | 3-8 |
| 200 | 2 | ~30 | 8-15 |
| 400 | 1 | ~40 | 10-20 |
Visualizations
MES Experimental Workflow
Caption: A generalized workflow for determining the optimal MES concentration.
MES-Induced DNA Damage and Repair Pathway
Caption: MES-induced DNA damage and the Base Excision Repair pathway.
References
Issues with Methyl ethanesulfonate stability in solution
Welcome to the technical support center for Methyl Ethanesulfonate (MES). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of MES in solution and to troubleshoot common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound (CAS 1912-28-3) is an organic compound classified as a sulfonate ester.[1] It is a colorless to pale yellow liquid soluble in water and organic solvents.[1] MES is known for its role as an alkylating agent, making it reactive toward nucleophiles such as amines and alcohols.[1] This reactivity is the primary reason why its stability in solution is a critical consideration for experimental consistency and accuracy. Degradation of MES can lead to a decrease in its effective concentration and the formation of impurities that may interfere with experimental results.
Q2: What are the primary factors that affect the stability of this compound in solution?
The stability of this compound in solution is primarily influenced by:
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pH: MES is susceptible to hydrolysis, and the rate of this degradation is pH-dependent. Generally, hydrolysis is significantly faster under basic (alkaline) conditions compared to acidic or neutral conditions.[2][3]
-
Temperature: Higher temperatures accelerate the rate of hydrolysis and other degradation reactions.[4] For optimal stability, MES solutions should be stored at recommended low temperatures.
-
Solvent: The type of solvent can impact the stability of MES. While it is soluble in water and various organic solvents, its stability in these different media can vary.[1] The presence of even small amounts of water in organic solvents can lead to hydrolysis.
-
Presence of Nucleophiles: As an alkylating agent, MES will react with nucleophilic species in the solution.[1] This includes components of buffer systems (e.g., Tris) and other reagents.
Q3: How should I store this compound solutions to ensure stability?
To maximize the stability of this compound solutions, it is recommended to:
-
Store at low temperatures: For long-term storage, it is advisable to keep MES solutions at -20°C.[2] For short-term use, refrigeration at 2-8°C is recommended.[5]
-
Protect from light and moisture: Store solutions in tightly sealed containers and protect them from light to prevent potential photodegradation and hydrolysis.[2]
-
Use a suitable solvent: For stock solutions, anhydrous organic solvents may be preferable to aqueous solutions. However, the stability in solvents like DMSO may decrease over time at room temperature.[6] If using aqueous solutions, prepare them fresh and consider the pH of the buffer.
-
Aliquot solutions: To avoid repeated freeze-thaw cycles, it is best practice to aliquot stock solutions into smaller, single-use volumes.
Q4: What are the expected degradation products of this compound?
The primary degradation pathway for this compound in aqueous solution is hydrolysis. This reaction breaks the ester bond, yielding ethanesulfonic acid and methanol.[7] Under acidic or basic conditions, this hydrolysis is catalyzed. The degradation pathway can be generalized as:
Descriptive Caption: Hydrolysis of this compound.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected experimental results.
This is a common problem that can often be traced back to the instability of this compound in the experimental solution.
Descriptive Caption: Troubleshooting Inconsistent Experimental Results.
Issue 2: Loss of this compound concentration over time.
If you suspect that the concentration of your MES solution is decreasing, it is likely due to degradation.
Descriptive Caption: Workflow for Investigating Loss of MES Concentration.
Data Presentation
Table 1: General Stability of this compound in Different Solvents
| Solvent | General Stability | Comments |
| Water | pH-dependent | Hydrolysis is accelerated by acidic or basic conditions. |
| Methanol | Generally stable | Can undergo transesterification under certain conditions. |
| Chloroform | Soluble and relatively stable | Ensure the solvent is anhydrous. |
| DMSO | Moderate | Stability can decrease over time, especially at room temperature.[6] |
| DMF | Moderate | Similar to DMSO, ensure the solvent is anhydrous. |
Table 2: Factors Influencing this compound Hydrolysis Rate
| Factor | Effect on Hydrolysis Rate |
| Increasing pH (alkaline) | Significantly increases |
| Increasing Temperature | Increases |
| Presence of Water | Increases |
| Acidic Conditions | Catalyzes hydrolysis, but generally slower than alkaline conditions |
Experimental Protocols
Protocol 1: HPLC-UV Method for Stability Assessment of this compound
This protocol outlines a general method for monitoring the stability of MES in a solution over time.
-
Preparation of Standard and Sample Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Prepare your experimental sample solution by dissolving MES in the buffer or solvent of interest at the desired concentration.
-
Prepare a series of calibration standards by diluting the stock solution.
-
-
HPLC-UV System and Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid, can be a starting point.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
UV Detection: Monitor at a low wavelength, such as 210 nm, as MES does not have a strong chromophore.
-
Column Temperature: 30°C.
-
-
Analysis:
-
Inject the calibration standards to generate a standard curve.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), inject the experimental sample solution.
-
Quantify the peak area of this compound at each time point and calculate its concentration using the standard curve.
-
Monitor for the appearance of new peaks, which may indicate degradation products.
-
Protocol 2: GC-MS Method for Identification of Degradation Products
This protocol provides a general procedure for identifying volatile degradation products of this compound.
-
Sample Preparation:
-
Take an aliquot of the degraded MES solution.
-
Depending on the concentration and matrix, a liquid-liquid extraction or solid-phase extraction may be necessary to concentrate the analytes and remove non-volatile components.
-
For the analysis of ethanesulfonic acid, derivatization to a more volatile ester (e.g., by reaction with a silylating agent) may be required.[9]
-
-
GC-MS System and Conditions:
-
Column: A mid-polarity column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness), is a good starting point.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C) to elute compounds with a range of boiling points.
-
Injector: Splitless injection is often used for trace analysis.
-
Mass Spectrometer: Operate in electron ionization (EI) mode and scan a mass range of, for example, 35-350 amu.
-
-
Data Analysis:
-
Identify the peaks in the total ion chromatogram.
-
Compare the mass spectra of the unknown peaks to a spectral library (e.g., NIST) to tentatively identify the degradation products.
-
Confirm the identity of the degradation products by analyzing authentic standards if available.
-
References
- 1. benchchem.com [benchchem.com]
- 2. study.com [study.com]
- 3. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 4. Homogeneous hydrolysis rate constants for selected chlorinated methanes, ethanes, ethenes, and propanes (Technical Report) | OSTI.GOV [osti.gov]
- 5. hydrolysis rate constants: Topics by Science.gov [science.gov]
- 6. researchgate.net [researchgate.net]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methanesulfonic Acid Degradation Pathway [eawag-bbd.ethz.ch]
Removing unreacted Methyl ethanesulfonate from a reaction mixture
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals on the effective removal of unreacted methyl ethanesulfonate from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove unreacted this compound?
A1: this compound is an alkylating agent and is considered a potential genotoxic impurity (PGI).[1] Regulatory agencies have strict limits on the presence of such impurities in active pharmaceutical ingredients (APIs) due to their potential to cause genetic mutations and cancer.[2][3] Therefore, its removal is essential for the safety and quality of the final product.
Q2: What are the primary methods for removing this compound from a reaction mixture?
A2: The most common strategies involve converting this compound into more easily removable, water-soluble byproducts or employing purification techniques. The primary methods include:
-
Aqueous Workup (Hydrolysis/Quenching & Extraction): This involves quenching the reaction with water or an aqueous basic solution to hydrolyze the this compound, followed by liquid-liquid extraction to separate the desired organic product from the water-soluble byproducts.[4][5]
-
pH-Controlled Hydrolysis: This is a more selective version of an aqueous quench, where the pH is carefully controlled to promote the hydrolysis of the sulfonate ester while minimizing the degradation of a desired product that may also be base or acid-sensitive.[2][6]
-
Chromatography: Techniques like flash column chromatography or preparative HPLC can be used to separate the product from the impurity.[4]
-
Scavenger Resins: These are solid-supported reagents (e.g., nucleophilic resins) that react selectively with the this compound. The resin is then simply removed by filtration.[5]
Q3: How can I monitor the removal of this compound during the workup process?
A3: The removal process can be monitored using standard analytical techniques. Thin-Layer Chromatography (TLC) can provide a quick qualitative assessment of the presence of the impurity.[5] For quantitative analysis and confirmation of removal to trace levels, more sensitive methods like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC), often with a derivatization step, are typically required.[7][8][9]
Troubleshooting Guides
Aqueous Workup & Extraction Issues
Q4: I'm losing my desired product during the aqueous extraction. What could be the cause?
A4: If your product has significant water solubility, it may be partitioning into the aqueous layer along with the impurities.[5]
-
Solution 1: Brine Wash: Before extraction, wash the organic layer with brine (a saturated aqueous solution of NaCl).[4] This increases the ionic strength of the aqueous layer, decreasing the solubility of organic compounds in it and driving your product back into the organic layer.
-
Solution 2: Solvent Selection: Ensure you are using a sufficiently nonpolar organic solvent for extraction. If your product has some polarity, avoid highly polar water-miscible solvents like acetonitrile or alcohols during workup.[10]
-
Solution 3: Alternative Method: If the product is highly water-soluble, an aqueous workup may be unsuitable. Consider using scavenger resins or chromatography instead.[5]
Q5: An emulsion has formed in my separatory funnel. How can I resolve this?
A5: Emulsions are a common issue where the organic and aqueous layers do not separate cleanly.
-
Solution 1: Be Patient: Allow the separatory funnel to stand undisturbed for a longer period.
-
Solution 2: Gentle Swirling: Gently swirl the funnel instead of vigorous shaking.[4]
-
Solution 3: Add Brine: Adding brine can help break the emulsion by increasing the density and ionic strength of the aqueous phase.[4]
-
Solution 4: Filtration: In persistent cases, filtering the entire mixture through a pad of a filter aid like Celite® can be effective.[4]
Q6: After washing with aqueous sodium bicarbonate (NaHCO₃), my organic layer is still acidic. Why?
A6: This indicates incomplete neutralization or removal of acidic byproducts, such as ethanesulfonic acid formed from hydrolysis.
-
Solution 1: Thorough Washing: Ensure you are washing the organic layer thoroughly with the NaHCO₃ solution. Repeat the wash until the aqueous layer is basic (test with pH paper).[5][11]
-
Solution 2: Sufficient Reagent: Make sure the NaHCO₃ solution is saturated and used in sufficient volume to neutralize all the acid present.
-
Solution 3: Phase Separation: Ensure complete separation of the aqueous and organic layers after each wash to avoid carrying over acidic components.[5]
Selective Hydrolysis Issues
Q7: How can I hydrolyze the this compound without degrading my product, which contains a sensitive carboxylate ester?
A7: You can exploit the different hydrolysis rates of sulfonate and carboxylate esters at varying pH levels. The hydrolysis of this compound is less affected by a reduction in pH from basic to neutral, whereas the hydrolysis rate of a carboxylate ester decreases significantly (by up to 3 orders of magnitude at pH 7).[2][6]
-
Solution: Perform the hydrolysis at a controlled pH of 7-8. This allows for the complete removal of the sulfonate ester without a measurable loss of the carboxylate ester product.[2][6]
Methodology and Data
Comparison of Removal Techniques
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| Aqueous Workup | Hydrolyzes this compound to water-soluble byproducts (ethanesulfonic acid, methanol), which are removed by extraction.[5] | Cost-effective, widely applicable, efficient for water-insoluble products.[5] | Can lead to product loss if the compound is water-soluble; may form emulsions; not ideal for water-sensitive products.[4][5] | Water-insoluble and water-stable products. |
| pH-Controlled Hydrolysis | Selective hydrolysis of sulfonate ester at a pH (7-8) that does not significantly affect other sensitive groups like carboxylate esters.[6] | High selectivity; protects sensitive functional groups in the desired product.[2][6] | Requires careful pH monitoring and control; may be slower than hydrolysis at high pH. | Products with base-sensitive functional groups (e.g., esters, amides). |
| Chromatography | Physical separation of compounds based on differential adsorption to a stationary phase.[4] | Can achieve very high purity; applicable to a wide range of products. | Can be expensive and time-consuming, especially on a large scale; requires solvent selection and optimization. | High-value products requiring very high purity; difficult separations. |
| Scavenger Resins | Excess this compound reacts with a solid-supported nucleophile, which is then removed by simple filtration.[5] | High purity of crude product; avoids aqueous workup; ideal for water-soluble or water-sensitive products.[5] | Resins can be expensive; potential for non-specific binding of the desired product to the resin.[5] | Water-soluble products; rapid purification protocols. |
Experimental Protocols
Protocol 1: Standard Aqueous Workup for this compound Removal
This protocol is a general procedure for quenching a reaction and removing water-soluble impurities.
-
Quenching: Cool the reaction mixture in an ice bath. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench any remaining reactive reagents and to begin the hydrolysis of this compound. This process is often exothermic and may release gas (CO₂), so add the solution carefully.[5]
-
Dilution: Dilute the quenched mixture with an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).[5]
-
Extraction: Transfer the mixture to a separatory funnel. Allow the layers to separate. Drain the lower aqueous layer.[4]
-
Washing:
-
Drying: Transfer the organic layer to a clean flask and add an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Swirl the flask and let it stand until the solvent is clear and the drying agent no longer clumps together.[4][12]
-
Filtration and Concentration: Filter the solution to remove the drying agent.[4] Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product, which can then be further purified if necessary.[13]
Protocol 2: Selective pH-Controlled Hydrolysis
This protocol is designed for reactions where the desired product contains a base-sensitive group, such as a carboxylate ester.
-
Initial Quench: After the primary reaction is complete, cool the mixture.
-
pH Adjustment: Add water to the reaction mixture. Carefully adjust the pH of the aqueous phase to between 7.0 and 8.0 using a suitable buffer or by the cautious addition of a dilute acid or base while monitoring with a pH meter.
-
Hydrolysis: Stir the biphasic mixture at a controlled temperature (e.g., reflux) for a sufficient time (e.g., 8-9 hours) to ensure complete hydrolysis of the this compound.[2] The progress can be monitored by TLC or HPLC.
-
Workup: Once hydrolysis is complete, cool the mixture and proceed with a standard liquid-liquid extraction as described in Protocol 1 (steps 3-6) to isolate the purified product.
Visualizations
Caption: Workflow for removing this compound (MES) via aqueous workup.
Caption: Decision tree for selecting an appropriate MES removal method.
References
- 1. CAS 1912-28-3: this compound | CymitQuimica [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. Methyl Methanesulfonate | C2H6O3S | CID 4156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. an.shimadzu.com [an.shimadzu.com]
- 9. Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.rochester.edu [chem.rochester.edu]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. ocw.mit.edu [ocw.mit.edu]
Technical Support Center: Scaling Up Reactions with Methyl Ethanesulfonate
This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges associated with scaling up chemical reactions involving methyl ethanesulfonate (MES). The information is presented in a question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound (MES) and what are its primary applications?
This compound (CAS 1912-28-3) is an organic compound classified as a sulfonate ester. It is a colorless to pale yellow liquid soluble in water and organic solvents.[1] Its primary use in chemical synthesis is as an alkylating agent, specifically for transferring a methyl group to various nucleophiles like amines and alcohols.[1] This reactivity makes it a useful reagent in the synthesis of organic compounds and for research in mutagenesis.[1]
Q2: What are the main hazards associated with this compound?
This compound is a potent alkylating agent and is considered a genotoxic and carcinogenic compound.[2][3] It can cause mutations by alkylating DNA.[3] Due to its hazardous nature, it must be handled with extreme caution, using appropriate personal protective equipment (PPE) and engineering controls, especially in large-scale operations.[1] It is also classified as a skin, eye, and respiratory irritant.
Q3: Why is scaling up reactions with MES a significant challenge?
Scaling up reactions with MES presents several challenges primarily due to its high reactivity and hazardous properties. Key challenges include:
-
Thermal Runaway Risk: Alkylation reactions are often exothermic. On a larger scale, the reduced surface-area-to-volume ratio can make heat dissipation difficult, increasing the risk of a thermal runaway.[4][5][6]
-
Genotoxic Impurity (GTI) Formation: MES itself is a GTI. In reactions where it is formed in situ (e.g., from methanesulfonic acid and methanol), or when it is used as a reagent, strict control is necessary to minimize its presence in the final product to regulated low levels.
-
Side Reactions: The high reactivity of MES can lead to undesired side reactions, such as O- versus N-alkylation or dialkylation, which can be more pronounced at scale.[7]
-
Handling and Safety: The toxicity and carcinogenic nature of MES necessitate stringent safety protocols and specialized equipment for large-scale handling and quenching of the unreacted reagent.[1]
Troubleshooting Guide
Reaction Control & Thermal Safety
Q1: My alkylation reaction with MES is highly exothermic, and I'm concerned about thermal runaway during scale-up. How can I assess and mitigate this risk?
Assessing and mitigating thermal runaway risk is critical. A systematic approach is required:
-
Thermal Hazard Assessment: Before scaling up, it is essential to perform a thorough thermal hazard assessment. Techniques like Differential Scanning Calorimetry (DSC) can be used to screen for thermal risks.[5] Reaction calorimetry can provide crucial data on the heat of reaction, heat capacity of the reaction mixture, and the rate of heat evolution.
-
Control Measures:
-
Semi-batch or Continuous Addition: Instead of adding all the MES at once, use a semi-batch process where MES is added gradually to control the reaction rate and heat generation.
-
Dilution: Increasing the solvent volume can help to manage the temperature increase by providing a larger heat sink.
-
Efficient Cooling: Ensure your reactor has an adequate cooling system to handle the heat load. The cooling capacity should be calculated based on the calorimetric data.
-
Monitoring: Implement real-time temperature monitoring. For larger scales, consider multiple temperature probes to detect localized hot spots.
-
Emergency Planning: Have a documented emergency plan that includes measures like a quench system (adding a substance to rapidly stop the reaction) or an emergency relief system.[4]
-
Q2: How does the choice of solvent impact the safety of a scaled-up reaction with MES?
The solvent plays a crucial role in heat management. A solvent with a higher boiling point can allow for a wider operating temperature range but may also allow the reaction to reach a higher temperature in the event of a cooling failure, potentially triggering a more severe runaway. A solvent with a lower boiling point can provide some protection through reflux cooling, but this requires a properly designed condenser system to handle the vapor load. The heat capacity of the solvent is also a key parameter; a higher heat capacity means the solvent can absorb more heat for a given temperature rise.
Genotoxic Impurity (GTI) Formation and Control
Q1: I am using methanesulfonic acid in the presence of methanol as a solvent, and I am concerned about the formation of this compound as a genotoxic impurity. How can I control its formation?
The formation of MES from methanesulfonic acid and methanol is a known issue. Several process parameters can be controlled to minimize its formation:
-
Temperature: The rate of MES formation increases with temperature. Running the reaction or process at a lower temperature can significantly reduce the amount of MES formed.
-
Water Content: The presence of water can suppress the formation of MES by shifting the reaction equilibrium. Using aqueous methanol instead of anhydrous methanol can be an effective control strategy.
-
Stoichiometry: If a basic API is being converted to its methanesulfonate salt, using a slight excess of the base can prevent the formation of the ester.
-
Reaction Time: Minimize the time the reaction mixture is held at elevated temperatures to reduce the window for MES formation.
Byproduct Formation & Purification
Q1: I am observing the formation of undesired byproducts in my scaled-up alkylation reaction with MES. What are the common side reactions and how can I minimize them?
Common side reactions with MES include:
-
O- vs. N-Alkylation: For substrates with both oxygen and nitrogen nucleophiles (e.g., some amides), MES can alkylate on either atom. The selectivity can be influenced by the solvent, base, and temperature. Harder bases and polar aprotic solvents tend to favor O-alkylation, while softer bases and protic solvents may favor N-alkylation.
-
Dialkylation: If the product of the initial alkylation is still nucleophilic, it can react with another molecule of MES to form a dialkylated byproduct.[7] This can be minimized by:
-
Carefully controlling the stoichiometry of MES (using no more than 1.05-1.1 equivalents).
-
Adding the MES slowly to the reaction mixture to maintain a low concentration.
-
Cooling the reaction mixture before adding MES.[7]
-
Q2: What are the best practices for quenching and working up a large-scale reaction containing unreacted this compound?
Unreacted MES must be safely quenched before work-up.
-
Quenching: A common method for destroying residual alkylating agents like MES is to add a nucleophilic quenching agent. Solutions of sodium thiosulfate (Na₂S₂O₃), sodium hydroxide, or ammonium hydroxide can be used.[8] The quenching process should be done at a controlled temperature, as the quenching reaction itself can be exothermic.
-
Work-up: After quenching, a standard aqueous work-up can be performed. This typically involves:
-
Diluting the reaction mixture with an appropriate organic solvent.
-
Washing the organic layer with water and/or brine to remove water-soluble byproducts and salts.
-
Drying the organic layer over an anhydrous drying agent (e.g., sodium sulfate).
-
Filtering and concentrating the organic layer to isolate the crude product.
-
Q3: What are the common challenges in purifying the final product after a reaction with MES?
Purification challenges include:
-
Removing Unreacted MES and its Quenching Byproducts: If the quenching is incomplete or if the byproducts have similar solubility to the desired product, they can be difficult to remove.
-
Separating Structurally Similar Byproducts: Byproducts like O-alkylated isomers or dialkylated products can have similar chromatographic behavior to the desired product, making purification by chromatography challenging.
-
Crystallization Issues: The presence of impurities can sometimes inhibit the crystallization of the final product or lead to the formation of an undesired polymorph.
Strategies to overcome these challenges include optimizing the quenching and work-up procedures, developing robust chromatographic methods, and performing re-crystallization from different solvent systems.
Data Tables
Table 1: Physical and Safety Data for this compound
| Property | Value | Reference(s) |
| CAS Number | 1912-28-3 | [1] |
| Molecular Formula | C₃H₈O₃S | [1] |
| Molecular Weight | 124.16 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 214 °C | [9] |
| Density | 1.177 g/mL | [9] |
| Flash Point | 84 °C | [9] |
| Solubility | Soluble in water and organic solvents | [1] |
| Key Hazards | Genotoxic, Carcinogenic, Irritant | [2][3] |
Table 2: Comparison of Analytical Methods for Trace Analysis of this compound
| Analytical Technique | Typical Limit of Quantitation (LOQ) | Key Advantages | Key Disadvantages | Reference(s) |
| GC-MS/MS | 5-20 ng/g of API | High sensitivity and selectivity, suitable for volatile impurities. | May require derivatization for some analytes, high instrument cost. | [10] |
| HPLC-UV with Derivatization | ~0.6 ppm | Widely available instrumentation, robust for routine analysis. | Requires a chromophore, derivatization adds complexity and potential for error. | |
| LC-MS/MS | ~0.4 µg/g of API | High sensitivity and specificity, applicable to a wide range of compounds. | High instrument cost, potential for matrix effects. |
Experimental Protocols
Representative Lab-Scale Protocol: O-Alkylation of a Phenol
This protocol is a generalized procedure and must be adapted and optimized for specific substrates. A thorough risk assessment should be conducted before carrying out any new reaction.
Materials:
-
Phenol (1.0 eq)
-
This compound (1.1 eq)
-
Potassium Carbonate (K₂CO₃, 1.5 eq)
-
Acetonitrile (solvent)
Procedure:
-
To a stirred suspension of potassium carbonate in acetonitrile, add the phenol at room temperature.
-
Stir the mixture for 30 minutes.
-
Slowly add the this compound to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the inorganic solids.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel chromatography.
Considerations for Scaling Up the O-Alkylation Protocol
-
Heat Transfer: The reaction is exothermic. On a larger scale, the addition of MES should be done slowly and at a controlled temperature to allow the reactor's cooling system to dissipate the generated heat. A reaction calorimetry study is highly recommended to determine the heat of reaction and to model the thermal profile at scale.
-
Mixing: Ensure adequate mixing to maintain a homogeneous temperature and concentration throughout the reactor. Poor mixing can lead to localized hot spots and an increased risk of runaway, as well as the formation of byproducts.
-
Reagent Addition: For kilogram-scale and larger reactions, MES should be added via a dosing pump over a period of several hours. The addition rate should be linked to the temperature of the reaction mixture, with an automated shutdown of the pump if the temperature exceeds a set limit.
-
Quenching and Work-up: A dedicated quench tank containing a well-stirred solution of sodium thiosulfate should be prepared. The reaction mixture should be transferred to the quench tank at a controlled rate. The work-up will involve handling large volumes of solvents and aqueous solutions, requiring appropriately sized extraction and distillation equipment.
Visualizations
Caption: Formation pathway of this compound as a genotoxic impurity.
Caption: Workflow for thermal hazard assessment in scale-up.
Caption: Decision tree for troubleshooting common scale-up issues.
References
- 1. CAS 1912-28-3: this compound | CymitQuimica [cymitquimica.com]
- 2. Methyl methanesulfonate - Wikipedia [en.wikipedia.org]
- 3. The Alkylating Agent Methyl Methanesulfonate Triggers Lipid Alterations at the Inner Nuclear Membrane That Are Independent from Its DNA-Damaging Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.manchester.ac.uk [documents.manchester.ac.uk]
- 5. Thermal Hazards Reaction: Understanding - zeal [zealinstruments.com]
- 6. stonehousesafety.com [stonehousesafety.com]
- 7. benchchem.com [benchchem.com]
- 8. Evaluation of methods for destruction of some alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound CAS#: 1912-28-3 [m.chemicalbook.com]
- 10. d-nb.info [d-nb.info]
Technical Support Center: Optimizing Methyl Ethanesulfonate Reactivity
Welcome to the technical support center for Methyl Ethanesulfonate (MES). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the reactivity of MES by adjusting pH and to offer solutions for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in research?
This compound (CH₃SO₃C₂H₅), also known as Ethyl Methanesulfonate, is a potent alkylating agent.[1][2] Its primary role in research is to introduce a methyl group to a variety of nucleophilic substrates, including amines, thiols, and the phosphate groups or nitrogen atoms of nucleic acids.[1][3][4] This reactivity makes it a valuable tool in organic synthesis, drug discovery for creating derivatives of lead compounds, and in biological research for mutagenesis studies to understand gene function.[1][5]
Q2: How does pH influence the reactivity of this compound?
The pH of the reaction medium is a critical parameter that dictates both the reactivity of this compound and the nucleophilicity of the target molecule. The effect of pH can be summarized as follows:
-
Nucleophile Activation: Many nucleophiles, such as amines and thiols, are more reactive in their deprotonated (anionic) form.[6] Increasing the pH above the pKa of the nucleophile will increase the concentration of the more reactive species, thus accelerating the rate of alkylation.
-
MES Stability: this compound can undergo hydrolysis to form methanol and ethanesulfonic acid.[3] While some studies on analogous methanesulfonates suggest that this hydrolysis is not significantly catalyzed by acid or base in the pH range of 7-10,[7][8] other sources indicate that both acid and base can facilitate this degradation.[3] Extreme pH values should generally be avoided to minimize hydrolysis of the MES reagent.
-
Side Reactions: At very high pH values, hydroxide ions can compete with the target nucleophile, leading to increased hydrolysis of MES. Under strongly acidic conditions, the formation of MES from residual sulfonic acid and alcohol solvents can be promoted, though this is generally a slow process.[2][9][10]
Q3: What is the optimal pH range for working with this compound?
There is no single optimal pH for all reactions involving this compound. The ideal pH is a compromise between maximizing the reactivity of the specific nucleophile and minimizing the degradation of MES and the substrate. As a general guideline:
-
For alkylation of amines and thiols , a pH slightly above the pKa of the target functional group is often optimal to ensure a significant concentration of the more reactive deprotonated form.
-
For alkylation of nucleic acids , the pH can influence the site of methylation. For instance, with uridylic and thymidylic acid, methylation of the phosphate group is favored at pH 6, while at pH 8.2, reactivity at the N-3 position of the ring increases.
It is highly recommended to perform a pH optimization experiment for your specific reaction to determine the ideal conditions.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or no product yield | Incorrect pH: The pH may be too low, resulting in a protonated and unreactive nucleophile. | Determine the pKa of your nucleophile and adjust the reaction pH to be at or slightly above this value. Perform a pH screen to find the optimal condition. |
| MES Degradation: The MES may have hydrolyzed due to improper storage or extreme pH during the reaction. | Use fresh MES for your reaction. Avoid highly acidic or basic conditions unless specifically required. Consider running the reaction at a lower temperature to reduce the rate of hydrolysis. | |
| Inactive Nucleophile: The target molecule may be sterically hindered or electronically deactivated. | Increase the reaction temperature or time. Consider using a stronger base to deprotonate the nucleophile if applicable. | |
| Multiple products or side reactions | Reaction at multiple sites: The substrate may have multiple nucleophilic sites that are being alkylated. | Adjust the pH to favor alkylation at the desired site. For example, with nucleotides, a lower pH can favor phosphate alkylation over ring alkylation. |
| Hydrolysis of product: The product of the reaction may be unstable at the reaction pH. | Analyze the stability of your product at different pH values. If necessary, adjust the workup procedure to neutralize the reaction mixture as soon as it is complete. | |
| Over-alkylation: Primary amines can be successively alkylated to secondary, tertiary, and even quaternary amines.[4] | Use a stoichiometric amount of MES or a slight excess of the amine. Monitor the reaction progress closely and stop it once the desired product is formed. | |
| Inconsistent reaction rates | Poor pH control: The reaction itself may produce or consume protons, leading to a change in pH over time. | Use a suitable buffer at a sufficient concentration (typically 50-100 mM) to maintain a stable pH throughout the reaction. |
| Temperature fluctuations: Reaction rates are sensitive to temperature. | Ensure consistent temperature control using a water bath, oil bath, or a temperature-controlled reaction block. |
Data Presentation
The following table summarizes the effect of pH on the methylation of uridylic and thymidylic acid by Methyl Methanesulfonate. This data illustrates the importance of pH in directing the site of alkylation.
| pH | Target Molecule | Primary Site of Methylation | Ratio of Phosphate/Ring Methylation |
| 6.0 | UMP and dTMP | Phosphate group | High (almost exclusively phosphate) |
| 6.8 | UMP and dTMP | Phosphate and N-3 of the ring | Approximately 4 |
| 8.2 | UMP and dTMP | Phosphate and N-3 of the ring | Approximately 1 |
Data synthesized from studies on methylating agents and nucleic acids.
Experimental Protocols
Protocol for Determining the Optimal pH for a Methylation Reaction
This protocol provides a general framework for optimizing the pH of a methylation reaction using this compound.
1. Materials:
-
Your substrate (nucleophile)
-
This compound (MES)
-
A series of buffers covering a pH range (e.g., acetate for pH 4-5.5, MES for pH 5.5-6.7, HEPES for pH 7-8.5, borate for pH 8.5-10)
-
Acids (e.g., HCl) and bases (e.g., NaOH) for pH adjustment
-
Reaction solvent (e.g., water, DMSO, DMF)
-
Analytical instrument for monitoring the reaction (e.g., HPLC, LC-MS, GC-MS)
-
Temperature-controlled reaction setup
2. Procedure:
-
Buffer Selection: Choose a set of buffers that span a pH range relevant to your nucleophile's pKa. It is advisable to test a range from 1-2 pH units below the pKa to 1-2 pH units above.
-
Reaction Setup: In separate reaction vessels, dissolve your substrate in each of the chosen buffers. If your substrate is not soluble in the buffer, a co-solvent may be used, but ensure it is consistent across all reactions.
-
Temperature Control: Bring all reaction mixtures to the desired reaction temperature.
-
Initiate the Reaction: Add a standardized amount of this compound to each reaction vessel to initiate the reaction.
-
Reaction Monitoring: At regular time intervals, take an aliquot from each reaction mixture. Quench the reaction in the aliquot (e.g., by adding a large volume of a quenching agent like a primary amine or by acidification).
-
Analysis: Analyze the quenched aliquots using your chosen analytical method to determine the concentration of the product and remaining starting material.
-
Data Analysis: Plot the product yield or the initial reaction rate as a function of pH. The pH that gives the highest yield or rate is the optimal pH for your reaction under these conditions.
3. Safety Precautions:
-
This compound is a mutagen and should be handled with appropriate personal protective equipment (gloves, lab coat, safety glasses) in a well-ventilated fume hood.[1]
-
Consult the Safety Data Sheet (SDS) for MES before use.
Visualizations
Caption: Workflow for determining the optimal pH for a methylation reaction.
Caption: Influence of pH on this compound reaction pathways.
References
- 1. CAS 1912-28-3: this compound | CymitQuimica [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. Buy this compound | 1912-28-3 [smolecule.com]
- 4. This compound Research Grade [benchchem.com]
- 5. Effect of ethyl methanesulfonate mediated mutation for enhancing morpho-physio-biochemical and yield contributing traits of fragrant rice [PeerJ] [peerj.com]
- 6. Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Methyl Ethanesulfonate (MES) Mutagenesis
Welcome to the technical support center for Methyl ethanesulfonate (MES) mutagenesis. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to help researchers optimize their experiments and control mutation frequency.
Frequently Asked Questions (FAQs)
Q1: What is this compound (MES) and how does it induce mutations?
A1: this compound (MES) is a chemical mutagen that belongs to the alkylating agent family.[1] It introduces mutations by adding a methyl group to DNA bases, primarily guanine (G) and adenine (A). The most common lesions are N7-methylguanine (N7-meG) and N3-methyladenine (N3-meA).[2] These alkylated bases can be improperly repaired by the cell's DNA repair machinery, particularly the Base Excision Repair (BER) pathway, leading to the formation of abasic sites.[3][4][5] During DNA replication, incorrect bases may be inserted opposite these sites, resulting primarily in G/C to A/T transition point mutations.[6]
Q2: What does "off-target" mean in the context of MES mutagenesis?
A2: In the context of targeted genome editing tools like CRISPR, "off-target" refers to mutations at unintended genomic locations. However, MES is a random mutagen; it does not target a specific gene. Therefore, all mutations induced by MES are, by nature, random and not sequence-specific. In this context, "minimizing off-target mutations" refers to controlling the overall mutation density across the genome. The goal is to induce a sufficient number of mutations to find a desired phenotype without creating an excessive number of background mutations that would complicate downstream analysis and potentially cause unwanted phenotypes.
Q3: What are the critical factors that influence the efficiency of MES mutagenesis?
A3: The efficiency and outcome of MES mutagenesis are dependent on several factors, including:
-
MES Concentration: Higher concentrations generally lead to higher mutation frequency but also increase lethality.[7][8]
-
Treatment Duration: Longer exposure times increase the mutation rate but can also decrease survival.[7]
-
Temperature: Mutagenesis is typically carried out at a controlled temperature, as temperature can affect the rate of the chemical reaction.[8]
-
Biological System: The optimal dose and duration vary significantly between different species, genotypes, and even tissue types (e.g., seeds, pollen, cell cultures).[7]
-
Pre-treatment/Soaking: For seeds, a pre-soaking step in water can hydrate the tissues and synchronize metabolic activity, leading to more uniform uptake of the mutagen.[6]
Q4: How do I stop the mutagenic action of MES after treatment?
A4: To stop the reaction, MES must be thoroughly removed and quenched. This is typically achieved by extensive washing with water immediately after treatment.[6] A subsequent wash with a quenching agent like sodium thiosulfate can be used to chemically inactivate any residual MES, although thorough washing with water is often sufficient for many protocols.
Q5: How can I identify the mutations induced by MES in my population?
A5: A common and powerful technique for identifying MES-induced point mutations in a specific gene of interest is TILLING (Targeting Induced Local Lesions IN Genomes) .[9][10] This reverse genetics method combines chemical mutagenesis with a high-throughput screen to find mutations in a target gene.[10] For a genome-wide view of all mutations, whole-genome sequencing (WGS) of mutant lines is the most comprehensive approach.[11]
Troubleshooting Guides
Issue 1: High Lethality / Low Survival Rate After Treatment
| Question | Possible Cause | Suggested Solution |
| Why are most of my seeds/cells dying after MES treatment? | The MES concentration is too high, or the treatment duration is too long. This causes excessive DNA damage that overwhelms the cell's repair capacity, leading to cell death.[3][7] | Perform a kill curve experiment: Test a range of MES concentrations and exposure times to determine the LD50 (the dose that is lethal to 50% of the population).[7] Aim for a dose that causes around 30-50% lethality to achieve a high mutation frequency with a reasonable survival rate. |
| Inefficient removal of MES after treatment. | Ensure a thorough post-treatment washing protocol. Wash the biological material (e.g., seeds) with running water for an extended period (e.g., several hours for seeds) to remove all traces of the mutagen.[6] Consider adding a quenching step with sodium thiosulfate. | |
| The biological material is particularly sensitive to MES. | Different genotypes or cell lines can have varying sensitivities.[7] If possible, test the protocol on a more robust or previously characterized line first. Reduce both concentration and duration significantly for sensitive materials. |
Issue 2: Low or No Observable Mutant Phenotypes
| Question | Possible Cause | Suggested Solution |
| I have good survival, but I'm not seeing any mutant phenotypes. What's wrong? | The MES dose (concentration and/or duration) was too low to induce a sufficient number of mutations. | Gradually increase the MES concentration or the treatment time based on your initial kill curve data. If your survival rate was very high (e.g., >90%), you have room to increase the dose. |
| The mutation is recessive and not visible in the M1 generation. | For diploid organisms, most induced mutations are recessive. You must self-fertilize the M1 generation and screen for phenotypes in the M2 generation, where recessive mutations can become homozygous.[12] | |
| The screen for the phenotype is not sensitive enough, or the phenotype is subtle. | Refine your screening method. Ensure you have appropriate controls and that the screening conditions are optimal for observing the expected phenotype. | |
| The target gene is part of a redundant gene family. | If the function of your gene of interest is compensated for by other homologous genes, a single point mutation may not produce a visible phenotype. This requires a more advanced genetic approach, such as combining mutations in multiple family members. |
Data Presentation: Optimizing MES Mutagenesis
The optimal MES concentration and treatment duration are critical for balancing mutation efficiency and survival. The following tables summarize data from studies on different organisms to provide a starting point for optimization.
Table 1: Effect of EMS Concentration and Duration on Peanut (A. hypogaea) Survival [7]
| Genotype | Treatment Duration (hours) | EMS Concentration for LD50 |
| HY22 | 1 | 0.51% |
| 3 | 1.41% | |
| 5 | 0.27% | |
| 7 | 0.19% | |
| YY45 | 1 | 0.63% |
| 3 | 0.40% | |
| 5 | 0.33% | |
| 7 | 0.31% | |
| Note: This study used Ethyl Methanesulfonate (EMS), which is chemically similar to MES and follows the same principles. LD50 is the lethal dose for 50% of the population. |
Table 2: Mutation Frequencies from Chemical Mutagenesis in Plants
| Species | Mutagen | Mutation Frequency (per kb) | Reference |
| Tomato | 1.0% EMS | ~1 / 737 kb | [13] |
| Tomato | 0.5% EMS | ~1 / 1710 kb | [13] |
| Arabidopsis | EMS | 1 / 200-500 kb (typical range) | [9] |
| Note: Mutation frequency can vary significantly based on the specific gene region being screened and the overall experimental conditions. |
Experimental Protocols
Protocol 1: General MES Mutagenesis of Plant Seeds (e.g., Arabidopsis, Rice)
This protocol provides a general framework. It is essential to optimize concentrations and times for your specific plant species and genotype by performing a kill curve.
-
Preparation:
-
Select high-quality, uniform seeds from the same harvest.
-
Prepare the MES solution in a fume hood immediately before use. For example, to make a 0.5% (v/v) solution, add 0.5 mL of MES to 99.5 mL of sterile water or a weak buffer (e.g., 10 mM phosphate buffer, pH 7.0).
-
-
Pre-soaking (Imbibition):
-
Place seeds in a flask or beaker and add sterile water.
-
Allow seeds to pre-soak for a specific duration (e.g., 8-12 hours) at room temperature with gentle agitation.[6] This step helps to standardize the metabolic state of the seeds.
-
-
MES Treatment:
-
Washing and Quenching:
-
CRITICAL STEP: Working in a fume hood, carefully decant the MES solution into a designated hazardous waste container.
-
Immediately wash the seeds with a large volume of water. Repeat the wash 5-10 times.
-
Transfer the seeds to a mesh or cheesecloth and wash under running tap water for an extended period (e.g., 4-6 hours) to thoroughly remove all traces of MES.[6]
-
(Optional) For extra safety, you can perform a final wash with a 10% sodium thiosulfate solution for 15 minutes to inactivate any residual MES, followed by several final rinses with sterile water.
-
-
Drying and Sowing:
-
Gently blot the seeds dry on filter paper.
-
The seeds can be sown immediately onto soil (M1 generation) or dried for later use, depending on the species.
-
Protocol 2: Detection of MES-Induced Mutations via TILLING
TILLING is a multi-step process used to identify individuals with mutations in a specific gene.
-
Create a Mutagenized Population: Generate a large M2 population (from self-fertilized M1 plants) using the mutagenesis protocol above.[12]
-
DNA Extraction and Pooling:
-
Extract high-quality genomic DNA from individual M2 plants.
-
To increase throughput, create DNA pools. For example, combine equal amounts of DNA from 8 different individuals into a single sample (8x pool).[12]
-
-
PCR Amplification:
-
Design primers to amplify a specific region of your gene of interest. Primers are often labeled with fluorescent dyes for detection.
-
Perform PCR on the DNA pools to amplify the target region.
-
-
Heteroduplex Formation:
-
After PCR, heat the products to denature the DNA (e.g., 95°C) and then cool them slowly.[10]
-
This allows wild-type and mutant DNA strands to re-anneal, forming heteroduplexes with a mismatch "bubble" at the site of the mutation.
-
-
Nuclease Cleavage:
-
Treat the heteroduplexed PCR products with a single-strand-specific nuclease, such as CEL I.[12]
-
This enzyme cuts the DNA at the mismatch bubble.
-
-
Fragment Analysis:
-
Separate the cleaved DNA fragments by size using gel electrophoresis (e.g., on a LI-COR DNA analyzer).
-
The presence of cleaved fragments of a specific size indicates a mutation within that DNA pool.
-
-
Identify the Mutant Individual:
-
Once a positive pool is identified, perform PCR and sequencing on the individual DNA samples that made up that pool to pinpoint the exact plant carrying the mutation.[12]
-
Visualizations
Caption: Mechanism of MES-induced point mutation via DNA alkylation and repair.
Caption: Standard workflow for generating mutant populations in plants using MES.
Caption: Troubleshooting decision tree for common issues in MES mutagenesis.
References
- 1. CAS 1912-28-3: this compound | CymitQuimica [cymitquimica.com]
- 2. Off-Target Mutagenesis Detection - Mouse Biology Program [mbp.mousebiology.org]
- 3. DNA Damage Induced by Alkylating Agents and Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of DNA Alkylation Damage Repair: Lessons and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Protocol for ethyl methanesulphonate (EMS) mutagenesis application in rice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. juniperpublishers.com [juniperpublishers.com]
- 9. TILLING - a shortcut in functional genomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TILLING (molecular biology) - Wikipedia [en.wikipedia.org]
- 11. The Rate and Molecular Spectrum of Spontaneous Mutations in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TILLING Pipeline | John Innes Centre [jic.ac.uk]
- 13. Tomato TILLING Technology: Development of a Reverse Genetics Tool for the Efficient Isolation of Mutants from Micro-Tom Mutant Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
Validation & Comparative
A Comparative Analysis of the Mutagenic Spectrums of Methyl Ethanesulfonate and Ethyl Methanesulfonate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of genetic research and drug development, understanding the precise molecular impact of mutagenic agents is paramount. This guide provides a detailed comparison of the mutagenic spectrums of two alkylating agents: Methyl ethanesulfonate (MES) and the more extensively studied Ethyl methanesulfonate (EMS). While comprehensive data on MES is limited, this guide will leverage available information and draw comparisons with the closely related methylating agent, Methyl Methanesulfonate (MMS), to provide a thorough analysis for researchers.
Executive Summary
Ethyl methanesulfonate (EMS) is a potent mutagen widely utilized in genetic screening due to its well-characterized action. It primarily induces G:C to A:T transition mutations through the formation of O⁶-ethylguanine.[1][2] This specificity makes it a valuable tool for creating libraries of point mutations.
Data directly detailing the mutagenic spectrum of this compound (MES) is less prevalent in publicly available literature. However, as a methylating agent, its mode of action can be inferred from studies of similar compounds like Methyl Methanesulfonate (MMS). MMS is known to methylate DNA, leading to the formation of lesions such as N⁷-methylguanine and N³-methyladenine, which can result in the formation of apurinic sites.[3] These sites can, in turn, lead to a broader spectrum of mutations, including transversion mutations.[3]
This guide will delve into the mechanistic differences between these compounds, present available data on their mutagenic profiles, detail experimental protocols for assessing their effects, and visualize the cellular pathways involved in responding to the DNA damage they inflict.
Mechanisms of Mutagenesis
Both MES and EMS are monofunctional alkylating agents, meaning they transfer a single alkyl group (methyl or ethyl, respectively) to nucleophilic sites on DNA bases.[4] The nature of this alkyl group and the sites of adduction are critical determinants of the resulting mutational spectrum.
Ethyl Methanesulfonate (EMS): EMS predominantly ethylates the O⁶ position of guanine, forming O⁶-ethylguanine.[2] During DNA replication, this modified base frequently mispairs with thymine instead of cytosine.[2] Subsequent rounds of replication then solidify this change, resulting in a G:C to A:T transition.[2] EMS can also cause A:T to G:C transitions through the mispairing of 3-ethyladenine.[1]
This compound (MES) and Methyl Methanesulfonate (MMS): As a methylating agent, MES is expected to have a different profile. The related compound, MMS, primarily methylates the N⁷ position of guanine and the N³ position of adenine.[3] These N-alkylated bases are less stable and can be excised, creating apurinic (AP) sites. These AP sites are non-instructional and can lead to the insertion of any of the four bases by DNA polymerase, resulting in a higher frequency of transversion mutations (e.g., G:C to T:A or G:C to C:G) compared to EMS.[3]
Comparative Mutagenic Spectrum
The following table summarizes the expected and observed mutational spectra for EMS and MMS (as a proxy for MES). It is crucial to note the lack of extensive, direct quantitative data for MES.
| Feature | Ethyl Methanesulfonate (EMS) | Methyl Methanesulfonate (MMS) (as a proxy for this compound) |
| Primary DNA Adduct | O⁶-ethylguanine | N⁷-methylguanine, N³-methyladenine[3] |
| Predominant Mutation Type | G:C → A:T transitions[1][2] | G:C → A:T transitions, A:T → G:C transitions, and transversions (e.g., G:C → T:A)[3] |
| Mutation Frequency | High frequency of point mutations[5] | Can induce a high frequency of mutations[3] |
| Other Effects | Can induce chromosomal abnormalities at a lower frequency than point mutations.[6] | Can lead to the formation of apurinic sites, which are cytotoxic and mutagenic.[3] |
Experimental Protocols for Assessing Mutagenic Spectrum
Several experimental approaches can be employed to determine the mutagenic spectrum of chemical agents. Below are detailed methodologies for three common assays.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[7][8][9]
Protocol:
-
Strain Preparation: Inoculate overnight cultures of appropriate S. typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537) in nutrient broth and incubate at 37°C with shaking.[7]
-
Metabolic Activation (Optional but recommended): Prepare an S9 fraction from the liver homogenate of rats induced with a suitable agent (e.g., Aroclor 1254). This provides metabolic enzymes that can convert a pro-mutagen into its active form.[8]
-
Exposure: In a test tube, combine the tester strain, the test chemical (MES or EMS) at various concentrations, and either the S9 mix or a buffer control.[7]
-
Plating: Add molten top agar containing a trace amount of histidine and biotin to the test tube, mix, and pour onto a minimal glucose agar plate.[10]
-
Incubation: Incubate the plates at 37°C for 48-72 hours.[10]
-
Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
Reporter Gene Mutation Assay
Reporter gene assays in mammalian cells can provide quantitative data on mutation induction at a specific genetic locus.
Protocol:
-
Cell Culture and Treatment: Culture a suitable mammalian cell line (e.g., CHO, L5178Y) containing a reporter gene (e.g., HPRT, lacZ, luciferase) to a sufficient density.[11][12][13][14][15] Treat the cells with a range of concentrations of MES or EMS for a defined period.
-
Mutation Expression: After treatment, wash the cells and culture them in a non-selective medium for a period that allows for the expression of any induced mutations (typically several days).
-
Mutant Selection: Plate the cells in a selective medium that allows only the growth of mutant cells. For example, for the HPRT gene, 6-thioguanine is used to select for HPRT-deficient mutants.
-
Cloning and Sequencing: Isolate individual mutant colonies, expand them, and sequence the reporter gene to identify the specific type of mutation (transition, transversion, insertion, deletion).
-
Data Analysis: Calculate the mutation frequency and characterize the mutational spectrum for each compound.
Whole Genome Sequencing (WGS)
WGS provides the most comprehensive analysis of the mutagenic spectrum across the entire genome.[16][17][18]
Protocol:
-
Experimental Design: Expose a model organism (e.g., C. elegans, mouse embryonic stem cells) or a cell line to MES or EMS.[16] For in vivo studies, this may involve treating parent animals and analyzing the genomes of their offspring.
-
DNA Isolation and Library Preparation: Isolate high-quality genomic DNA from treated and untreated control samples.[16] Shear the DNA into fragments of a specific size and ligate sequencing adapters to create a sequencing library.
-
Sequencing: Sequence the prepared libraries using a high-throughput sequencing platform (e.g., Illumina).[16]
-
Data Analysis:
-
Align the sequencing reads to a reference genome.
-
Call variants (single nucleotide variants, insertions, deletions) using appropriate bioinformatics tools.
-
Filter the variants to remove pre-existing polymorphisms and sequencing artifacts by comparing to the control genome(s).
-
Analyze the remaining de novo mutations to determine the mutational spectrum (e.g., types of base substitutions, trinucleotide context).
-
Visualization of Cellular Response Pathways
Upon exposure to alkylating agents like MES and EMS, cells activate complex DNA damage response (DDR) pathways to repair the lesions and maintain genomic integrity. The primary sensors of this damage are the ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases.[19][20][21][22][23][24]
Below are diagrams representing a generalized experimental workflow for assessing mutagenicity and the key signaling pathways involved in the DNA damage response.
References
- 1. Effect of ethyl methanesulfonate mediated mutation for enhancing morpho-physio-biochemical and yield contributing traits of fragrant rice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ethyl methanesulfonate - Wikipedia [en.wikipedia.org]
- 3. Specificity of mutations induced by methyl methanesulfonate in mismatch repair-deficient human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Induced variations of ethyl methane sulfonate mutagenized cowpea (Vigna unguiculata L. walp) plants [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 8. Microbial Mutagenicity Assay: Ames Test [bio-protocol.org]
- 9. criver.com [criver.com]
- 10. wahoo.nsm.umass.edu [wahoo.nsm.umass.edu]
- 11. promega.com [promega.com]
- 12. indigobiosciences.com [indigobiosciences.com]
- 13. Reporter Gene Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Improving Reporter Gene Assay Methodology for Evaluating the Ability of Compounds to Restore P53 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mutation Mapping and Identification by Whole-Genome Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Methods of Whole Genome Sequencing - CD Genomics [cd-genomics.com]
- 18. How To Analyze Whole Genome Sequencing Data For Absolute Beginners Part 2B: Unmatched Sample Mutation Calling Strategies - NGS Learning Hub [ngs101.com]
- 19. ATM Signaling | GeneTex [genetex.com]
- 20. DNA Damage Response (DDR) Pathway [sigmaaldrich.com]
- 21. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. ATM and ATR signaling at a glance - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Methylation Efficiency: Methyl Ethanesulfonate vs. Dimethyl Sulfate
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic chemistry and drug development, methylation serves as a fundamental tool for modifying the physicochemical and pharmacological properties of molecules. The choice of methylating agent is critical, influencing reaction efficiency, substrate scope, and safety. This guide provides an objective comparison of two common methylating agents: methyl ethanesulfonate (MES) and dimethyl sulfate (DMS), focusing on their methylation efficiency with supporting data and detailed experimental protocols.
Executive Summary
Dimethyl sulfate (DMS) is a widely used, highly reactive, and cost-effective methylating agent.[1] It is known for its high efficiency in methylating a broad range of nucleophiles, including phenols, amines, and thiols.[1] However, its extreme toxicity and carcinogenicity necessitate stringent handling precautions.[1] this compound (MES) is another potent SN2 methylating agent, though less commonly employed in routine synthesis compared to DMS. While direct comparative studies on methylation efficiency are scarce, this guide consolidates available data to draw meaningful comparisons.
Comparison of Physicochemical Properties
A brief overview of the key properties of MES and DMS is presented below.
| Property | This compound (MES) | Dimethyl Sulfate (DMS) |
| CAS Number | 1912-28-3[2] | 77-78-1[1] |
| Molecular Formula | C₃H₈O₃S[2] | C₂H₆O₄S[1] |
| Molecular Weight | 124.16 g/mol [2] | 126.13 g/mol [1] |
| Appearance | Colorless to pale yellow liquid[2] | Colorless, oily liquid[1] |
| Boiling Point | Not readily available | 188 °C (decomposes)[1] |
| Density | Not readily available | 1.33 g/mL[1] |
| Toxicity | Potential to induce genetic mutations[2] | Highly toxic, carcinogenic, and mutagenic[1] |
Methylation Efficiency: A Comparative Analysis
Both MES and DMS are potent methylating agents that operate primarily through an SN2 mechanism.[3][4] The efficiency of methylation depends on several factors, including the nature of the substrate (nucleophilicity), reaction conditions (solvent, temperature, base), and the inherent reactivity of the methylating agent.
O-Methylation of Phenols
The methylation of phenols to their corresponding methyl ethers is a common transformation.
-
Dimethyl Sulfate (DMS): DMS is highly effective for the O-methylation of phenols. For instance, the methylation of 2-naphthol using DMS has been reported to yield 2-methoxynaphthalene in 79% yield.[5] In another example, the methylation of salicylic acid to methyl salicylate using DMS proceeded with a 96% yield.[6]
Table 1: Comparison of O-Methylation Yields
| Substrate | Methylating Agent | Product | Yield (%) | Reference |
| 2-Naphthol | Dimethyl Sulfate | 2-Methoxynaphthalene | 79% | [5] |
| Salicylic Acid | Dimethyl Sulfate | Methyl Salicylate | 96% | [6] |
| Phenol | Dimethyl Sulfate | Anisole | up to 70% | [8] |
N-Methylation of Amines
The methylation of amines is crucial in the synthesis of many pharmaceuticals and fine chemicals.
-
Dimethyl Sulfate (DMS): DMS is a standard reagent for the N-methylation of amines, capable of producing both secondary and tertiary amines. For example, N-methylaniline can be synthesized from aniline using DMS.[9]
-
This compound (MES): MES is also capable of methylating primary and secondary amines to form methylated amines.[7] However, specific comparative yield data is limited.
Table 2: Comparison of N-Methylation Yields
| Substrate | Methylating Agent | Product | Yield (%) | Reference |
| Aniline | Methanol/Catalyst | N-Methylaniline | 93% | [9] |
Note: Data for a comparable N-methylation using MES was not available in the reviewed literature. The provided data for DMS uses methanol as the methyl source with a catalyst, which is a different methodology.
S-Methylation of Thiols
The methylation of thiols to thioethers is another important synthetic transformation.
-
Dimethyl Sulfate (DMS): DMS readily methylates thiolate salts to produce methyl thioethers.[1]
-
This compound (MES): MES is also known to react with thiols to form methylated products.[7]
Table 3: Comparison of S-Methylation Yields
| Substrate | Methylating Agent | Product | Yield (%) | Reference |
| Thiophenol | Not Specified | Thioanisole | Not Specified | [10] |
Reaction Mechanisms and Kinetics
Both MES and DMS react via a bimolecular nucleophilic substitution (SN2) mechanism, where a nucleophile attacks the methyl group, leading to the displacement of the corresponding sulfonate or sulfate leaving group.[3][4]
The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile.[3] The reactivity of the methylating agent is influenced by the stability of the leaving group. Both ethanesulfonate and methyl sulfate are excellent leaving groups, contributing to the high reactivity of MES and DMS.
Kinetic studies on the hydrolysis of dimethyl sulfate indicate a rapid reaction with water.[11][12][13] While direct kinetic comparisons with this compound are not available, the similar structures suggest comparable reactivity profiles, although differences in steric hindrance and the electronic effects of the ethyl versus methyl group on the sulfonate moiety may lead to subtle differences in reaction rates.
SN2 mechanism for methylation by MES and DMS.
Experimental Protocols
Detailed methodologies for methylation reactions are crucial for reproducibility and optimization.
General Protocol for O-Methylation of a Phenol using Dimethyl Sulfate
This protocol is adapted from a procedure for the methylation of 2-naphthol.[5]
Materials:
-
2-Naphthol
-
Dimethyl Sulfate (DMS)
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Water
Procedure:
-
In a flask equipped with a reflux condenser and a dropping funnel, dissolve the 2-naphthol in ethanol.
-
Add a solution of sodium hydroxide in water to the flask.
-
Heat the mixture to reflux.
-
Slowly add dimethyl sulfate to the refluxing mixture from the dropping funnel.
-
Continue refluxing for a specified period (e.g., 1-2 hours) to ensure the completion of the reaction.
-
After reflux, cool the reaction mixture and pour it into a large volume of water to precipitate the product.
-
Collect the crude product by filtration, wash thoroughly with water, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-methoxynaphthalene.
General Protocol for N-Methylation of an Amine using Dimethyl Sulfate
This protocol is a general procedure for the N-methylation of an aromatic amine.[9]
Materials:
-
Aniline
-
Dimethyl Sulfate (DMS)
-
Sodium Bicarbonate (NaHCO₃) or another suitable base
-
A suitable solvent (e.g., water, methanol, or a biphasic system)
Procedure:
-
Dissolve the aniline in the chosen solvent in a reaction flask.
-
Add the base (e.g., sodium bicarbonate) to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add dimethyl sulfate to the cooled mixture with vigorous stirring.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours or until the reaction is complete as monitored by TLC or GC.
-
Work-up the reaction by adding water and extracting the product with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to obtain the N-methylated aniline.
General Protocol for S-Methylation of a Thiol using Dimethyl Sulfate
This protocol outlines a general procedure for the S-methylation of a thiol.[1]
Materials:
-
Thiophenol or other thiol
-
Dimethyl Sulfate (DMS)
-
Sodium Hydroxide (NaOH) or Sodium Methoxide (NaOMe)
-
Methanol or another suitable solvent
Procedure:
-
Dissolve the thiol in the solvent in a reaction flask.
-
Add a solution of the base (e.g., sodium hydroxide in water or sodium methoxide in methanol) to form the thiolate salt.
-
Cool the mixture if the reaction is exothermic.
-
Slowly add dimethyl sulfate to the stirred solution.
-
Allow the reaction to proceed at room temperature or with gentle heating until completion.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic extract, dry it over an anhydrous salt, and remove the solvent under reduced pressure.
-
Purify the resulting thioether by distillation or chromatography.
General experimental workflow for methylation.
Safety Considerations
A critical aspect of choosing a methylating agent is its safety profile.
-
Dimethyl Sulfate (DMS): DMS is classified as a carcinogen and is highly toxic.[1] It can be absorbed through the skin, mucous membranes, and the gastrointestinal tract.[1] Due to its high toxicity, it must be handled with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment.
-
This compound (MES): MES is also considered a potential mutagen and should be handled with care.[2] While generally considered less acutely toxic than DMS, it is still a hazardous substance that requires appropriate safety measures.
Conclusion
Both this compound and dimethyl sulfate are effective SN2 methylating agents. Based on the available literature, dimethyl sulfate appears to be a more reactive and widely documented reagent for a broad range of methylation reactions, often providing high yields. However, its extreme toxicity is a significant drawback.
References
- 1. Dimethyl sulfate - Wikipedia [en.wikipedia.org]
- 2. CAS 1912-28-3: this compound | CymitQuimica [cymitquimica.com]
- 3. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. youtube.com [youtube.com]
- 6. Dimethyl sulfate as methylation agent in highly regioselective synthesis of methyl salicylate using sodium bicarbonate … [ouci.dntb.gov.ua]
- 7. Buy this compound | 1912-28-3 [smolecule.com]
- 8. "Conclusions in Regard to the Methylation of Phenol" by Harry F. Lewis and Wesley Trieschmann [scholarworks.uni.edu]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. enovatia.com [enovatia.com]
- 13. UQ eSpace [espace.library.uq.edu.au]
A Researcher's Guide: Validating Methyl Ethanesulfonate-Induced Mutations by DNA Sequencing
For researchers, scientists, and drug development professionals, the precise validation of induced mutations is a cornerstone of genetic research and therapeutic development. Methyl ethanesulfonate (MES), a potent alkylating agent, is a valuable tool for inducing random mutations for genetic screening and functional analysis. The subsequent identification and confirmation of these mutations are critical for downstream applications. This guide provides a comprehensive comparison of the two primary DNA sequencing methodologies for validating MES-induced mutations: the traditional Sanger sequencing and the high-throughput Next-Generation Sequencing (NGS).
This guide will delve into detailed experimental protocols, present quantitative data for comparison, and visualize complex workflows to empower researchers in selecting the optimal validation strategy for their specific needs. While ethyl methanesulfonate (EMS) is more extensively documented, its structural and functional similarity to MES makes it an excellent proxy for establishing effective protocols. The methodologies described can be readily adapted for MES-induced mutation validation.
Comparison of Validation Methods: Sanger Sequencing vs. Next-Generation Sequencing
The choice between Sanger sequencing and NGS for validating MES-induced mutations hinges on the specific requirements of the experiment, including the number of samples, the desired depth of information, and budgetary considerations.
| Feature | Sanger Sequencing | Next-Generation Sequencing (NGS) |
| Principle | Dideoxy chain termination method, sequencing a single DNA fragment at a time. | Massively parallel sequencing of millions of DNA fragments simultaneously. |
| Throughput | Low throughput, suitable for a small number of targets. | High throughput, ideal for analyzing numerous genes or whole genomes. |
| Sensitivity | Lower sensitivity, with a detection limit of approximately 15-20% for a mutant allele in a mixed population.[1] | High sensitivity, capable of detecting low-frequency variants, with some methods reaching a detection limit as low as 1%.[1] |
| Cost per Sample | Higher cost per gene for a large number of genes. | Lower cost per gene when analyzing a large number of genes or whole genomes. |
| Data Analysis | Relatively straightforward data analysis. | Complex data analysis requiring specialized bioinformatics expertise and computational resources.[2] |
| Applications | Confirmation of known mutations, sequencing of single PCR products, validation of mutations found by other methods.[2] | Discovery of novel mutations, whole-genome or exome sequencing, analysis of complex genetic variations.[1] |
| Strengths | "Gold standard" for accuracy in sequencing single fragments, simpler workflow.[2] | High throughput, high sensitivity, comprehensive genomic coverage. |
| Limitations | Low throughput, lower sensitivity for detecting rare mutations.[1] | Complex workflow and data analysis, higher initial instrument cost. |
Experimental Protocols
The following protocols provide a detailed workflow for MES-induced mutagenesis and subsequent validation by both Sanger and Next-Generation Sequencing.
I. MES Mutagenesis in Mammalian Cell Culture (e.g., CHO cells)
This protocol is adapted from established methods for chemical mutagenesis in mammalian cells.
Materials:
-
Chinese Hamster Ovary (CHO) cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
This compound (MES)
-
Trypsin-EDTA
-
Cell culture flasks and plates
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Seeding: Seed CHO cells in a T75 flask and culture until they reach 70-80% confluency.
-
MES Treatment:
-
Prepare a fresh stock solution of MES in serum-free medium or PBS immediately before use.
-
Wash the cells once with sterile PBS.
-
Add the MES-containing medium to the cells at the desired final concentration (e.g., 100-500 µg/mL). The optimal concentration should be determined empirically by a dose-response curve to achieve a survival rate of 20-50%.
-
Incubate the cells with MES for a defined period (e.g., 2-24 hours) at 37°C in a CO2 incubator.
-
-
Post-Treatment Care:
-
Remove the MES-containing medium and wash the cells twice with sterile PBS.
-
Add fresh complete medium to the flask.
-
Allow the cells to recover and proliferate for a period to allow for the fixation of mutations (typically 5-7 days). During this time, subculture the cells as needed.
-
II. Genomic DNA Extraction
Materials:
-
MES-treated and control cell populations
-
Genomic DNA extraction kit (e.g., column-based or magnetic bead-based)
-
RNase A
-
Proteinase K
-
Spectrophotometer (e.g., NanoDrop) or fluorometer (e.g., Qubit)
Procedure:
-
Harvest the MES-treated and control cells by trypsinization.
-
Follow the manufacturer's protocol for the chosen genomic DNA extraction kit. This typically involves cell lysis, protein digestion with Proteinase K, RNA removal with RNase A, and purification of the genomic DNA.
-
Elute the purified genomic DNA in a suitable buffer (e.g., TE buffer or nuclease-free water).
-
Assess the quantity and quality of the extracted DNA using a spectrophotometer or fluorometer. Ensure the A260/A280 ratio is between 1.8 and 2.0.
III. Validation by Sanger Sequencing
A. PCR Amplification of Target Region
Primer Design:
-
Design primers flanking the genomic region of interest where mutations are expected.
-
Primer length should be 18-24 bases.[3]
-
Aim for a GC content of 45-55%.[3]
-
The melting temperature (Tm) should be between 50°C and 65°C.[3]
-
Include a "GC clamp" (one or two G/C bases) at the 3' end of the primers.[3]
PCR Optimization:
-
Template DNA: Use 1-100 ng of genomic DNA per reaction.
-
Magnesium Concentration: Optimize the MgCl2 concentration, typically between 1.5 and 2.5 mM.
-
Annealing Temperature: Perform a temperature gradient PCR to determine the optimal annealing temperature, usually 3-5°C below the calculated Tm of the primers.
-
Extension Time: The extension time depends on the length of the PCR product and the polymerase used (e.g., 1 minute per kb for Taq polymerase).
Procedure:
-
Set up the PCR reaction with the optimized conditions.
-
Perform PCR amplification.
-
Analyze the PCR product on an agarose gel to confirm the presence of a single band of the expected size.
-
Purify the PCR product to remove primers and dNTPs using a PCR purification kit.
B. Sanger Sequencing Reaction and Analysis
Procedure:
-
Prepare the sequencing reaction by combining the purified PCR product, a sequencing primer (either the forward or reverse PCR primer), and the sequencing master mix.
-
Perform cycle sequencing.
-
Purify the sequencing products to remove unincorporated dyes.
-
Analyze the products on a capillary electrophoresis-based DNA sequencer.
-
Analyze the resulting chromatogram using sequencing analysis software. Align the sequence from the MES-treated sample with the control sequence to identify any base changes.
IV. Validation by Next-Generation Sequencing (NGS)
A. Library Preparation
Procedure:
-
DNA Fragmentation: Fragment the genomic DNA to the desired size range (e.g., 200-500 bp) using enzymatic digestion or physical methods like sonication.
-
End Repair and A-tailing: Repair the ends of the fragmented DNA to create blunt ends and then add a single adenine nucleotide to the 3' ends.
-
Adapter Ligation: Ligate NGS adapters to the ends of the DNA fragments. These adapters contain sequences for amplification and sequencing.
-
Size Selection: Select the desired fragment size range using magnetic beads or gel electrophoresis.
-
PCR Amplification: Amplify the adapter-ligated library to generate a sufficient quantity for sequencing.
B. Sequencing and Data Analysis
Procedure:
-
Quantify and perform quality control on the prepared library.
-
Sequence the library on an NGS platform (e.g., Illumina).
-
Data Analysis Pipeline:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Alignment: Align the sequencing reads to a reference genome using an aligner such as BWA or Bowtie2.
-
Variant Calling: Identify single nucleotide variations (SNVs) and small insertions/deletions (indels) using variant calling software like GATK HaplotypeCaller, SAMtools/BCFtools, or VarScan2.[4]
-
Variant Filtering: Filter the called variants to remove low-quality calls and potential artifacts. For EMS/MES-induced mutations, which are predominantly G:C to A:T transitions, filtering can be tailored to enrich for these specific changes.
-
Variant Annotation: Annotate the identified variants to determine their potential functional impact using tools like SnpEff or ANNOVAR.
-
Mandatory Visualizations
Caption: Experimental workflow for the validation of MES-induced mutations.
References
- 1. Systematic prediction of EMS‐induced mutations in a sorghum mutant population - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [A bioinformatic pipeline for NGS data analysis and mutation calling in human solid tumors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A bioinformatic pipeline for NGS data analysis and mutation calling in human solid tumors [pbmc.ibmc.msk.ru]
- 4. researchgate.net [researchgate.net]
HPLC Analysis for Monitoring Methyl Ethanesulfonate Reaction Completion: A Comparative Guide
For researchers, scientists, and drug development professionals, timely and accurate monitoring of reaction completion is critical for process optimization and ensuring product quality. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for monitoring reactions involving Methyl Ethanesulfonate (MES), a common alkylating agent.
Due to its lack of a strong UV chromophore, direct analysis of this compound by HPLC with UV detection is often not feasible, necessitating alternative approaches. This guide compares three common HPLC-based strategies: direct analysis using a universal detector, pre-column derivatization followed by UV detection, and direct analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).
Comparison of Analytical Approaches
The choice of an analytical method for monitoring an MES reaction depends on several factors, including the required sensitivity, the complexity of the reaction matrix, and the available instrumentation. The following table summarizes the key performance characteristics of each approach.
| Parameter | Direct Analysis with Universal Detection (e.g., RI) | Pre-column Derivatization with UV Detection | Direct Analysis with Mass Spectrometry (LC-MS) |
| Principle | Separation of MES from other reaction components with detection based on changes in the refractive index of the mobile phase. | Chemical modification of MES to introduce a UV-absorbing chromophore prior to HPLC analysis. | Separation by HPLC followed by detection based on the mass-to-charge ratio of the ionized MES. |
| Sensitivity | Low | High | Very High |
| Specificity | Low; susceptible to interference from co-eluting compounds. | High; dependent on the selectivity of the derivatization reaction. | Very High; provides mass information for unambiguous identification. |
| Sample Throughput | High (no derivatization step) | Moderate (requires an additional derivatization step) | High |
| Method Development | Relatively simple | More complex due to optimization of derivatization conditions. | Can be complex, requiring optimization of ionization source parameters. |
| Instrumentation Cost | Low to Moderate | Low to Moderate | High |
| Suitability for Gradient Elution | Not suitable for gradient elution. | Suitable for gradient elution. | Suitable for gradient elution. |
Experimental Protocols
Detailed methodologies for each approach are provided below. These protocols are based on established methods for the analysis of alkyl sulfonates and can be adapted for specific reaction monitoring needs.
Method 1: Direct Analysis using HPLC with Refractive Index (RI) Detection
This method is suitable for relatively simple reaction mixtures where high sensitivity is not a primary concern.
-
HPLC System: An isocratic HPLC system equipped with a Refractive Index (RI) detector.
-
Column: Primesep N stationary phase column (250 mm x 4.6 mm, 3 µm particle size).[1]
-
Mobile Phase: Isopropyl alcohol (IPA).[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Injection Volume: 20 µL.
-
Sample Preparation: Dilute an aliquot of the reaction mixture with the mobile phase to an appropriate concentration. Filter through a 0.45 µm membrane filter before injection.
Method 2: Pre-column Derivatization with HPLC-UV Detection
This is a sensitive and specific method for quantifying MES. The derivatization step converts the non-UV active MES into a compound that can be readily detected by a UV detector.
-
Derivatization Reagent: Sodium dibenzyldithiocarbamate (BDC).[2] Other reagents like N,N-diethyldithiocarbamate can also be used.[3]
-
Derivatization Procedure:
-
Precisely weigh the sample (e.g., 250 mg) and place it in a 5 mL volumetric flask.[2]
-
Add 3 mL of the derivatizing reagent solution (e.g., 3 mg/mL BDC in acetonitrile).[2]
-
Add 0.5 mL of NaOH solution (40 mg/mL) to adjust the pH.[2]
-
Dilute to volume with acetonitrile.[2]
-
Heat the mixture at 80°C in a water bath for 2 hours.[2]
-
After the reaction is complete, cool the solution and inject it into the HPLC.[2]
-
-
HPLC System: A gradient or isocratic HPLC system with a UV detector.
-
Column: SunFire C18 column (250 mm x 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase: A mixture of 5 mM ammonium acetate (A) and acetonitrile (B) in a constant proportion of 20:80 (V/V).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30°C.[2]
-
Detection Wavelength: 280 nm.[2]
-
Injection Volume: 20 µL.[2]
Method 3: Direct Analysis using HPLC-Mass Spectrometry (LC-MS)
LC-MS offers the highest sensitivity and specificity and is the preferred method for trace-level analysis and complex matrices.
-
HPLC System: An HPLC system coupled to a mass spectrometer (e.g., triple quadrupole).
-
Column: Atlantis T3 column or similar C18 column.[4]
-
Mobile Phase: A gradient of acetonitrile and water, often with a modifier like formic acid to improve ionization.
-
Flow Rate: Typically 0.2-0.6 mL/min, depending on the column dimensions.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
MS Detection: Multiple Reaction Monitoring (MRM) mode for quantitative analysis, monitoring specific precursor-product ion transitions for MES.[4]
-
Sample Preparation: Dilute an aliquot of the reaction mixture with the mobile phase. Filter through a 0.45 µm membrane filter before injection.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the different HPLC-based methods.
Logical Comparison of Method Selection
The selection of the most appropriate method involves a trade-off between performance and practicality. The following diagram outlines the decision-making process.
References
- 1. RI HPLC Method for Analysis of Methyl methanesulfonate (MMS) on Primesep N Column | SIELC Technologies [sielc.com]
- 2. Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of methyl methanesulfonate and ethyl methanesulfonate in methanesulfonic acid by derivatization followed by high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Comparative study of Methyl ethanesulfonate and methyl iodide for N-methylation
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, particularly in the modification of bioactive molecules, N-methylation is a fundamental transformation. The introduction of a methyl group to a nitrogen atom can profoundly influence a compound's pharmacological properties, including its potency, selectivity, and metabolic stability. Among the arsenal of methylating agents available, methyl iodide has long been a workhorse. However, concerns over its toxicity and volatility have prompted the exploration of alternatives. This guide provides a comparative study of methyl ethanesulfonate and methyl iodide for N-methylation, offering insights into their performance, safety, and practical applications, supported by available data and experimental considerations.
Executive Summary
| Feature | This compound | Methyl Iodide |
| Reactivity | Generally a potent methylating agent. | Highly reactive and widely used. |
| Selectivity | Data on chemoselectivity is limited in direct comparison. | Can lead to overmethylation (quaternary ammonium salts). |
| Safety | Alkylating agent with mutagenic potential; handle with caution. | Highly toxic, volatile, and a suspected carcinogen.[1] |
| Cost | Generally considered a cost-effective reagent. | Price can be a factor, especially for large-scale synthesis. |
| Environmental Impact | Less volatile than methyl iodide, potentially reducing air emissions. | High volatility contributes to environmental release. Agricultural use has been phased out in the U.S. due to toxicity and environmental concerns.[2] |
| Byproducts | Ethanesulfonic acid or its salt. | Iodide salts. |
Performance in N-Methylation: A Data-Driven Comparison
Direct, side-by-side quantitative comparisons of this compound and methyl iodide for N-methylation across a broad range of substrates are not extensively documented in readily available literature. However, by compiling data from various sources, we can infer their relative performance characteristics.
N-Methylation of Amines:
Methyl iodide is a classic and highly effective reagent for the N-methylation of primary and secondary amines. It readily reacts with a variety of amines, including anilines, under basic conditions. However, a significant drawback is the potential for over-methylation to form quaternary ammonium salts, which can be difficult to control, especially with primary amines.[3]
This compound is also a potent alkylating agent capable of methylating amines.[4][5] While specific yield comparisons are scarce, its reactivity is attributed to the good leaving group ability of the ethanesulfonate anion.
Table 1: N-Methylation of Anilines - A Green Chemistry Perspective
This table, adapted from a study on the environmental assessment of methylating agents, highlights the efficiency of methyl iodide in the mono-N-methylation of aniline. Data for this compound in a similar direct comparison was not available.
| Methylating Agent | Atom Economy (%) | Mass Index | Reference |
| Methyl Iodide (MeI) | 33 | 11.2 | [6] |
| Dimethyl Carbonate (DMC) | 73 | 4.8 | [6] |
| Dimethyl Sulfate (DMS) | 49 | 4.9 | [6] |
| Methanol (MeOH) | 79 | 3.1 | [6] |
Atom Economy and Mass Index are metrics used to evaluate the "greenness" of a chemical process. Higher atom economy and lower mass index are desirable.
N-Methylation of Heterocycles:
The N-methylation of nitrogen-containing heterocycles is crucial in the synthesis of many pharmaceuticals. Methyl iodide has been successfully employed for the N-methylation of various heterocycles, including indoles and pyridines.[7][8] However, challenges such as overalkylation at multiple nitrogen sites can arise.[9]
Information on the use of this compound for the N-methylation of heterocycles is less prevalent in the reviewed literature.
Experimental Protocols: Methodologies for N-Methylation
Protocol 1: General Procedure for N-Methylation of Anilines using Methyl Iodide
This is a generalized procedure and may require optimization for specific substrates.
Materials:
-
Substituted Aniline (1 equivalent)
-
Methyl Iodide (1.1 - 3 equivalents)
-
Base (e.g., Potassium Carbonate, Sodium Hydroxide) (1.5 - 3 equivalents)
-
Solvent (e.g., Acetone, DMF, DMSO)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
To a solution of the aniline in the chosen solvent, add the base.
-
Stir the mixture under an inert atmosphere.
-
Add methyl iodide dropwise to the reaction mixture at room temperature or a slightly elevated temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water or a dilute aqueous solution of a quenching agent like sodium thiosulfate (to react with excess methyl iodide).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Work-up Considerations for Methyl Iodide Reactions:
-
Quenching: Excess methyl iodide can be quenched with a nucleophilic solution such as sodium thiosulfate or a basic solution.[10]
-
Extraction and Purification: Standard liquid-liquid extraction and chromatographic techniques are typically employed for product isolation and purification.
Logical Workflow for Selecting a Methylating Agent
Caption: Decision workflow for selecting an appropriate N-methylating agent.
Safety and Handling: A Critical Consideration
Both this compound and methyl iodide are hazardous chemicals that require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Methyl Iodide:
-
Hazards: Highly toxic, volatile, and a suspected carcinogen.[1] Can cause severe harm if inhaled, ingested, or absorbed through the skin.
-
Handling:
-
Work exclusively in a certified fume hood.
-
Wear chemical-resistant gloves (nitrile or neoprene), a lab coat, and safety goggles.
-
Store in a cool, dry, well-ventilated area away from light and heat.[11]
-
-
Environmental Concerns: Due to its toxicity and potential to contaminate groundwater, its agricultural use as a fumigant has been discontinued in the United States.[2]
This compound:
-
Hazards: Classified as an alkylating agent with the potential to be a mutagen.[5] It should be handled with caution.
-
Handling:
-
Use in a well-ventilated fume hood.
-
Wear appropriate PPE, including gloves, lab coat, and safety glasses.
-
-
Environmental Concerns: Less volatile than methyl iodide, which may reduce the risk of atmospheric release.
Side Reactions and Selectivity
A key challenge in N-methylation is achieving mono-methylation and avoiding the formation of di-methylated and quaternary ammonium products, especially when starting with primary amines.
With methyl iodide , over-methylation is a common side reaction. The initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to a second methylation. Careful control of stoichiometry, temperature, and the use of specific bases can help to mitigate this, but achieving high selectivity for mono-methylation can be challenging.
For This compound , while it is a potent alkylating agent, there is limited direct comparative data on its selectivity in N-methylation versus methyl iodide. The principles of nucleophilicity and steric hindrance would still apply, suggesting that over-methylation could also be a concern.
Conclusion and Future Outlook
Methyl iodide remains a widely used and highly reactive reagent for N-methylation due to its long history of application and predictable reactivity. However, its significant toxicity, volatility, and potential for over-methylation are considerable drawbacks.
This compound presents itself as a viable, though less documented, alternative. Its lower volatility is a notable advantage from a safety and environmental standpoint. The primary gap in current knowledge is the lack of direct, quantitative comparative studies on its performance—specifically yield, reaction kinetics, and selectivity—against methyl iodide for a diverse range of nitrogen-containing substrates.
For researchers and drug development professionals, the choice of methylating agent will depend on a careful evaluation of the substrate, the desired level of selectivity, the scale of the reaction, and, critically, the available safety infrastructure. While methyl iodide may offer a more established route for small-scale laboratory synthesis where its reactivity is paramount, the impetus for greener and safer chemical processes should encourage further investigation into alternatives like this compound. Future research focused on direct comparative studies and the development of robust, high-yield protocols for this compound in N-methylation would be invaluable to the synthetic chemistry community.
References
- 1. researchgate.net [researchgate.net]
- 2. beyondpesticides.org [beyondpesticides.org]
- 3. Sciencemadness Discussion Board - Monomethylation of primary amines: N-methyl-2-phenethylamine - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Buy this compound | 1912-28-3 [smolecule.com]
- 5. CAS 1912-28-3: this compound | CymitQuimica [cymitquimica.com]
- 6. Green chemistry metrics: a comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pqri.org [pqri.org]
- 10. reddit.com [reddit.com]
- 11. Methylation with methyl iodide/sodium hydroxide [stenutz.eu]
TILLING vs. Whole-Genome Sequencing: A Comparative Guide for Identifying Methyl ethanesulfonate (MES) Mutations
For researchers, scientists, and drug development professionals navigating the landscape of mutation detection, choosing the optimal method is paramount. This guide provides a comprehensive comparison of two powerful techniques—TILLING (Targeting Induced Local Lesions in Genomes) and Whole-Genome Sequencing (WGS)—for the identification of mutations induced by the alkylating agent Methyl ethanesulfonate (MES).
This compound is a potent mutagen widely used to induce random mutations in genetic material, creating a valuable resource for functional genomics and the development of novel phenotypes. Identifying the genetic basis of these changes is crucial for understanding gene function and for downstream applications in medicine and agriculture. Both TILLING and WGS offer robust solutions for this purpose, yet they differ significantly in their approach, throughput, cost, and the nature of the data they generate.
This guide presents a detailed analysis of each technique, supported by experimental data and protocols, to empower researchers to make informed decisions based on their specific research goals and resources. While direct comparative data for MES is limited in the literature, this guide draws upon extensive data from studies using the closely related and well-documented alkylating agent Ethyl methanesulfonate (EMS), which induces a similar spectrum of mutations.
Quantitative Comparison of TILLING and Whole-Genome Sequencing
The following table summarizes the key quantitative differences between TILLING and WGS for the identification of chemically induced mutations. Data is primarily based on studies using EMS as a mutagen, a close analog to MES.
| Feature | TILLING (Targeting Induced Local Lesions in Genomes) | Whole-Genome Sequencing (WGS) |
| Primary Mutation Type Detected | Point mutations (SNPs)[1][2] | Comprehensive: SNPs, small insertions/deletions (indels), and larger structural variants[3][4][5] |
| Mutation Frequency (EMS-induced) | Typically 1 mutation per 200-500 kb screened in diploid organisms[6][7][8] | High density, for example, 1 mutation per 3.05 kb in tomato[3] |
| Spectrum of Detectable Mutations | Primarily G/C to A/T transitions, characteristic of alkylating agents[6][8] | Unbiased detection of all mutation types, including transitions, transversions, and indels[3][5] |
| Throughput | High-throughput for screening many individuals for mutations in a specific gene region.[9] | High-throughput for sequencing entire genomes, but analyzing large numbers of individuals can be costly. |
| Cost per Sample | Lower cost per sample for targeted gene screening.[9] | Higher cost per sample, though prices are continually decreasing.[10] |
| Cost per Mutation Identified | Can be cost-effective for finding mutations in a specific gene of interest. | Can be more cost-effective when aiming to identify all mutations across the genome. |
| Bioinformatics Analysis | Relatively straightforward; focused on identifying cleaved fragments or melting curve shifts. | Complex and computationally intensive; requires sophisticated pipelines for alignment, variant calling, and annotation.[2][11][12] |
| Discovery of Novel Mutations | Limited to the targeted gene region. | Genome-wide, enabling the discovery of mutations in any gene or regulatory region.[3] |
| Sample Pooling | Commonly used to increase throughput and reduce cost. | Possible, but can complicate the identification of rare variants. |
Experimental Protocols
TILLING Protocol for MES-Induced Mutation Detection
This protocol outlines the key steps for identifying MES-induced point mutations using a traditional TILLING approach with CEL I endonuclease.
1. MES Mutagenesis:
-
Treat seeds or organisms with an optimized concentration of this compound (MES) to induce mutations. The optimal concentration and duration of treatment should be determined empirically to achieve a high mutation density without excessive lethality.
-
Grow the M1 generation and allow for self-fertilization to produce the M2 generation.
2. DNA Extraction and Pooling:
-
Isolate high-quality genomic DNA from individual M2 plants.
-
Normalize the DNA concentration for each sample.
-
Create pools of DNA from multiple individuals (e.g., 8-fold pooling) to increase throughput.
3. PCR Amplification of Target Gene:
-
Design primers specific to the gene of interest. The amplicon size is typically between 1 and 1.5 kb.
-
Perform PCR on the pooled DNA samples to amplify the target region.
4. Heteroduplex Formation:
-
Denature the PCR products by heating to 95°C.
-
Gradually cool the samples to allow for the formation of heteroduplexes between wild-type and mutant DNA strands.
5. CEL I Digestion:
-
Prepare a CEL I enzyme extract from celery or use a commercially available enzyme.
-
Incubate the heteroduplexed PCR products with the CEL I enzyme. CEL I recognizes and cleaves the DNA at the site of a mismatch.
6. Fragment Analysis:
-
Separate the digested DNA fragments using a LI-COR DNA Analyzer or a similar high-resolution gel electrophoresis system.[13][14][15]
-
The presence of cleaved fragments of a specific size indicates a mutation within the amplified region.
7. Identification of the Mutant Individual:
-
Once a mutation is detected in a pool, the individual DNA samples that comprised the pool are screened individually to identify the plant carrying the mutation.
8. Mutation Validation:
-
Sequence the PCR product from the identified mutant individual to confirm the exact nature and location of the mutation.
Whole-Genome Sequencing Protocol for MES-Induced Mutation Detection
This protocol provides a general workflow for identifying MES-induced mutations using WGS.
1. MES Mutagenesis and DNA Extraction:
-
Perform MES mutagenesis as described in the TILLING protocol.
-
Extract high-quality, high-molecular-weight genomic DNA from an M2 individual.
2. Library Preparation: [16][17][18][19]
-
Fragmentation: Shear the genomic DNA into fragments of a desired size range (e.g., 300-500 bp) using enzymatic or physical methods like sonication.
-
End-Repair and A-tailing: Repair the ends of the DNA fragments to make them blunt and add a single adenine nucleotide to the 3' ends.
-
Adapter Ligation: Ligate sequencing adapters to both ends of the DNA fragments. These adapters contain sequences for priming the sequencing reaction and, optionally, barcodes for multiplexing.
-
Size Selection: Select fragments of the desired size range using gel electrophoresis or magnetic beads.
-
PCR Amplification: Amplify the adapter-ligated fragments to generate a sufficient quantity of library for sequencing.
3. Sequencing:
-
Quantify and quality control the prepared library.
-
Sequence the library on a high-throughput sequencing platform (e.g., Illumina).
4. Bioinformatic Analysis: [2][11][12]
-
Quality Control: Assess the quality of the raw sequencing reads and trim adapter sequences and low-quality bases.
-
Alignment: Align the high-quality reads to a reference genome using a tool like BWA (Burrows-Wheeler Aligner).
-
Variant Calling: Identify differences (SNPs, indels) between the aligned reads and the reference genome using variant calling software such as GATK (Genome Analysis Toolkit) or SAMtools.[20][21]
-
Variant Annotation: Annotate the identified variants to predict their functional impact (e.g., synonymous, non-synonymous, frameshift) using tools like SnpEff or ANNOVAR.
-
Filtering: Filter the variants to remove false positives and identify high-confidence, MES-induced mutations. This may involve comparing the mutant genome to the parental wild-type genome.
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for TILLING and WGS.
References
- 1. mdpi.com [mdpi.com]
- 2. Bioinformatics Pipeline For Variant Calling [meegle.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Quantitative comparison of genetic effects of ethylating agents on the basis of DNA adduct formation. Use of O6-ethylguanine as molecular dosimeter for extrapolation from cells in culture to the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genome-Wide Analysis of Artificial Mutations Induced by Ethyl Methanesulfonate in the Eggplant (Solanum melongena L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A high-density collection of EMS-induced mutations for TILLING in Landsberg erecta genetic background of Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of chemically induced mutations in rice by TILLING - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ijcmas.com [ijcmas.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. GitHub - Archived-IRRI-Bioinformatics/variant-calling-pipeline [github.com]
- 13. eurofinsgenomics.eu [eurofinsgenomics.eu]
- 14. cdn.labwrench.com [cdn.labwrench.com]
- 15. licorbio.com [licorbio.com]
- 16. frontlinegenomics.com [frontlinegenomics.com]
- 17. Whole-Genome Sequencing: Manual Library Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. NGS library preparation [qiagen.com]
- 19. agilent.com [agilent.com]
- 20. A Benchmark of Genetic Variant Calling Pipelines Using Metagenomic Short-Read Sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
Assessing the genotoxicity of Methyl ethanesulfonate relative to other alkylating agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the genotoxicity of Methyl Ethanesulfonate (MES) relative to other common alkylating agents, including Ethyl Methanesulfonate (EMS), Methyl Methanesulfonate (MMS), and N-methyl-N-nitrosourea (MNU). The information presented is supported by experimental data from various in vitro and in vivo genotoxicity assays, offering a valuable resource for assessing the mutagenic potential of these compounds.
Comparative Genotoxicity Data
The following table summarizes quantitative data from key genotoxicity studies, providing a direct comparison of the potencies of MES and other selected alkylating agents in inducing DNA damage and mutations. The data is compiled from studies utilizing the Ames test, in vitro micronucleus assay, and Comet assay.
| Alkylating Agent | Assay | Test System | Concentration/Dose | Endpoint | Result | Reference |
| This compound (MES) | Ames Test | S. typhimurium TA100 | Not specified | Not specified | Positive | [1] |
| in vitro Micronucleus Test | Human lymphoblastoid TK6 cells | 2.5 - 30 µg/mL | % Micronucleated cells | Dose-dependent increase | [2] | |
| Comet Assay | Human lymphoblastoid TK6 cells | 2.5 - 30 µg/mL | % Tail DNA | Dose-dependent increase | [2] | |
| Ethyl Methanesulfonate (EMS) | in vitro Micronucleus Test | Human lymphoblastoid TK6 cells | 62.5 - 2000 µg/mL | % Micronucleated cells | Significant increase from 62.5 µg/mL | [2] |
| Comet Assay | Human lymphoblastoid TK6 cells | 62.5 - 1000 µg/mL | % Tail DNA | Dose-related increase | [2] | |
| in vivo Micronucleus Test | Mouse peripheral blood reticulocytes | 100 - 400 mg/kg | Frequency of MNRETs | Dose-dependent increase | [3] | |
| Methyl Methanesulfonate (MMS) | in vitro Micronucleus Test | Human lymphoblastoid TK6 cells | 2.5 - 30 µg/mL | % Micronucleated cells | Dose-related increase | [2] |
| Comet Assay | Human lymphoblastoid TK6 cells | 2.5 - 30 µg/mL | % Tail DNA | Dose-related increase | [2] | |
| in vivo Micronucleus Test | Mouse peripheral blood reticulocytes | 20 - 80 mg/kg | Frequency of MNRETs | Dose-dependent increase | [4] | |
| N-methyl-N-nitrosourea (MNU) | Mutagenicity Assay | Developing Syrian hamster fetus | Not specified | Mutant frequency | Most active among MNU, ENU, EMS, MMS | [5][6] |
Experimental Protocols
Detailed methodologies for the key genotoxicity assays cited in this guide are provided below. These protocols are based on established guidelines and published research.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds using bacteria.
Principle: The assay utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it and require it for growth). The test chemical is evaluated for its ability to cause a reverse mutation (reversion) that restores the functional gene for histidine synthesis, allowing the bacteria to grow on a histidine-free medium.
General Procedure:
-
Strain Selection: Use appropriate S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations (frameshift or base-pair substitutions).
-
Metabolic Activation: The test is performed with and without a metabolic activation system (S9 fraction from rat liver) to assess the mutagenicity of the parent compound and its metabolites.
-
Exposure: The bacterial strains are exposed to various concentrations of the test compound in a minimal medium containing a trace amount of histidine to allow for a few cell divisions, which is necessary for mutations to be expressed.
-
Plating: The treated bacteria are plated on a minimal agar medium lacking histidine.
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies on each plate is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.[7][8][9]
In Vitro Micronucleus Test
The in vitro micronucleus test is a genotoxicity assay for the detection of micronuclei in the cytoplasm of interphase cells.
Principle: Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division. Their presence indicates that the test substance may have clastogenic (chromosome-breaking) or aneugenic (chromosome-lagging) activity.
General Procedure:
-
Cell Culture: Human or rodent cell lines (e.g., TK6, CHO, V79) are cultured in appropriate media.
-
Exposure: Cells are treated with at least three concentrations of the test substance for a short (3-6 hours) or long (approximately 1.5-2 normal cell cycle lengths) duration, with and without metabolic activation (S9).
-
Cytokinesis Block (optional but recommended): Cytochalasin B is added to the culture to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored for micronuclei.
-
Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa, propidium iodide).
-
Scoring: The frequency of micronucleated cells is determined by microscopic analysis of at least 2000 cells per concentration. A dose-dependent and statistically significant increase in the frequency of micronucleated cells indicates a positive result.[2]
Comet Assay (Single Cell Gel Electrophoresis)
The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.
Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The intensity and length of the comet tail are proportional to the amount of DNA damage.
General Procedure:
-
Cell Preparation: A single-cell suspension is prepared from the test system (e.g., cultured cells, primary cells from tissues).
-
Embedding: Cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: The slides are immersed in a lysis solution (containing high salt and detergents) to remove cell membranes and proteins, leaving behind the DNA as "nucleoids."
-
Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA and then subjected to an electric field.
-
Neutralization and Staining: The slides are neutralized and the DNA is stained with a fluorescent dye (e.g., ethidium bromide, SYBR Green).
-
Analysis: The comets are visualized using a fluorescence microscope and analyzed using image analysis software to quantify the extent of DNA damage (e.g., % tail DNA, tail length, tail moment).[10][11][12]
Signaling Pathways and Experimental Workflows
Visual representations of the DNA damage response pathway initiated by alkylating agents and a typical experimental workflow for genotoxicity testing are provided below using Graphviz (DOT language).
Caption: DNA damage response pathway to alkylating agents.
Caption: General workflow for in vitro genotoxicity testing.
References
- 1. Methyl methanesulfonate (66-27-3) | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Micronucleus test with ethyl methanesulfonate in mouse peripheral blood reticulocytes stained supravitally using acridine orange-coated slides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The micronucleus test of methyl methanesulfonate with mouse peripheral blood reticulocytes using acridine orange-coated slides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mutagenicity of N-ethyl-N-nitrosourea, N-methyl-N-nitrosourea, methyl methanesulfonate and ethyl methanesulfonate in the developing Syrian hamster fetus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bulldog-bio.com [bulldog-bio.com]
- 8. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bibliotekanauki.pl [bibliotekanauki.pl]
- 10. academic.oup.com [academic.oup.com]
- 11. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Alkaline single-cell gel (comet) assay and genotoxicity monitoring using two species of tadpoles - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to DNA Adduct Formation by Methyl Ethanesulfonate (MES) and Methyl Methanesulfonate (MMS)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the quantitative analysis of DNA adducts formed by two alkylating agents, methyl ethanesulfonate (MES) and methyl methanesulfonate (MMS). Both are monofunctional alkylating agents capable of covalently modifying DNA, leading to mutations and cytotoxicity. Understanding the distinct profiles of DNA adducts they generate is crucial for assessing their genotoxicity and for the development of targeted cancer therapies.
Quantitative Analysis of DNA Adducts: MES vs. MMS
The following table summarizes the types and relative abundance of DNA adducts formed by MES and MMS. It is important to note that direct head-to-head quantitative comparisons in the same experimental system are limited in the published literature. The data presented here is a synthesis of findings from multiple studies.
| Adduct Type | This compound (MES) | Methyl Methanesulfonate (MMS) | Key Characteristics & Biological Significance |
| N7-alkylguanine | N7-ethylguanine (N7-EtG) is a major adduct. | N7-methylguanine (N7-MeG) is the most abundant adduct, accounting for a significant portion of total alkylation.[1] | Generally considered to be a non-mutagenic lesion, but it can lead to depurination, creating an abasic site that can be mutagenic if not repaired. |
| N3-alkyladenine | N3-ethyladenine (N3-EtA) is formed. | N3-methyladenine (N3-MeA) is a significant adduct.[2] | Highly cytotoxic as it blocks DNA replication. It is primarily repaired by the Base Excision Repair (BER) pathway. |
| O6-alkylguanine | O6-ethylguanine (O6-EtG) is a critical mutagenic lesion.[3] | O6-methylguanine (O6-MeG) is a minor but highly mutagenic adduct.[1] | This adduct can mispair with thymine during DNA replication, leading to G:C to A:T transition mutations. It is a key lesion in carcinogenesis. |
| Other Adducts | Ethylation can also occur at other positions on DNA bases and the phosphate backbone. | Methylation can occur at other sites, though at lower frequencies. | The overall pattern of adduct formation is influenced by the reactivity of the alkylating agent and the accessibility of different sites on the DNA. |
| Relative Adduct Ratios | Quantitative data for the complete profile of MES adducts is not readily available in a single comparative study. | The relative yields of major purine adducts have been reported as N7-MeG : O6-MeG : N3-MeA = 1.00 : 0.0032 : 0.119.[1] | This ratio highlights the predominance of N7-methylation by MMS, with the highly mutagenic O6-MeG being a rare event. |
Experimental Protocols
The quantitative analysis of DNA adducts induced by MES and MMS typically involves the following key steps:
DNA Isolation and Purification
-
Objective: To obtain high-purity DNA free from proteins, RNA, and other cellular components that could interfere with adduct analysis.
-
Methodology:
-
Cells or tissues are lysed using a lysis buffer containing detergents (e.g., SDS) and proteinase K to digest proteins.
-
RNA is removed by treatment with RNase A.
-
DNA is then purified using methods such as phenol-chloroform extraction followed by ethanol precipitation, or by using commercially available DNA purification kits with silica-based columns.
-
The concentration and purity of the isolated DNA are determined spectrophotometrically (A260/A280 ratio).
-
DNA Hydrolysis
-
Objective: To break down the DNA into its constituent nucleosides or nucleobases for analysis.
-
Methodology:
-
Enzymatic Hydrolysis: This is the most common method for LC-MS/MS analysis. A cocktail of enzymes is used to digest the DNA to 2'-deoxynucleosides. This typically includes:
-
Nuclease P1 or Benzonase to digest DNA into 3'-mononucleotides.
-
Alkaline phosphatase to dephosphorylate the mononucleotides to nucleosides.
-
-
Acid Hydrolysis: This method is used to release alkylated purine bases (e.g., N7-MeG, N3-MeA). It involves heating the DNA in a dilute acid (e.g., 0.1 M HCl). This method is not suitable for the analysis of O6-alkylguanine, which is acid-labile.
-
DNA Adduct Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Objective: To separate and quantify the different DNA adducts with high sensitivity and specificity.
-
Methodology:
-
Chromatographic Separation: The hydrolyzed DNA sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A reversed-phase C18 column is commonly used to separate the different nucleosides and adducts based on their hydrophobicity.
-
Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer.
-
Ionization: Electrospray ionization (ESI) is typically used to generate ions from the analytes.
-
Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. In this mode, specific precursor-to-product ion transitions for each adduct of interest are monitored, providing high specificity and sensitivity. Stable isotope-labeled internal standards for each adduct are used for accurate quantification.
-
-
Signaling Pathways and Experimental Workflows
DNA Damage Response (DDR) Pathway
The formation of DNA adducts by MES and MMS triggers a complex cellular signaling network known as the DNA Damage Response (DDR). This pathway coordinates cell cycle arrest, DNA repair, and, in cases of extensive damage, apoptosis.
Caption: DNA Damage Response pathway initiated by MES and MMS.
Experimental Workflow for DNA Adduct Analysis
The following diagram illustrates the typical workflow for the quantitative analysis of DNA adducts using LC-MS/MS.
Caption: Experimental workflow for LC-MS/MS analysis of DNA adducts.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Methyl methanesulfonate (MMS) produces heat-labile DNA damage but no detectable in vivo DNA double-strand breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative comparison of genetic effects of ethylating agents on the basis of DNA adduct formation. Use of O6-ethylguanine as molecular dosimeter for extrapolation from cells in culture to the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to Screening for Reversion of Methyl Ethanesulfonate-Induced Mutations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies used to screen for the reversion of mutations induced by the alkylating agent methyl ethanesulfonate (MES). It is designed to assist researchers in selecting the most appropriate assay for their specific needs by offering a detailed overview of experimental protocols, comparative quantitative data, and the underlying molecular mechanisms.
Introduction
This compound (MES) is a monofunctional alkylating agent that induces mutations primarily through the formation of DNA adducts, leading to base mispairing and subsequent point mutations. Screening for the reversion of these mutations is a critical step in genetic toxicology and drug development to assess the mutagenic potential of chemical compounds and to identify agents that can reverse these effects. This guide focuses on the widely used bacterial reverse mutation assay (Ames test) and its alternatives, providing a framework for understanding their principles, applications, and comparative performance.
Core Screening Methodologies
The primary method for screening for the reversion of chemically-induced mutations is the bacterial reverse mutation assay, which assesses the ability of a substance to cause specific mutations that restore the functional capability of a mutant gene.
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used, rapid, and sensitive method for detecting mutagenic compounds.[1] It utilizes several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine) due to a mutation in the gene responsible for its synthesis. The assay measures the frequency of back mutations (reversions) to prototrophy in the presence of a test substance.
Alternative: Miniaturized Ames Test (µAmes / Ames II)
To address the need for higher throughput and reduced sample consumption, miniaturized versions of the Ames test, such as the 24-well micro-Ames (µAmes) and the Ames II assay, have been developed.[2][3] These assays are performed in a liquid microplate format and have been shown to have sensitivities nearly identical to the standard Ames test for a variety of mutagens.[2][3]
SOS/umu Test
The SOS/umu test is another bacterial short-term genotoxicity assay that measures the induction of the SOS DNA repair system in response to DNA damage. This system is regulated by the umuDC operon, and the test quantifies the expression of a reporter gene (e.g., lacZ) fused to the umuC gene promoter. An increase in reporter gene expression indicates DNA damage. The umu test shows good concordance with the Ames test, with some studies indicating it can detect a high percentage of Ames mutagens.[4]
Comparative Performance for Alkylating Agents
While direct quantitative comparisons for MES across multiple platforms are limited in the published literature, data from related alkylating agents like methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS) provide valuable insights into the expected performance of these assays. The following table summarizes typical quantitative data obtained from studies using these assays with alkylating agents.
| Assay | Test Organism/System | Test Substance | Dose Range | Observed Effect (Example) | Reference |
| Ames Test | S. typhimurium TA1535 (Ogt+/Ada+) | MMS | 0 - 100 µ g/plate | Non-linear dose-response, indicating efficient DNA repair at lower doses. | [5] |
| S. typhimurium YG7108 (Ogt-/Ada-) | MMS | 0 - 10 µ g/plate | Linear dose-response, showing increased sensitivity in DNA repair-deficient strains. | [5] | |
| S. typhimurium TA100 | MMS | 0 - 1000 µ g/plate | Dose-dependent increase in revertant colonies. | [5] | |
| µAmes Test | S. typhimurium TA98 & TA100 | Various Mutagens | ng to mg/well | Spontaneous and induced revertant counts are proportional to the standard Ames test (approx. 1/20th). | [2][3] |
| SOS/umu Test | S. typhimurium TA1535/pSK1002 | Various Mutagens | Varies | Comparable sensitivity to the Ames test for many genotoxins. | [1] |
| In Vivo Micronucleus Test | Mouse Bone Marrow | EMS | 1.25 - 260 mg/kg/day | No induction of micronuclei at doses up to 80 mg/kg/day (7-day dosing). | [6] |
| MutaMouse Gene Mutation Assay | Mouse Liver, GI tract, Bone Marrow | EMS | 1.25 - 260 mg/kg/day | No induced mutations in the lacZ gene at doses up to 25-50 mg/kg/day. | [6] |
| gpt-delta Transgenic Mouse Assay | Mouse Liver, Lung, Bone Marrow, etc. | EMS | 5 - 100 mg/kg/day | Dose-dependent increase in gpt mutant frequencies. | [7] |
Experimental Protocols
Bacterial Reverse Mutation Assay (Ames Test) - Plate Incorporation Method
This protocol is a standard procedure for the Ames test.
-
Preparation of Bacterial Strains: Inoculate a fresh colony of the desired Salmonella typhimurium or E. coli tester strain into nutrient broth and incubate overnight at 37°C with shaking to reach a cell density of approximately 1-2 x 10⁹ cells/mL.
-
Preparation of Test Substance: Dissolve the test substance (MES) in a suitable solvent (e.g., DMSO). Prepare a series of dilutions.
-
Metabolic Activation (Optional): If required, prepare an S9 mix from the liver homogenate of Aroclor 1254-induced rats.
-
Assay Procedure:
-
To a sterile tube, add 0.1 mL of the bacterial culture, 0.1 mL of the test substance dilution, and 0.5 mL of S9 mix or buffer.
-
Add 2 mL of molten top agar (containing a trace amount of histidine and biotin) to the tube, vortex briefly, and pour the mixture onto a minimal glucose agar plate.
-
Gently tilt and rotate the plate to ensure even distribution of the top agar.
-
-
Incubation: Incubate the plates in an inverted position at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. A positive response is defined as a dose-dependent increase in the number of revertants and/or a reproducible increase of at least two-fold over the background (spontaneous reversion rate).
SOS/umu Test Protocol
This protocol outlines the general steps for the SOS/umu test.
-
Preparation of Bacterial Strain: Culture the S. typhimurium TA1535 strain carrying the pSK1002 plasmid (containing the umuC'-'lacZ fusion gene) overnight.
-
Exposure: In a 96-well microplate, mix the bacterial culture with various concentrations of the test substance (MES) and, if necessary, an S9 metabolic activation system.
-
Incubation: Incubate the microplate at 37°C for a defined period (e.g., 2 hours).
-
Measurement of Reporter Gene Expression:
-
Add a substrate for β-galactosidase (e.g., o-nitrophenyl-β-D-galactopyranoside, ONPG).
-
Measure the absorbance at a specific wavelength to quantify the amount of o-nitrophenol produced, which is proportional to the β-galactosidase activity.
-
-
Data Analysis: Calculate the induction ratio by dividing the β-galactosidase activity of the treated cells by that of the negative control. A significant, dose-dependent increase in the induction ratio indicates a positive result.
Visualizing Molecular Pathways and Experimental Workflows
To better understand the processes involved in MES-induced mutation and its detection, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: MES-induced DNA damage and cellular response pathways.
Caption: General workflow of a bacterial reversion assay.
Caption: Logical relationship between screening assays.
References
- 1. Comparison of the Salmonella (Ames) test, umu tests, and the SOS Chromotests for detecting genotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The micro-Ames test: A direct comparison of the performance and sensitivities of the standard and 24-well plate versions of the bacterial mutation test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Validation of the SOS/umu test using test results of 486 chemicals and comparison with the Ames test and carcinogenicity data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative assessment of the dose-response of alkylating agents in DNA repair proficient and deficient ames tester strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MNT and MutaMouse studies to define the in vivo dose response relations of the genotoxicity of EMS and ENU - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative dose-response analysis of ethyl methanesulfonate genotoxicity in adult gpt-delta transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Analytical Maze: A Comparative Guide to Quantifying Residual Methyl Ethanesulfonate
For Immediate Release
A Comprehensive Comparison of Analytical Protocols for the Quantification of Residual Methyl Ethanesulfonate in Pharmaceutical Development
This guide offers an objective comparison of analytical methodologies for the quantification of residual this compound (MES), a potential genotoxic impurity, to support researchers, scientists, and drug development professionals in selecting the most appropriate analytical strategy. We provide a detailed examination of the widely adopted Gas Chromatography-Mass Spectrometry (GC-MS) method, alongside alternative techniques, supported by experimental data and detailed protocols.
This compound (MES) is a monofunctional alkylating agent that can be formed as a process-related impurity in the synthesis of drug substances containing an ethanesulfonate salt. Due to its mutagenic properties, regulatory bodies mandate strict control of MES levels in final active pharmaceutical ingredients (APIs).[1] The International Council for Harmonisation (ICH) M7 guideline underscores the importance of controlling such impurities to mitigate potential carcinogenic risk.[2] This necessitates the use of highly sensitive and selective analytical methods capable of detecting MES at trace levels.
Method Comparison: GC-MS vs. Alternatives
The choice of an analytical method for MES quantification is contingent on several factors, including required sensitivity, selectivity, the nature of the sample matrix, and available instrumentation. The following table provides a comparative overview of common techniques.
| Feature | GC-MS | GC-FID | LC-MS/MS | Derivatization HPLC-UV |
| Principle | Gas chromatography separation followed by mass spectrometric detection. | Gas chromatography separation with flame ionization detection. | Liquid chromatography separation with tandem mass spectrometric detection. | Chemical derivatization of MES to introduce a UV-active chromophore, followed by HPLC with UV detection.[3][4] |
| Selectivity | High, based on both chromatographic retention time and mass-to-charge ratio.[5][6] | Moderate, relies solely on retention time.[7] | Very high, utilizing retention time and specific precursor-to-product ion transitions.[8] | Moderate to high, dependent on the specificity of the derivatization reaction.[3][4] |
| Sensitivity (LOQ) | 0.012 – 1.0 µg/mL (ppm).[5][9] | Approximately 5 µg/g (ppm).[7] | 0.4 µg/g (ppm).[8] | Reported as a sensitive method for trace analysis, though specific LOQ values were not detailed in the reviewed literature.[3][4] |
| Sample Volatility | Required. | Required. | Not required. | Not required. |
| Derivatization | Generally not required. | Generally not required. | Generally not required. | Mandatory.[3][4] |
| Advantages | High sensitivity and selectivity, well-established methodology.[2][5] | Simple, robust, and widely accessible instrumentation. | Excellent sensitivity and selectivity, suitable for non-volatile samples.[8] | Utilizes common HPLC-UV instrumentation and is applicable to non-volatile compounds.[3][4] |
| Disadvantages | Limited to volatile and thermally stable analytes. | Lower sensitivity and selectivity compared to mass spectrometry-based methods.[7] | More complex instrumentation and potential for matrix interference. | An indirect method that relies on the efficiency and reproducibility of the derivatization step.[3][4] |
Detailed Experimental Protocols
GC-MS Protocol for MES Quantification
This protocol represents a generalized procedure derived from multiple validated methods.[5][6][9][10] Optimization of these parameters is recommended for specific drug matrices and instrumentation.
a. Sample Preparation (Direct Injection Approach)
-
Accurately weigh approximately 100 mg of the drug substance into a suitable autosampler vial.
-
Add a precise volume of an appropriate solvent, such as methanol, dichloromethane, or a mixture of methanol and chloroform (e.g., 80:20 v/v), to dissolve the sample.[6][9]
-
Vortex the vial to ensure the sample is completely dissolved.
b. GC-MS Instrumentation and Operating Conditions
-
Gas Chromatograph: An Agilent 5977B GC/MSD system or a comparable instrument.[5]
-
Column: A capillary column such as an HP-5MS (30 m x 0.32 mm, 1.0 µm film thickness) or a DB-624 (30 m x 0.53 mm, 3 µm film thickness) is recommended.[5][6]
-
Carrier Gas: Helium, with a constant flow rate (e.g., 1.2 mL/min) or constant pressure (e.g., 20.0 psi).[6][9]
-
Inlet: Operated in splitless mode to enhance sensitivity.[2][6]
-
Injection Volume: 1 µL.[9]
-
Injector Temperature: Maintained between 170°C and 200°C.[9][10]
-
Oven Temperature Program:
-
Initial temperature: 40°C, held for 5 minutes.
-
Temperature ramp: Increase to 250°C at a rate of 30°C/minute.
-
Final hold: 5 minutes at 250°C.[9] (Note: This temperature program should be optimized for the specific column and application.)
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.[9]
-
Interface Temperature: Maintained in the range of 220°C to 270°C.[9][10]
-
Acquisition Mode: Selective Ion Monitoring (SIM) for enhanced sensitivity and specificity in quantification.[6][9]
-
Target Ion (m/z): The characteristic ion for MES at m/z 79 is typically monitored.[9]
-
c. Calibration and Quantification
-
Prepare a stock solution of a certified MES reference standard in the selected solvent.
-
Create a series of calibration standards by performing serial dilutions of the stock solution to cover the desired concentration range (e.g., 0.01 to 0.25 µg/mL).[9]
-
Inject each calibration standard into the GC-MS system to generate a calibration curve by plotting the peak area of the target ion against the concentration.
-
Inject the prepared sample solution and record the peak area of the MES target ion.
-
Determine the concentration of MES in the sample by interpolating its peak area on the calibration curve.
Alternative Method: Derivatization followed by HPLC-UV
This approach is a viable alternative, particularly for laboratories without access to GC-MS or when analyzing MES in non-volatile sample matrices.[3][4]
a. Derivatization
A derivatizing agent, such as sodium dibenzyldithiocarbamate, is employed to react with MES, yielding a derivative that exhibits strong ultraviolet (UV) absorbance.[3][4] The reaction conditions, including solvent, temperature, and reaction time, must be carefully optimized to drive the derivatization to completion.[11]
b. HPLC-UV Analysis
The derivatized sample is then analyzed using a standard HPLC system equipped with a UV detector. The separation is typically achieved on a reversed-phase column (e.g., C18) with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. Calibration and quantification follow standard HPLC procedures using derivatized MES standards.
Summary of Quantitative Data
The performance of the GC-MS method for MES quantification has been rigorously validated. The table below summarizes key validation parameters from various studies.
| Validation Parameter | GC-MS Method 1[9] | GC-MS Method 2[6] | GC-MS Method 3[10] |
| Limit of Detection (LOD) | 0.004 µg/mL | 0.17 µg/g | 0.12 ppm |
| Limit of Quantification (LOQ) | 0.012 µg/mL | 0.52 µg/g | 0.37 ppm |
| Linearity Range | 0.01 - 0.25 µg/mL | Not specified | 0.7 - 2.1 ppm |
| Correlation Coefficient (r²) | >0.99 | >0.99 | >0.999 |
| Accuracy (% Recovery) | Within acceptance criteria | 100.8 - 107.1% | 70 - 130% |
| Precision (%RSD) | 2.2% | Not specified | Not specified |
Visualizing the Workflow and Decision-Making Process
Caption: Workflow for quantifying residual this compound using GC-MS.
Caption: Decision tree for selecting an analytical method for MES quantification.
References
- 1. shimadzu.com [shimadzu.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. tsijournals.com [tsijournals.com]
- 10. rroij.com [rroij.com]
- 11. Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the cost-effectiveness of Methyl ethanesulfonate and other methylating agents
For researchers, scientists, and professionals in drug development, the selection of an appropriate methylating agent is a critical decision that impacts reaction efficiency, safety, and overall cost-effectiveness. This guide provides a detailed comparison of Methyl ethanesulfonate (MES) with other commonly used methylating agents, namely dimethyl sulfate (DMS), methyl iodide (MeI), and trimethylsilyldiazomethane (TMS-diazomethane).
Cost-Effectiveness Analysis
The true cost of a methylating agent extends beyond its purchase price to include factors such as reaction yield, safety precautions, and waste disposal. The following table provides a comparative overview of these agents. Prices are estimated based on currently available data from various suppliers and are subject to change.
| Feature | This compound (MES) | Dimethyl Sulfate (DMS) | Methyl Iodide (MeI) | Trimethylsilyldiazomethane (TMS-diazomethane) |
| Formula | C₃H₈O₃S | C₂H₆O₄S | CH₃I | C₄H₁₀N₂Si |
| Molecular Weight ( g/mol ) | 124.16 | 126.13 | 141.94 | 114.22 |
| Estimated Price ($/mol) | 400 - 600 | 50 - 100 | 150 - 250 | 1000 - 1500 (for a 2.0 M solution in hexanes) |
| Physical State | Liquid | Liquid | Liquid | Liquid (supplied as a solution) |
| Boiling Point (°C) | 214 | 188 | 42 | ~96 (for the pure compound) |
| Toxicity/Safety Concerns | Suspected mutagen. Irritant. | Highly toxic, carcinogenic, and corrosive.[1] | Toxic and a suspected carcinogen.[2] | Toxic, potentially explosive, and a safer alternative to diazomethane.[1] |
| Typical Applications | Alkylating agent in organic synthesis. | Methylation of phenols, amines, and thiols.[3][4] | General purpose methylating agent in organic synthesis.[5] | Methylation of carboxylic acids, phenols, and alcohols. |
| Waste Disposal | Requires disposal as hazardous waste. | Requires careful quenching and disposal as hazardous waste.[6] | Requires disposal as hazardous waste. | Requires quenching and disposal as hazardous waste. |
Performance and Experimental Data
The efficiency of a methylating agent is highly dependent on the substrate and reaction conditions. Below are representative experimental protocols for the O-methylation of phenol and N-methylation of aniline, providing a basis for performance comparison.
O-Methylation of Phenol
This reaction is a common benchmark for evaluating the efficacy of methylating agents in forming aryl methyl ethers.
| Methylating Agent | Reaction Conditions | Typical Yield | Reference |
| Dimethyl Sulfate | Phenol, NaOH, water, reflux | High | [3][7] |
| Methyl Iodide | Phenol, K₂CO₃, acetone, reflux | Good to High | [5] |
| Dimethyl Carbonate | Phenol, K₂CO₃, 160-200 °C | Quantitative | [4][8][9] |
Experimental Protocol: O-Methylation of Phenol with Dimethyl Sulfate [3][7]
-
Dissolve phenol in an aqueous solution of sodium hydroxide.
-
Cool the mixture in an ice bath.
-
Add dimethyl sulfate dropwise to the stirred solution, maintaining a low temperature.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat under reflux for a specified time.
-
Cool the reaction mixture and extract the product (anisole) with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with a dilute base solution and then with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by distillation.
N-Methylation of Aniline
The methylation of amines is a fundamental transformation in the synthesis of many pharmaceutical compounds.
| Methylating Agent | Reaction Conditions | Typical Yield | Reference |
| Dimethyl Sulfate | Aniline, water, NaOH | Good (mixture of mono- and di-methylated products) | [10] |
| Methyl Iodide | Aniline, K₂CO₃, CH₂Cl₂, room temperature | Good | [11] |
| Dimethyl Carbonate | Aniline, NaY faujasite catalyst, 130 °C | High (selective for mono-methylation) | [12] |
Experimental Protocol: N-Methylation of Aniline with Methyl Iodide [11]
-
Dissolve aniline in dichloromethane in a sealed reaction vessel.
-
Add potassium carbonate to the solution.
-
Add methyl iodide dropwise to the stirred suspension.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Filter the reaction mixture to remove the inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Purify the product mixture (containing N-methylaniline and N,N-dimethylaniline) by column chromatography.
Visualizing Workflows and Decision Making
To aid in the practical application of this information, the following diagrams illustrate a general experimental workflow for methylation and a decision-making process for selecting the most suitable methylating agent.
Safety and Handling
All methylating agents are hazardous and must be handled with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Dimethyl Sulfate (DMS): Extremely toxic and a known carcinogen. It can be absorbed through the skin and is corrosive. All work should be conducted in a certified chemical fume hood, and specialized gloves are recommended. Any spills must be neutralized immediately with an appropriate quenching agent (e.g., ammonia solution).[6]
-
Methyl Iodide (MeI): A toxic and suspected carcinogen with high volatility. It should be stored in a cool, dark place and handled with care to avoid inhalation and skin contact.
-
This compound (MES): A suspected mutagen and irritant. While less volatile than MeI and DMS, it should still be handled with the same level of precaution as other alkylating agents.
-
Trimethylsilyldiazomethane (TMS-diazomethane): A safer alternative to the highly explosive diazomethane, but it is still toxic and should be handled with care. It is typically supplied as a solution in a hydrocarbon solvent.
Disposal: All waste materials, including reaction mixtures, contaminated solvents, and disposable labware, must be treated as hazardous waste and disposed of according to institutional and local regulations.[13][14][15] Quenching procedures, often involving the addition of a nucleophilic solution like aqueous ammonia or sodium thiosulfate, should be performed in a fume hood before disposal.
Conclusion
The choice of a methylating agent is a multifaceted decision that requires a careful balance of cost, reactivity, and safety.
-
Dimethyl Sulfate is the most cost-effective option for large-scale reactions where its high toxicity can be managed with appropriate engineering controls.
-
Methyl Iodide offers a balance of reactivity and cost but still poses significant health risks.
-
This compound presents a potentially less volatile alternative to DMS and MeI, though it is more expensive and still carries health warnings.
-
Trimethylsilyldiazomethane is a valuable reagent for specific applications, particularly when dealing with sensitive substrates where its high cost is justified by its unique reactivity and improved safety profile compared to diazomethane.
For drug development professionals, where safety and reproducibility are paramount, the higher cost of agents like MES or the use of greener alternatives like dimethyl carbonate should be strongly considered, especially in the early stages of discovery and process development. A thorough risk assessment should always precede the use of any methylating agent.
References
- 1. Report: Catalytic Methylation of Oxygen Nucleophiles with Safe, Stable Methylating Agents (59th Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. US4453017A - Process for the methylation of phenolic compounds with trimethyl phosphate - Google Patents [patents.google.com]
- 4. iris.unive.it [iris.unive.it]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. Evaluation of methods for destruction of some alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Convenient O-Methylation of Phenols with Dimethyl Carbonate | Semantic Scholar [semanticscholar.org]
- 9. waseda.elsevierpure.com [waseda.elsevierpure.com]
- 10. N-Methylaniline synthesis - chemicalbook [chemicalbook.com]
- 11. rsc.org [rsc.org]
- 12. iris.unive.it [iris.unive.it]
- 13. reddit.com [reddit.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
A Researcher's Guide to Validating Gene Knockouts in Yeast Created by Methyl Ethanesulfonate (MES) Mutagenesis
For researchers, scientists, and drug development professionals, the creation of gene knockout yeast strains is a cornerstone of functional genomics and target validation. Methyl ethanesulfonate (MES) is a powerful chemical mutagen that induces random point mutations and deletions, offering a classic forward genetics approach to creating a diverse library of mutants. However, the random nature of MES mutagenesis necessitates robust validation strategies to confirm the desired gene knockout and characterize any off-target effects. This guide provides a comparative overview of common methods for validating gene knockouts in Saccharomyces cerevisiae generated through MES mutagenesis, complete with experimental protocols and data-driven comparisons to inform your selection of the most appropriate technique.
Comparison of Gene Knockout Validation Methods
The choice of validation method depends on a variety of factors, including the desired level of certainty, throughput requirements, cost, and the specific research question. Below is a summary of key validation techniques, with their performance metrics detailed in Table 1.
| Method | Principle | Throughput | Sensitivity | Specificity | Cost per Sample | Time per Sample | Detects Off-Target Effects? |
| Colony PCR | Amplification of the target gene or flanking regions to detect presence/absence or size changes. | High | Moderate-High | Moderate | Low | Low (hours) | No |
| Southern Blot | Hybridization of a labeled DNA probe to restriction-digested genomic DNA to detect gene presence, copy number, and rearrangements. | Low | High | High | Moderate | High (days) | Limited (major rearrangements) |
| Phenotypic Analysis | Assessing the mutant strain for a phenotype consistent with the loss of the target gene's function. | High | Variable | Variable | Low | Variable (days to weeks) | Indirectly |
| Whole Genome Sequencing (WGS) | Sequencing the entire genome to definitively identify the mutation in the target gene and any other mutations. | Low-Moderate | Very High | Very High | High | Moderate (days to weeks) | Yes |
Experimental Workflows and Logical Relationships
A typical workflow for identifying and validating a specific gene knockout from a population of MES-mutagenized yeast involves a multi-step process, often starting with a high-throughput screening method and progressing to more definitive validation techniques for candidate clones.
Caption: Workflow for identifying and validating gene knockouts from MES mutagenesis.
The selection of a validation method is a trade-off between throughput, cost, and the level of detail required.
Caption: Attributes of different gene knockout validation methods.
Experimental Protocols
Detailed methodologies for the key validation experiments are provided below. These protocols are tailored for the analysis of yeast mutants generated by MES.
Protocol 1: Colony PCR for High-Throughput Screening
This method is ideal for rapidly screening a large number of colonies for the absence of the target gene.
Materials:
-
Yeast colonies on an agar plate
-
Sterile pipette tips or toothpicks
-
20 mM NaOH
-
PCR tubes
-
PCR master mix (containing Taq polymerase, dNTPs, and buffer)
-
Forward and reverse primers flanking the gene of interest
-
Thermocycler
-
Agarose gel electrophoresis equipment
Procedure:
-
Prepare Lysis Solution: Aliquot 20 µL of 20 mM NaOH into each PCR tube.
-
Cell Lysis:
-
Using a sterile pipette tip, pick a small amount of a single yeast colony and resuspend it in the NaOH solution in a PCR tube.
-
Heat the tubes at 99°C for 10 minutes in a thermocycler.
-
Briefly centrifuge the tubes to pellet cell debris.
-
-
PCR Amplification:
-
Prepare a PCR master mix containing all components except the template DNA.
-
Add 2-3 µL of the supernatant from the lysed yeast cells as the template to the PCR master mix.
-
Perform PCR with the following cycling conditions (adjust annealing temperature and extension time based on primers and amplicon size):
-
Initial denaturation: 95°C for 3 minutes
-
30-35 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 50-60°C for 30 seconds
-
Extension: 72°C for 1 minute per kb of expected product size
-
-
Final extension: 72°C for 5 minutes
-
-
-
Analysis: Analyze the PCR products by agarose gel electrophoresis. The absence of a band of the expected size in a mutant lane, compared to a wild-type control, suggests a potential gene knockout.
Protocol 2: Southern Blot for Definitive Deletion Confirmation
Southern blotting provides a more definitive confirmation of gene deletion and can reveal large-scale genomic rearrangements that might be missed by PCR.
Materials:
-
Yeast genomic DNA (extracted from candidate mutant and wild-type strains)
-
Restriction enzymes and buffers
-
Agarose gel electrophoresis equipment
-
Nylon membrane
-
Denaturation solution (0.5 M NaOH, 1.5 M NaCl)
-
Neutralization solution (0.5 M Tris-HCl pH 7.5, 1.5 M NaCl)
-
20x SSC buffer
-
Hybridization buffer
-
Radioactively or non-radioactively labeled DNA probe specific to the target gene
-
Hybridization oven
-
Phosphorimager or X-ray film
Procedure:
-
Genomic DNA Digestion:
-
Digest 5-10 µg of genomic DNA from each candidate mutant and wild-type control with a suitable restriction enzyme overnight. The enzyme should cut outside the region of the probe binding site.
-
-
Agarose Gel Electrophoresis: Separate the digested DNA fragments on a 0.8% agarose gel.
-
Denaturation and Neutralization:
-
Depurinate the gel in 0.25 M HCl for 15 minutes.
-
Denature the DNA in the gel by soaking it in denaturation solution for 30 minutes.
-
Neutralize the gel in neutralization solution for 30 minutes.
-
-
Transfer: Transfer the DNA from the gel to a nylon membrane overnight using capillary transfer with 10x SSC buffer.
-
Crosslinking: UV-crosslink the DNA to the membrane.
-
Hybridization:
-
Pre-hybridize the membrane in hybridization buffer at the appropriate temperature for 1-2 hours.
-
Add the labeled DNA probe and hybridize overnight.
-
-
Washing: Wash the membrane with low and high stringency SSC buffers to remove non-specifically bound probe.
-
Detection: Detect the hybridized probe using a phosphorimager or by exposing the membrane to X-ray film. The absence of a band in the mutant lanes that is present in the wild-type lane confirms the gene deletion.
Protocol 3: Phenotypic Analysis
This method assesses the functional consequence of the gene knockout. The specific assay will depend on the known or predicted function of the target gene.
Example Assay: Drug Sensitivity
-
Prepare Cultures: Grow overnight cultures of the candidate mutant and wild-type yeast strains in appropriate liquid media.
-
Serial Dilutions: Prepare 10-fold serial dilutions of each culture.
-
Spotting: Spot 5 µL of each dilution onto agar plates containing a control medium and a medium with a drug or compound to which the knockout mutant is expected to be sensitive or resistant.
-
Incubation: Incubate the plates at the appropriate temperature for 2-5 days.
-
Analysis: Compare the growth of the mutant and wild-type strains on the control and drug-containing plates. A difference in growth that aligns with the expected phenotype supports the functional knockout of the gene.
Protocol 4: Whole Genome Sequencing for Ultimate Validation
WGS provides the most comprehensive validation by identifying the precise mutation and any off-target mutations.
Materials:
-
High-quality genomic DNA from the candidate mutant and parental wild-type strain
-
Next-generation sequencing (NGS) library preparation kit
-
NGS sequencer (e.g., Illumina platform)
-
Bioinformatics software for sequence alignment and variant calling
Procedure:
-
Genomic DNA Extraction: Extract high-quality, high-molecular-weight genomic DNA from the yeast strains.[1]
-
Library Preparation:
-
Fragment the genomic DNA to the desired size (e.g., 300-500 bp).
-
Ligate sequencing adapters to the DNA fragments.
-
Amplify the library by PCR.[1]
-
-
Sequencing: Sequence the prepared libraries on an NGS platform.
-
Data Analysis:
-
Align the sequencing reads from the mutant and wild-type strains to the reference yeast genome.
-
Perform variant calling to identify single nucleotide polymorphisms (SNPs), insertions, and deletions (indels) in the mutant strain compared to the wild-type and reference genomes.
-
Confirm the presence of a knockout mutation (e.g., a frameshift or nonsense mutation) in the gene of interest.
-
Analyze the entire genome for any additional, off-target mutations that may have been induced by the MES treatment.
-
Concluding Remarks
Validating gene knockouts created by MES mutagenesis requires a systematic approach. While high-throughput methods like colony PCR and phenotypic screening are invaluable for initial identification from a large pool of mutants, more rigorous techniques such as Southern blotting and whole-genome sequencing are essential for definitive confirmation and comprehensive characterization of the mutant strain. By understanding the strengths and limitations of each method, researchers can design an effective validation strategy that ensures the reliability of their findings and the integrity of their yeast models for downstream applications in research and drug development.
References
Cross-Sensitivity of Methyl Ethanesulfonate (MES) Mutants to Other DNA Damaging Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-sensitivity profiles of yeast mutants deficient in genes that confer resistance to the alkylating agent Methyl ethanesulfonate (MES). Understanding these cross-sensitivities is crucial for elucidating the complex network of DNA damage response (DDR) pathways and for the development of targeted cancer therapies.
Comparative Sensitivity Analysis of MES-Sensitive Yeast Mutants
A landmark study systematically screened the yeast gene deletion library to identify mutants sensitive to methyl methanesulfonate (MMS), a compound functionally equivalent to MES. A total of 103 genes were identified whose deletion confers MMS sensitivity. A significant portion of these mutants also exhibited cross-sensitivity to other DNA damaging agents, including hydroxyurea (HU), which inhibits ribonucleotide reductase and causes replication stress, ultraviolet (UV) radiation, which primarily induces pyrimidine dimers, and ionizing radiation (IR), which causes a variety of lesions including double-strand breaks (DSBs).
The table below summarizes the functional classification of a selection of genes identified in this screen and their observed cross-sensitivity patterns. The data is compiled from a comprehensive genome-wide screen in Saccharomyces cerevisiae.[1] Sensitivity is indicated qualitatively based on the findings of the primary screen.
| Gene | Function/Process | MMS Sensitivity | HU Sensitivity | UV Sensitivity | IR Sensitivity |
| RAD52 | Homologous Recombination | High | High | High | High |
| MRE11 | DSB Repair, Telomere Maintenance | High | High | High | High |
| RAD51 | Homologous Recombination | High | High | High | High |
| RAD18 | Post-Replication Repair | High | Moderate | High | Low |
| MMS2 | Post-Replication Repair | High | Low | High | Low |
| POL32 | DNA Polymerase δ subunit | High | High | Moderate | Low |
| SGS1 | RecQ Helicase, Genome Stability | High | High | Moderate | Moderate |
| RAD5 | Post-Replication Repair | High | Low | High | Low |
| APN1 | AP Endonuclease (BER) | Moderate | Low | Low | Low |
| MAG1 | DNA Glycosylase (BER) | High | Low | Low | Low |
| REV3 | Translesion Synthesis | High | Low | High | Low |
| RAD9 | DNA Damage Checkpoint | High | High | High | High |
| CHK1 | DNA Damage Checkpoint | High | High | High | High |
This table represents a subset of the identified genes to illustrate the diversity of pathways involved. The original screen identified 103 MMS-sensitive mutants with varying degrees of cross-sensitivity.
Experimental Protocols
The following protocols outline the key experiments used to determine the cross-sensitivity of yeast mutants to various DNA damaging agents.
Yeast Mutant Sensitivity Spot Assay (Qualitative)
This method provides a rapid and qualitative assessment of the sensitivity of yeast strains to DNA damaging agents.
Materials:
-
Yeast strains (wild-type and mutant)
-
YPD (Yeast Extract-Peptone-Dextrose) agar plates
-
YPD agar plates containing the desired concentration of DNA damaging agent (e.g., MMS, HU)
-
Sterile water or YPD broth
-
96-well microtiter plate
-
Multichannel pipette
Procedure:
-
Culture Preparation: Grow yeast strains overnight in liquid YPD medium at 30°C to saturation.
-
Normalization: Measure the optical density at 600 nm (OD600) of the overnight cultures and dilute them to a starting OD600 of 1.0 in sterile water or YPD.
-
Serial Dilutions: In a 96-well plate, perform 10-fold serial dilutions of the normalized cell suspensions. Typically, five serial dilutions are sufficient.
-
Spotting: Using a multichannel pipette, spot 3-5 µL of each dilution onto the control YPD plates and the plates containing the DNA damaging agent.
-
Incubation: Incubate the plates at 30°C for 2-3 days. For UV sensitivity, plates are exposed to a specific dose of UV radiation (e.g., 50-100 J/m²) and then incubated in the dark.
-
Analysis: Document the plates by photography. Sensitivity is determined by comparing the growth of the mutant strains to the wild-type strain on the plates containing the damaging agent. A sensitive mutant will show reduced growth at lower dilutions compared to the wild-type.
Quantitative Analysis of Cell Survival
This method provides a quantitative measure of cell survival after exposure to a DNA damaging agent.
Materials:
-
Same as for the spot assay
-
Spectrophotometer
-
Plating spreader
Procedure:
-
Culture Preparation and Treatment: Grow yeast cultures to mid-log phase (OD600 ≈ 0.5-0.8). Expose the liquid cultures to a specific concentration of the DNA damaging agent for a defined period (e.g., 1 hour for MMS). For UV treatment, spread a known number of cells on YPD plates and then irradiate.
-
Cell Counting: After treatment, wash the cells and dilute them appropriately in sterile water. Count the cells using a hemocytometer or estimate the cell density by OD600.
-
Plating: Plate a known number of cells (e.g., 200-300 cells) onto YPD agar plates.
-
Incubation: Incubate the plates at 30°C for 2-3 days until colonies are visible.
-
Colony Counting: Count the number of colonies on each plate.
-
Calculation of Survival Rate: The survival rate is calculated as the number of colonies from the treated sample divided by the number of colonies from the untreated control, multiplied by 100.
Signaling Pathways and Experimental Workflows
The cross-sensitivity of MES mutants to other DNA damaging agents highlights the interconnectedness of the DNA damage response pathways. Below are diagrams illustrating these relationships and a typical experimental workflow.
DNA Damage Response Pathways
This compound is an alkylating agent that primarily methylates DNA bases, leading to lesions that are recognized and repaired by the Base Excision Repair (BER) pathway. If not repaired, these lesions can stall replication forks, leading to the formation of Double-Strand Breaks (DSBs). UV radiation, on the other hand, induces bulky photoproducts, primarily repaired by the Nucleotide Excision Repair (NER) pathway. Ionizing radiation directly causes a variety of DNA lesions, including DSBs. The checkpoint pathways, involving proteins like Rad9 and Chk1, are activated by various types of DNA damage to arrest the cell cycle and allow time for repair.
References
Efficacy of Methyl ethanesulfonate in different plant species for mutation breeding
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of enhancing crop varieties through mutation breeding, chemical mutagens serve as powerful tools for inducing genetic variability. Among these, alkylating agents such as Methyl ethanesulfonate (MES), Ethyl methanesulfonate (EMS), and Methyl Methane Sulphonate (MMS) are noteworthy. This guide provides a comparative analysis of the efficacy of MES and other widely used chemical mutagens in various plant species, supported by experimental data and detailed protocols.
Comparative Efficacy of Chemical Mutagens
The effectiveness of a mutagen is determined by its ability to induce a high frequency of desirable mutations with minimal undesirable effects, such as lethality and sterility. The following tables summarize quantitative data on the impact of MES, EMS, and other mutagens on key parameters in mutation breeding.
Table 1: Effect of Mutagen Concentration on Seed Germination and Plant Survival
| Plant Species | Mutagen | Concentration | Germination Rate (%) | Survival Rate (%) | Reference |
| Lathyrus sativus | MES | 0.2% | Data Not Available | Data Not Available | [1] |
| Oryza sativa (Rice) | EMS | 0.25% | 91.4 | Data Not Available | [2][3] |
| 0.50% | 89.6 | Data Not Available | [2][3] | ||
| 0.75% | 34.4 | Data Not Available | [2][3] | ||
| 1.0% | 6.9 | Data Not Available | [2][3] | ||
| 1.25% | 0 | Data Not Available | [2][3] | ||
| Capsicum annuum (Pepper) | EMS | 0.6% (12h) | ~50% (LD50) | Data Not Available | [4] |
| Vigna unguiculata (Cowpea) | EMS | 0.4% (16h) | 17.8 | 78.46 | [5] |
| Impatiens balsamina | EMS | 0.4% | 96.7 | Data Not Available | [6] |
| 0.6% | 93.3 | Data Not Available | [6] | ||
| 0.8% | 90.0 | Data Not Available | [6] | ||
| Capsicum annuum | MMS | 0.10% | Data Not Available | Data Not Available | [7] |
| 1.00% | Data Not Available | Data Not Available | [7] |
Table 2: Mutation Frequency Induced by Different Mutagens
| Plant Species | Mutagen | Concentration | Mutation Frequency (%) | Type of Mutation | Reference |
| Lathyrus sativus | MES | 0.2% | Higher than 10 kR gamma rays | Chlorophyll | [1] |
| Lathyrus sativus | Gamma Rays | 10 kR | Lower than 0.2% MES | Chlorophyll | [1] |
| 20 kR | Equal to 0.2% MES | Chlorophyll | [1] | ||
| Impatiens balsamina | EMS | 0.6% | 14.28 | Morphological (Flower) | [6] |
| 0.8% | 14.81 | Morphological (Flower) & Chlorophyll | [6] | ||
| Capsicum annuum | EMS | 0.6% (12h) | Not specified | Yellow leaf, dwarf, altered leaf shape | [4] |
| Oryza sativa (Rice) | EMS | 0.8% | Wide range of viable mutants | Viable mutants | [8] |
| Capsicum annuum | EMS | 0.10% | Higher than MMS | Yield-related traits | [7] |
| Capsicum annuum | MMS | 0.10% | Lower than EMS | Yield-related traits | [7] |
Table 3: Spectrum of Chlorophyll Mutations Induced by MES and Other Mutagens
| Plant Species | Mutagen | Albina | Xantha | Chlorina | Viridis | Other | Reference |
| Lathyrus sativus | MES (0.2%) & Gamma Rays | Yes | Yes | Yes | No | Albo-Xantha, Xanthalba, Albo-viridis, Virescence, Albescence, Tigrina, Maculata | [1] |
| Oryza sativa (Rice) | EMS | Yes (most frequent) | Yes | Yes (least common) | No | - | [8] |
| Lathyrus sativus | EMS & Gamma Rays | Yes | Yes | No | Yes | - | [9] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are generalized protocols for chemical mutagenesis in plants, based on the cited literature.
Protocol 1: Seed Mutagenesis with this compound (MES)
This protocol is based on the study by Prasad and Das (1980) on Lathyrus sativus.[1]
-
Seed Preparation: Dry, dormant seeds with approximately 10% moisture content are used.
-
Pre-soaking: Seeds are typically pre-soaked in distilled water for a specific duration (e.g., 6 hours) to initiate metabolic activity and facilitate mutagen uptake.
-
Mutagen Treatment: The pre-soaked seeds are immersed in a freshly prepared aqueous solution of MES (e.g., 0.2%) for a defined period (e.g., 6 hours) at room temperature with intermittent shaking.
-
Washing: After treatment, the seeds are thoroughly washed under running tap water to remove any residual mutagen.
-
Sowing: The treated seeds (M1 generation) are immediately sown to raise the M1 plants.
-
M2 Generation: Seeds from the M1 plants are harvested and sown to raise the M2 generation, where recessive mutations can be observed.
Protocol 2: Seed Mutagenesis with Ethyl Methanesulfonate (EMS)
This is a generalized protocol derived from multiple studies on various plant species.[2][3][4][5]
-
Seed Preparation: Healthy, uniform seeds are selected.
-
Pre-soaking: Seeds are pre-soaked in distilled water for 8-12 hours to enhance mutagen penetration.
-
Mutagen Treatment: Seeds are treated with a specific concentration of EMS solution (ranging from 0.1% to 1.5% v/v) for a duration of 6 to 24 hours at room temperature with gentle agitation. The optimal concentration and duration vary significantly between plant species.
-
Post-washing: The EMS solution is decanted, and the seeds are washed thoroughly with distilled water. A stop solution, such as 0.1 M sodium thiosulfate, may be used to neutralize the EMS.
-
Drying and Sowing: The treated seeds are air-dried and then sown to raise the M1 generation.
-
Screening: The M1 generation is grown to maturity, and seeds are collected. The M2 generation is then grown and screened for desirable mutations.
Visualizing Experimental Workflows and Pathways
Understanding the logical flow of mutation breeding experiments and the underlying molecular mechanisms is essential. The following diagrams, created using Graphviz, illustrate these processes.
Caption: Workflow of chemical mutation breeding in plants.
Caption: Mechanism of point mutation induction by alkylating agents.
Discussion and Conclusion
The available data indicates that both this compound (MES) and Ethyl methanesulfonate (EMS) are effective in inducing chlorophyll mutations in plants. A study on Lathyrus sativus showed that a 0.2% MES treatment was more effective at inducing chlorophyll mutations than a 10 kR dose of gamma rays and as effective as a 20 kR dose.[1] This suggests that MES is a potent chemical mutagen.
EMS has been more extensively studied across a wider range of plant species. The optimal concentration of EMS varies significantly depending on the plant species and even the variety, highlighting the importance of determining the LD50 (the dose that is lethal to 50% of the individuals) for each new application.[4] Generally, as the concentration of EMS increases, the germination rate and survival rate of M1 plants decrease, while the mutation frequency tends to increase up to an optimal point, after which higher concentrations can lead to excessive lethality.[2][3]
In a comparative study on Capsicum annuum, EMS was found to be a more effective mutagen than MMS for improving yield-related traits.[7] Chemical mutagens like EMS and MES primarily induce point mutations, which can lead to the creation of new alleles and valuable traits for crop improvement.[5]
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. Effect of ethyl methanesulfonate mediated mutation for enhancing morpho-physio-biochemical and yield contributing traits of fragrant rice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peerj.com [peerj.com]
- 4. scispace.com [scispace.com]
- 5. Frontiers | Induced variations of ethyl methane sulfonate mutagenized cowpea (Vigna unguiculata L. walp) plants [frontiersin.org]
- 6. scialert.net [scialert.net]
- 7. researchgate.net [researchgate.net]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. ijcmas.com [ijcmas.com]
Safety Operating Guide
Proper Disposal of Methyl Ethanesulfonate: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers
Methyl ethanesulfonate (MES) is a potent alkylating agent frequently used in research and drug development. Due to its classification as a suspected human carcinogen and its acute toxicity, proper handling and disposal are paramount to ensure the safety of laboratory personnel and the protection of the environment. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, including procedures for chemical inactivation.
Immediate Safety Precautions
Before handling this compound, it is crucial to be aware of its significant hazards. MES is harmful if swallowed, causes skin and eye irritation, may cause respiratory tract irritation, and is suspected of causing cancer.[1] Always work in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[1] Personal protective equipment (PPE) is mandatory and includes, at a minimum, a lab coat, nitrile gloves (double-gloving is recommended), and chemical safety goggles.
In the event of accidental exposure, immediate action is critical. For skin contact, remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. In all cases of exposure, seek immediate medical attention.
Step-by-Step Disposal Protocol
The disposal of this compound waste must be handled with meticulous care. Under no circumstances should it be disposed of down the drain or in regular trash.[2] The recommended procedure involves chemical inactivation to degrade the hazardous compound, followed by collection and disposal by a licensed hazardous waste management company.
Waste Segregation and Collection
All materials contaminated with this compound, including unused product, contaminated labware (e.g., pipette tips, vials, gloves), and solutions from experiments, must be collected as hazardous waste. Use designated, clearly labeled, and leak-proof containers. The label should prominently display "Hazardous Chemical Waste," "this compound," and the appropriate hazard symbols.
Chemical Inactivation Protocol
For liquid waste containing this compound, a chemical inactivation step is strongly recommended to reduce its hazardous properties before collection. One effective method involves oxidative degradation using sodium hypochlorite (bleach).
Experimental Protocol: Inactivation of this compound Waste
Objective: To chemically degrade this compound in a liquid waste stream to less toxic byproducts.
Materials:
-
Waste solution containing this compound
-
Commercial laundry bleach (5.25% sodium hypochlorite)
-
Sodium hydroxide solution (1 M)
-
Stir plate and stir bar
-
pH indicator strips or pH meter
-
Appropriate chemical waste container
Procedure:
-
Working within a certified chemical fume hood, place the container with the this compound waste solution on a stir plate and add a stir bar.
-
Begin stirring the solution.
-
Slowly add a volume of laundry bleach equivalent to the volume of the waste solution.
-
Monitor the pH of the solution. If the pH drops below 6, add sodium hydroxide solution to maintain a slightly alkaline condition (pH > 7). This is important because hypochlorite can be destroyed under acidic conditions.[3]
-
Continue stirring the mixture for a minimum of 2 hours at room temperature to allow for complete reaction.
-
After the 2-hour reaction time, the inactivated solution can be transferred to a properly labeled hazardous waste container for collection.
Note: This procedure is based on the general principle of oxidizing similar hazardous compounds.[3] It is essential to perform a small-scale test reaction if the composition of the waste stream is complex or contains other reactive materials.
Disposal of Solid Waste
All solid waste contaminated with this compound, such as absorbent materials from a spill cleanup, contaminated gloves, and empty containers, should be placed in a designated, sealed, and clearly labeled hazardous waste container. Do not attempt to decontaminate disposable items.
Arranging for Professional Disposal
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous material disposal company to arrange for the pickup and final disposal of the collected this compound waste.[4] Ensure that all federal, state, and local regulations regarding hazardous waste disposal are strictly followed.[4]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative parameters related to the handling and disposal of this compound.
| Parameter | Value/Recommendation | Source |
| Personal Protective Equipment (PPE) | Lab coat, double nitrile gloves, chemical safety goggles | General Laboratory Safety |
| Working Area | Certified Chemical Fume Hood | [1] |
| Inactivation Reagent | 5.25% Sodium Hypochlorite (Bleach) | [3] |
| Inactivation Reaction Time | Minimum 2 hours | [3] |
| Spill Cleanup Absorbent | Inert material (e.g., sand, vermiculite) | [1] |
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Methyl ethanesulfonate
This guide provides critical safety protocols and logistical plans for the handling and disposal of Methyl ethanesulfonate (MES), a compound requiring careful management in laboratory settings. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance with acute toxicity, and it is a suspected carcinogen.[1] Proper selection and use of PPE are paramount to minimize exposure risks.
Table 1: Personal Protective Equipment for this compound
| PPE Category | Specification | Standard Compliance |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields or a face shield.[2][3] | EN 166 (EU) or NIOSH (US) approved.[2][4] |
| Skin Protection | Fire/flame resistant and impervious clothing. A complete suit protecting against chemicals is recommended.[2][3] | - |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber, neoprene). Gloves must be inspected prior to use.[2] | EU Directive 89/686/EEC and the standard EN 374.[2] |
| Respiratory Protection | NIOSH-approved N100 or CEN-approved FFP3 particulate respirators should be used as a backup to local exhaust ventilation.[2] For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[3] A full-face supplied air respirator is required if it is the sole means of protection.[2] | NIOSH (US) or CEN (EU) approved. |
Operational Plan: Handling and Storage
Safe handling and storage are crucial to prevent accidental exposure and maintain the chemical's integrity.
Handling Procedures:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified laboratory fume hood.[2]
-
Avoid Contact: Prevent all personal contact, including inhalation of vapors or aerosols.[5] Do not eat, drink, or smoke in areas where the chemical is handled.[6]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling.
-
Clothing: Immediately remove and launder any contaminated clothing separately from other garments.[6]
Storage Procedures:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][7]
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[8][9]
-
The storage area should be locked up or accessible only to authorized personnel.[4][10]
Emergency Response Plan
Immediate and appropriate action is vital in the event of an emergency.
Table 2: Emergency Procedures for this compound Exposure
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen by trained personnel. Seek immediate medical attention.[1] |
| Skin Contact | Immediately remove all contaminated clothing.[5] Rinse the affected skin with plenty of water for at least 15 minutes.[1] Seek immediate medical assistance.[1] |
| Eye Contact | Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do.[1][4] Continue rinsing and obtain immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting.[8][9] Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call for immediate medical help or a poison control center.[1][2] |
Spill and Leak Procedures:
-
Evacuate: Immediately evacuate personnel from the spill area.[6]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, use absorbent paper to pick up the material.[11] For larger spills, cover with dry lime, sand, or soda ash.[6]
-
Collection: Place the absorbed material and any contaminated items (e.g., clothing) into a sealed, vapor-tight plastic bag for disposal.[11]
-
Decontamination: Clean the spill surface thoroughly with a soap and water solution.[11]
Disposal Plan
Proper disposal of this compound and its contaminated waste is mandatory to prevent environmental contamination.
-
Waste Classification: this compound and any materials contaminated with it should be treated as hazardous waste.
-
Disposal Containers: Collect waste in suitable, closed, and properly labeled containers.[2]
-
Regulatory Compliance: Dispose of the waste through an approved waste disposal plant, following all local, state, and federal regulations.[4][9] Do not allow the product to enter drains or surface water.[3][4][9]
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate Personal Protective Equipment (PPE) when handling this compound.
Caption: PPE Selection Workflow for this compound Handling.
References
- 1. Ethanesulfonic Acid Methyl Ester MSDS/SDS | Supplier & Distributor [ccount-chem.com]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. angenechemical.com [angenechemical.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. nj.gov [nj.gov]
- 7. fishersci.com [fishersci.com]
- 8. METHYL METHANESULFONATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
